Met-His
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19-3-2-8(12)10(16)15-9(11(17)18)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYJIAKVUBKKP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of L-Methionyl-L-Histidine (Met-His): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionyl-L-Histidine (Met-His) is a dipeptide composed of L-methionine and L-histidine residues linked by a peptide bond. As the simplest combination of these two functionally significant amino acids, this compound possesses unique physicochemical properties derived from its constituent parts: the sulfur-containing, largely hydrophobic side chain of methionine and the ionizable imidazole (B134444) side chain of histidine. These characteristics are critical for its behavior in biological systems and formulations, influencing its solubility, stability, and potential interactions. Histidine-containing dipeptides are known to have various biological activities, including antioxidant and metal-chelating properties.[1][2] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual diagrams to illustrate key concepts.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for predicting the behavior of the dipeptide in various experimental and formulation settings.
| Property | Value | Source / Method |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | PubChem |
| Molecular Formula | C₁₁H₁₈N₄O₃S | PubChem |
| Molecular Weight | 286.35 g/mol | PubChem |
| pKa₁ (α-COOH) | ~1.82 | Typical value for C-terminal His |
| pKa₂ (His Imidazole) | ~6.0 - 6.1 | Typical value for His side chain[3] |
| pKa₃ (α-NH₃⁺) | ~9.18 - 9.21 | Typical value for N-terminal Met[3][4] |
| Isoelectric Point (pI) | ~7.6 | Calculated |
| LogP (XLogP3) | -2.8 | PubChem |
| Appearance | White solid (presumed) | General peptide property |
Detailed Physicochemical Characteristics
Isoelectric Point (pI) and pKa Values
The charge of the this compound dipeptide is pH-dependent due to its three ionizable groups: the N-terminal α-amino group (from Methionine), the C-terminal α-carboxyl group (from Histidine), and the imidazole side chain of Histidine.
-
pKa Values : The pKa is the pH at which 50% of the functional group is ionized.
-
The C-terminal carboxyl group has a pKa of approximately 1.82. Above this pH, it is predominantly deprotonated (COO⁻).
-
The histidine imidazole side chain has a pKa of approximately 6.0.[4] Below this pH, it is protonated (positive charge), and above it, it is neutral.
-
The N-terminal amino group has a pKa of around 9.2.[4] Below this pH, it is protonated (NH₃⁺).
-
-
Isoelectric Point (pI) : The pI is the pH at which the dipeptide has a net charge of zero. For this compound, this occurs when the negative charge of the carboxylate is balanced by the positive charges on the amino group and the histidine side chain. The zwitterionic, net-neutral form exists between the pKa of the histidine side chain and the N-terminal amino group. The pI can be estimated by averaging these two pKa values.[5][6][7]
pI ≈ (pKa₂ + pKa₃) / 2 = (6.0 + 9.21) / 2 ≈ 7.6
This calculated pI indicates that this compound is slightly basic. At a physiological pH of ~7.4, the peptide will carry a small net positive charge.
References
- 1. scispace.com [scispace.com]
- 2. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. cxp.cengage.com [cxp.cengage.com]
- 5. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 6. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of L-methionyl-L-histidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the solution-phase synthesis of the dipeptide L-methionyl-L-histidine. The described methodology employs common protecting group strategies and coupling reagents to ensure a high-purity final product. This document details the necessary experimental procedures, data presentation in tabular format, and visual workflows to facilitate understanding and reproducibility in a research and development setting.
Overview of the Synthetic Strategy
The synthesis of L-methionyl-L-histidine is achieved through a multi-step process that involves the protection of reactive functional groups, peptide bond formation, and subsequent deprotection to yield the final dipeptide. The chosen strategy utilizes the tert-butyloxycarbonyl (Boc) group for the protection of the α-amino group of L-methionine and a methyl ester for the protection of the C-terminus of L-histidine. To prevent undesirable side reactions, the imidazole (B134444) side chain of L-histidine is protected with a trityl (Trt) group.
The overall synthetic workflow can be summarized in the following key stages:
-
Protection of Amino Acids: Preparation of Nα-Boc-L-methionine and Nτ-Trityl-L-histidine methyl ester.
-
Peptide Coupling: Formation of the dipeptide bond between the protected amino acids using a carbodiimide (B86325) coupling agent.
-
Deprotection: Sequential removal of the protecting groups to yield the final L-methionyl-L-histidine.
-
Purification: Isolation and purification of the final product using chromatographic techniques.
Experimental Protocols
Materials and Reagents
All amino acids and reagents should be of high purity (≥98%). Solvents should be anhydrous where specified.
| Reagent/Material | Supplier | Grade |
| L-Methionine | Sigma-Aldrich | ≥99% |
| L-Histidine | Sigma-Aldrich | ≥99% |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Acros Organics | 99% |
| Thionyl chloride (SOCl₂) | Alfa Aesar | 99% |
| Trityl chloride (Trt-Cl) | TCI | >98% |
| Triethylamine (B128534) (TEA) | Fisher Scientific | ≥99.5% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Chem-Impex | ≥98% |
| 1-Hydroxybenzotriazole (HOBt) | Oakwood Chemical | ≥97% |
| Dichloromethane (DCM), anhydrous | Acros Organics | 99.8% |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | 99.8% |
| Methanol (B129727) (MeOH), anhydrous | J.T.Baker | 99.8% |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |
| Triisopropylsilane (B1312306) (TIS) | Acros Organics | 98% |
| Sodium hydroxide (B78521) (NaOH) | EMD Millipore | ≥97% |
| Dowex 50WX8 cation exchange resin | Sigma-Aldrich | 50-100 mesh |
| C18 reverse-phase silica (B1680970) gel | Waters |
Synthesis of Protected Amino Acids
2.2.1. Nα-Boc-L-methionine (1)
-
Suspend L-methionine (14.9 g, 100 mmol) in a mixture of dioxane (200 mL) and water (100 mL).
-
Add triethylamine (21 mL, 150 mmol) to the suspension and stir until the amino acid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dioxane (50 mL) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the dioxane by evaporation under reduced pressure.
-
Add water (200 mL) and wash the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Nα-Boc-L-methionine as a white solid.
2.2.2. L-Histidine methyl ester dihydrochloride (B599025) (2)
-
Suspend L-histidine (15.5 g, 100 mmol) in anhydrous methanol (200 mL).
-
Cool the suspension to -10 °C in an ice-salt bath.
-
Add thionyl chloride (11 mL, 150 mmol) dropwise over 30 minutes, keeping the temperature below -5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the solution and evaporate the solvent under reduced pressure to obtain a solid.
-
Triturate the solid with diethyl ether (200 mL), filter, and dry under vacuum to yield L-histidine methyl ester dihydrochloride as a white powder.
2.2.3. Nτ-Trityl-L-histidine methyl ester (3)
-
Dissolve L-histidine methyl ester dihydrochloride (24.2 g, 100 mmol) in anhydrous DCM (300 mL).
-
Cool the solution to 0 °C and add triethylamine (28 mL, 200 mmol) dropwise.
-
Add trityl chloride (29.3 g, 105 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel (eluent: DCM/MeOH, 98:2 to 95:5) to afford Nτ-Trityl-L-histidine methyl ester as a white foam.
Peptide Coupling
2.3.1. Synthesis of Nα-Boc-L-methionyl-Nτ-Trityl-L-histidine methyl ester (4)
-
Dissolve Nα-Boc-L-methionine (1) (12.45 g, 50 mmol) and Nτ-Trityl-L-histidine methyl ester (3) (20.55 g, 50 mmol) in anhydrous DMF (250 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Hydroxybenzotriazole (HOBt) (7.43 g, 55 mmol).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10.54 g, 55 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water (1 L) and stir for 30 minutes.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dissolve the solid in ethyl acetate (500 mL) and wash with 5% citric acid solution (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide as a white solid.
Deprotection
2.4.1. Saponification of the Methyl Ester (5)
-
Dissolve the protected dipeptide (4) (28.5 g, 40 mmol) in a mixture of methanol (200 mL) and water (50 mL).
-
Cool the solution to 0 °C and add 1 M NaOH solution (44 mL, 44 mmol) dropwise.
-
Stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC.
-
Neutralize the reaction mixture with 1 M HCl to pH 7.
-
Remove the methanol by evaporation under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to give the N-Boc, Nτ-Trt protected dipeptide acid.
2.4.2. Acidolysis of Boc and Trityl Groups (6)
-
Dissolve the protected dipeptide acid (5) (27.9 g, 40 mmol) in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (200 mL).
-
Stir the solution at room temperature for 2 hours.
-
Remove the TFA by rotary evaporation.
-
Triturate the oily residue with cold diethyl ether (300 mL) to precipitate the crude peptide.
-
Centrifuge the suspension and decant the ether. Repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Purification of L-methionyl-L-histidine
-
Ion-Exchange Chromatography:
-
Dissolve the crude peptide in water and adjust the pH to 5.0.
-
Load the solution onto a Dowex 50WX8 cation exchange resin column (H⁺ form).
-
Wash the column with water to remove neutral and anionic impurities.
-
Elute the dipeptide with a 2 M aqueous ammonia (B1221849) solution.
-
Collect the fractions and monitor by TLC.
-
Pool the fractions containing the product and lyophilize.
-
-
Reversed-Phase Chromatography:
-
For further purification, dissolve the lyophilized powder in a minimal amount of water.
-
Purify by preparative reversed-phase HPLC on a C18 column using a linear gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions corresponding to the main peak.
-
Lyophilize the pure fractions to obtain L-methionyl-L-histidine as a white, fluffy powder.
-
Data Presentation
Expected Yields and Physical Properties
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 2.2.1 | Nα-Boc-L-methionine (1) | C₁₀H₁₉NO₄S | 249.33 | 85-95 | White solid |
| 2.2.2 | L-Histidine methyl ester dihydrochloride (2) | C₇H₁₃Cl₂N₃O₂ | 242.10 | 90-98 | White powder |
| 2.2.3 | Nτ-Trityl-L-histidine methyl ester (3) | C₂₆H₂₇N₃O₂ | 413.51 | 70-80 | White foam |
| 2.3.1 | Nα-Boc-L-methionyl-Nτ-Trityl-L-histidine methyl ester (4) | C₃₆H₄₄N₄O₅S | 644.82 | 80-90 | White solid |
| 2.4.1 | Nα-Boc-L-methionyl-Nτ-Trityl-L-histidine (5) | C₃₅H₄₂N₄O₅S | 630.80 | 90-95 | White solid |
| 2.5 | L-methionyl-L-histidine (6) | C₁₁H₁₈N₄O₃S | 286.35 | 60-70 (after purification) | White powder |
Characterization Data (Expected)
| Compound | ¹H NMR (δ, ppm in D₂O) | ¹³C NMR (δ, ppm in D₂O) | Mass Spectrometry (m/z) | Optical Rotation [α]²⁰_D_ |
| L-methionyl-L-histidine (6) | ~8.6 (s, 1H, His Im-H2), ~7.3 (s, 1H, His Im-H5), ~4.6 (t, 1H, His α-H), ~4.0 (t, 1H, Met α-H), ~3.2 (dd, 2H, His β-CH₂), ~2.6 (t, 2H, Met γ-CH₂), ~2.1 (s, 3H, Met ε-CH₃), ~2.0 (m, 2H, Met β-CH₂) | ~175 (Met C=O), ~174 (His C=O), ~135 (His Im-C2), ~130 (His Im-C4), ~118 (His Im-C5), ~54 (His α-C), ~53 (Met α-C), ~30 (Met γ-C), ~29 (Met β-C), ~27 (His β-C), ~14 (Met ε-C) | 287.11 [M+H]⁺, 309.09 [M+Na]⁺ | To be determined |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of L-methionyl-L-histidine.
Caption: Logical relationship of the key synthetic transformations.
This guide provides a robust and detailed protocol for the synthesis of L-methionyl-L-histidine, suitable for implementation in a chemical research laboratory. Adherence to the described procedures and purification strategies is expected to yield a high-purity product for subsequent applications.
The Biological Role of Methionine-Histidine (Met-His) in Cellular Processes: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Methionine-Histidine (Met-His) is a molecule composed of the amino acids L-methionine and L-histidine. While not as extensively studied as other histidine-containing dipeptides (HCDs) like carnosine (β-alanyl-L-histidine), the unique properties of its constituent amino acids suggest potential, albeit largely unexplored, roles in various cellular processes. Methionine provides a sulfur-containing side chain, and histidine possesses an imidazole (B134444) ring, which is crucial for pH buffering and metal ion coordination.[1][2]
This technical guide synthesizes the current understanding of the potential biological roles of the free this compound dipeptide, drawing inferences from the well-documented functions of its constituent amino acids and related HCDs. It also explores the established role of the this compound motif within protein structures. This document provides a framework for future research by detailing relevant experimental protocols, presenting comparative quantitative data, and illustrating key concepts with diagrams.
Putative Biological Roles of the Free this compound Dipeptide
Direct evidence for the specific biological functions of the free this compound dipeptide is limited. However, based on the known properties of methionine, histidine, and other HCDs, we can hypothesize several key roles.
Antioxidant Activity
Histidine-containing dipeptides are recognized for their antioxidant capabilities.[3] This activity is largely attributed to the imidazole ring of histidine, which can scavenge reactive oxygen species (ROS).[1][4] Methionine residues are also susceptible to oxidation, which can protect other more critical protein residues from oxidative damage.[5][6]
The proposed antioxidant mechanisms for a dipeptide like this compound include:
-
Direct ROS Scavenging: The imidazole ring of the histidine residue can directly quench damaging free radicals such as hydroxyl radicals and peroxyl radicals.[7]
-
Modulation of Antioxidant Signaling Pathways: Carnosine has been shown to upregulate the Nrf2 signaling pathway, which increases the expression of endogenous antioxidant enzymes.[4][8] It is plausible that this compound could exert a similar modulatory effect.
Metal Ion Chelation
The imidazole ring of histidine is a well-established chelator of divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[2][9] By sequestering these transition metals, this compound could prevent their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals. The sulfur atom in methionine can also participate in metal ion coordination, particularly with soft metals like copper(I).[10][11] This suggests that the this compound dipeptide could play a role in metal homeostasis and the prevention of metal-catalyzed oxidative stress.
The this compound Motif in Protein Structure and Function
While the role of the free dipeptide is speculative, the Methionine-Histidine sequence as a structural motif within proteins has established biological significance. A protein motif is a conserved sequence of amino acids that often corresponds to a specific function or structural element.[12][13] The physicochemical properties of the methionine and histidine side chains in close proximity within a protein's three-dimensional structure can create functional sites for:
-
Metal Binding: Many metalloproteins utilize histidine and, to a lesser extent, methionine residues to coordinate with metal cofactors. For example, His-Met clusters are crucial for the binding and reduction of copper ions in the human copper transporter hCTR1.[10]
-
Catalytic Activity: The histidine imidazole ring can act as a proton donor or acceptor in enzymatic reactions, and its function can be modulated by adjacent residues like methionine.
Quantitative Data
Table 1: Comparative Antioxidant Activity of Histidine-Containing Compounds
| Compound | Assay | Concentration | % Inhibition | IC₅₀ Value | Reference |
|---|---|---|---|---|---|
| Carnosine | DPPH Radical Scavenging | 20 mM | ~15% | Not Reported | [7] |
| Anserine | DPPH Radical Scavenging | 20 mM | ~10% | Not Reported | [7] |
| Histidine | DPPH Radical Scavenging | 20 mM | ~7% | Not Reported | [7] |
| Peptide (GPM fragment) | DPPH Radical Scavenging | - | - | < 7.16 mM |[14] |
Note: The data presented are for comparative purposes to guide experimental design for this compound.
Table 2: Metal Ion Binding Affinities of Peptides and Proteins
| Molecule | Metal Ion | Technique | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| Dipeptidyl Peptidase III | Zn²⁺ | Fluorimetry | 6.7 x 10⁻¹¹ M | [15] |
| Dipeptidyl Peptidase III | Cu²⁺ | Fluorimetry | 2.8 x 10⁻¹² M | [15] |
| Dipeptidyl Peptidase III | Co²⁺ | Fluorimetry | 3.2 x 10⁻⁹ M | [15] |
| C-peptide | Cu(II) | ITC | 6 (± 3) x 10⁻⁷ M |[16] |
Note: These values illustrate the range of binding affinities observed for metal-peptide interactions and can serve as a reference for studies on this compound.
Experimental Methodologies
This section provides detailed protocols for the synthesis, purification, and functional characterization of the this compound dipeptide.
Synthesis and Purification of this compound
Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing short peptides like this compound.[17][18]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Trityl chloride resin).[17] Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: Attach the C-terminal amino acid (Fmoc-His(Trt)-OH) to the resin. This involves reacting the protected amino acid with the resin in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached histidine using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Coupling of the Second Amino Acid: Couple the next amino acid (Fmoc-Met-OH) to the deprotected N-terminus of histidine. This is achieved using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and an activator like 1-Hydroxy-6-chlorobenzotriazole.
-
Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Then, cleave the completed dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[18] The purity can be assessed by analytical HPLC and the identity confirmed by mass spectrometry.[19]
Assays for Antioxidant Activity
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. Prepare stock solutions of this compound and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent.
-
Reaction Setup: In a 96-well plate, add varying concentrations of the this compound solution. Add the DPPH solution to each well to initiate the reaction. Include a control with only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Quantification of Metal-Binding Affinity
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (metal ion) to a macromolecule (dipeptide), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]
-
Sample Preparation: Prepare a solution of this compound (e.g., 100-200 µM) in a suitable buffer (e.g., MOPS or HEPES, pH 7.4). Prepare a solution of the metal salt (e.g., CuSO₄ or ZnCl₂) at a concentration approximately 10-20 times that of the peptide in the same buffer. Degas both solutions.
-
ITC Experiment: Load the this compound solution into the sample cell of the calorimeter and the metal solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the metal solution into the peptide solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
Cellular Uptake and Stability
Protocol: Quantification of Dipeptide in Biological Samples via UPLC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological matrices like cell lysates or plasma.[20][21]
-
Sample Preparation: Homogenize tissues or lyse cells. Perform protein precipitation using a solvent like acetonitrile. Centrifuge to remove precipitated proteins.
-
Derivatization (Optional but Recommended): Derivatize the dipeptides in the supernatant with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to improve chromatographic separation and detection sensitivity.[20]
-
UPLC-MS/MS Analysis: Inject the derivatized sample into a UPLC system coupled to a tandem mass spectrometer. Use a suitable reversed-phase column for separation.
-
Quantification: Monitor the specific precursor-to-product ion transitions for derivatized this compound (Multiple Reaction Monitoring - MRM). Quantify the amount of this compound by comparing its peak area to that of a stable isotope-labeled internal standard.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows relevant to the study of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. ccsenet.org [ccsenet.org]
- 3. The histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anserine, a Histidine-Containing Dipeptide, Suppresses Pressure Overload-Induced Systolic Dysfunction by Inhibiting Histone Acetyltransferase Activity of p300 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of methionine, histidine and cysteine in copper(I)-binding peptides reveals differences relevant to copper uptake by organisms in diverse environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Isolation and identification of an antioxidant collagen peptide from skipjack tuna ( Katsuwonus pelamis ) bone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04665H [pubs.rsc.org]
- 15. Identification of an Additional Metal-Binding Site in Human Dipeptidyl Peptidase III - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 19. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 20. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
The Role of Histidine-Containing Dipeptides in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine-containing dipeptides (HCDs), notably carnosine, anserine (B1665513), and homocarnosine (B1673341), are endogenous biomolecules with significant antioxidant properties. This technical guide provides an in-depth analysis of their mechanisms of action against oxidative stress, encompassing direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metals, and modulation of intracellular signaling pathways. Detailed experimental protocols for assessing their antioxidant capacity are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the multifaceted role of HCDs in cellular defense against oxidative damage.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. Histidine-containing dipeptides (HCDs) are naturally occurring compounds found in high concentrations in muscle and brain tissues.[1][2] Their unique biochemical properties make them potent agents in combating oxidative stress through a variety of mechanisms. This guide will explore the core functions of HCDs in oxidative stress, present quantitative data on their efficacy, provide detailed experimental methodologies, and visualize the underlying molecular pathways.
Mechanisms of Antioxidant Action
The antioxidant capabilities of HCDs are multifaceted, involving both direct and indirect mechanisms to neutralize ROS and their damaging effects.
Direct Antioxidant Activities
2.1.1. Scavenging of Reactive Oxygen Species (ROS)
HCDs are effective scavengers of various ROS, including hydroxyl radicals (•OH) and peroxyl radicals.[3] The imidazole (B134444) ring of the histidine residue is crucial for this activity. Studies have demonstrated that carnosine, anserine, and homocarnosine all possess significant hydroxyl radical scavenging capabilities.[3]
2.1.2. Metal Ion Chelation
Transition metals, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. HCDs, particularly carnosine, are potent chelators of these metal ions, thereby preventing them from participating in redox cycling.[4] The formation of stable complexes with these metals significantly inhibits the initiation of lipid peroxidation and other oxidative damage.
Indirect Antioxidant Activities
2.2.1. Quenching of Reactive Carbonyl Species (RCS)
Lipid peroxidation, a major consequence of oxidative stress, generates cytotoxic reactive carbonyl species (RCS) like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). HCDs can effectively quench these harmful aldehydes, forming innocuous adducts and preventing their damaging reactions with proteins, lipids, and nucleic acids.
2.2.2. Modulation of the Nrf2-Keap1 Signaling Pathway
A pivotal indirect antioxidant mechanism of HCDs, particularly carnosine, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like carnosine, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1][6]
Quantitative Data on Antioxidant Activities
The following tables summarize quantitative data from various studies on the antioxidant activities of histidine-containing dipeptides.
Table 1: Radical Scavenging Activity of Histidine-Containing Dipeptides
| Dipeptide | Assay | IC50 Value / Activity | Reference |
| Carnosine | DPPH Radical Scavenging | Concentration-dependent increase in scavenging activity | [4] |
| Anserine | DPPH Radical Scavenging | Concentration-dependent increase in scavenging activity | [4] |
| Homocarnosine | Peroxyl Radical Trapping | 35% as effective as carnosine at 10 mM | [7] |
| Carnosine | Peroxyl Radical Trapping | Rate of oxidation reduced from 15 µM/min to 4 µM/min at 10 mM | [7] |
| Anserine | Peroxyl Radical Trapping | Slightly greater inhibition than carnosine | [7] |
Table 2: Inhibition of Lipid Peroxidation by Histidine-Containing Dipeptides
| Dipeptide | Assay System | Inhibition Percentage / Effect | Concentration | Reference |
| Carnosine | Ascorbate-dependent lipid peroxidation in sarcoplasmic reticulum | 25-90% inhibition | 10-50 mM | [8] |
| Anserine | Ascorbate-dependent lipid peroxidation in sarcoplasmic reticulum | 25-90% inhibition | 10-50 mM | [8] |
| Homocarnosine | Iron ion-dependent lipid peroxidation | No effect | Not specified | [3] |
| Carnosine | TBARS assay in aged rat serum | Significant decrease in MDA levels | 250 mg/kg/day for 1 month | [9] |
| Anserine | Ferric thiocyanate (B1210189) method | Less pronounced antioxidant activity than carnosine | 0.5-40 mM | [10] |
Table 3: Metal Chelation by Histidine-Containing Dipeptides
| Dipeptide | Metal Ion | Stability Constant (log β) / Chelation Effect | Reference |
| Carnosine | Cu²⁺ | [CuL]⁺: 6.78, [CuLH₋₁]⁰: -1.70 | [4] |
| Carnosine | Zn²⁺ | [ZnLH]²⁺: 9.38, [ZnL]⁺: 4.01, [ZnLH₋₁]⁰: -4.84 | [4] |
| Carnosine | Co²⁺ | [CoLH]²⁺: 11.48, [CoL]⁺: 2.85, [CoLH₋₁]⁰: -6.10 | [4] |
| Anserine | Cu²⁺ | Effective chelator | [10] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compounds (Carnosine, Anserine, etc.)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of the HCDs and the positive control in the same solvent used for the DPPH solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test sample dilutions to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Biological sample (e.g., tissue homogenate, plasma)
-
MDA standard
-
Water bath
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer.
-
Reaction Mixture:
-
To 0.5 mL of the sample, add 2.5 mL of 20% TCA in 0.6 M HCl.
-
Add 2 mL of 0.67% TBA.
-
-
Incubation: Heat the mixture in a boiling water bath for 30 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice and centrifuge at 3000 rpm for 15 minutes.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA in the sample using a standard curve prepared with known concentrations of MDA.
Ferrozine Assay for Fe²⁺ Chelating Activity
This method determines the iron-chelating capacity of a compound by measuring the disruption of the ferrozine-Fe²⁺ complex formation.
Materials:
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Test compounds (HCDs)
-
EDTA (positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture:
-
Mix 1 mL of the test sample at various concentrations with 0.05 mL of 2 mM FeCl₂.
-
-
Incubation: Incubate the mixture at room temperature for 5 minutes.
-
Complex Formation: Initiate the reaction by adding 0.2 mL of 5 mM ferrozine.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance of the solution at 562 nm. A lower absorbance indicates higher chelating activity.
-
Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test sample), and A_sample is the absorbance in the presence of the test sample.
Signaling Pathways and Experimental Workflows
Nrf2-Keap1 Signaling Pathway Activation by Carnosine
The following diagram illustrates the activation of the Nrf2-Keap1 pathway by carnosine, leading to an enhanced antioxidant response.
In Vivo Experimental Workflow for Assessing Antioxidant Effects
This diagram outlines a typical experimental workflow for evaluating the in vivo antioxidant effects of carnosine in a rat model of induced oxidative stress.
Conclusion
Histidine-containing dipeptides, through their diverse mechanisms of action, represent a significant component of the endogenous antioxidant defense system. Their ability to directly scavenge reactive species, chelate pro-oxidant metals, and modulate protective signaling pathways underscores their therapeutic potential in conditions associated with oxidative stress. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals exploring the utility of HCDs as novel antioxidant agents. Further research into the clinical applications of these versatile dipeptides is warranted.
References
- 1. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsenet.org [ccsenet.org]
- 5. l-Carnosine Protects Against Deoxynivalenol-Induced Oxidative Stress in Intestinal Stem Cells by Regulating the Keap1/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Concomitant Nrf2- and ATF4-Activation by Carnosic Acid Cooperatively Induces Expression of Cytoprotective Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of carnosine treatment on oxidative stress in serum, apoB-containing lipoproteins fraction and erythrocytes of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Metal Ion Chelation Properties of Methionyl-Histidine (Met-His)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Methionyl-Histidine (Met-His) demonstrates significant potential as a metal ion chelator, a property conferred by its constituent amino acid residues. The imidazole (B134444) ring of histidine is a well-established coordination site for transition metal ions, while the thioether group of methionine can also participate in metal binding, influencing the stability and structure of the resulting complexes. This guide provides an in-depth analysis of the coordination chemistry of this compound, summarizes key quantitative data, details the experimental protocols used for its characterization, and illustrates the underlying mechanisms and experimental workflows through diagrams. This information is critical for researchers in the fields of bioinorganic chemistry, pharmacology, and drug development exploring the therapeutic potential of peptides in conditions related to metal dyshomeostasis and oxidative stress.
Introduction to this compound Chelation
Metal ions, particularly transition metals like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺), are essential for numerous biological processes but can be toxic in excess. Uncontrolled metal ions can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage.[1][2] Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, forming stable, water-soluble complexes called chelates, which can be readily excreted from the body.[3]
The dipeptide this compound is a compelling chelating agent due to its structure. It possesses three primary coordination sites:
-
The imidazole nitrogen (Nτ or Nπ) of the histidine side chain.
-
The N-terminal amino group.
-
The C-terminal carboxylate group.
Additionally, the sulfur atom of the methionine thioether group can act as a soft ligand, potentially participating in coordination, particularly with softer metal ions.[4] This multi-dentate character allows this compound to form stable ring-like structures with metal ions.[5]
Coordination Chemistry and Binding Sites
The coordination of metal ions to this compound is highly pH-dependent, as the protonation state of the functional groups dictates their availability for binding. At physiological pH (~7.4), the N-terminal amino group is typically protonated (NH₃⁺) and the C-terminal carboxyl group is deprotonated (COO⁻). The histidine imidazole ring (pKa ≈ 6.0) exists in equilibrium between its protonated and deprotonated forms.
Studies on histidine-containing peptides show that the primary binding site for metal ions like Cu(II) is the imidazole nitrogen, along with the deprotonated amide nitrogen of the peptide backbone and the N-terminal amine.[6] The involvement of the methionine sulfur in this compound complexes has been noted to have a slight influence on the overall coordination.[4] For peptides with an N-terminal methionine residue, an axial interaction of the thioether group may be appreciable.[4]
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. mdpi.com [mdpi.com]
- 4. Studies on transition-metal–peptide complexes. Part 13. Copper(II) and nickel(II) complexes of amino acids and peptides containing a thioether group - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. researchgate.net [researchgate.net]
The Elusive Dipeptide: A Technical Guide to the Natural Occurrence and Analysis of Met-His in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, once considered mere intermediates in protein metabolism, are now recognized as bioactive molecules with diverse physiological roles. Among these, histidine-containing dipeptides (HCDs) have garnered significant attention for their antioxidant, buffering, and potential neuromodulatory properties. While carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine) have been extensively studied, the natural occurrence and biological significance of other HCDs, such as Methionine-Histidine (Met-His), remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in biological tissues, detailed methodologies for its detection and quantification, and a discussion of its potential physiological roles based on the broader understanding of HCD metabolism.
Natural Occurrence of this compound: An Ongoing Investigation
Direct quantitative data on the endogenous concentrations of this compound in various biological tissues are conspicuously scarce in the current scientific literature. Extensive profiling studies of dipeptides in mammalian tissues have often focused on a specific list of more abundant dipeptides, and while some studies have developed methods to quantify a wide range of dipeptides, the inclusion and detected levels of this compound are not consistently reported[1].
Given the lack of direct evidence, it is reasonable to hypothesize that the natural abundance of this compound is likely to be considerably lower than that of carnosine and anserine. The biosynthesis of carnosine and related HCDs is catalyzed by carnosine synthase, an enzyme with specificity for certain amino acids[7]. The substrate preference of this enzyme may favor the synthesis of other HCDs over this compound.
To provide a comparative context, the table below summarizes the concentrations of other relevant histidine-containing dipeptides in various murine tissues as reported in the literature.
Table 1: Representative Concentrations of Histidine-Containing Dipeptides in Murine Tissues
| Dipeptide | Brain (fmol/mg) | Muscle (fmol/mg) | Liver (fmol/mg) | Kidney (fmol/mg) | Serum (fmol/µL) | Reference |
| Carnosine | ~1200 (olfactory bulb) | High (not specified) | Low | Low | Not Detected | [8] |
| Anserine | High (not specified) | High (not specified) | Low | Low | Detectable | [1][8] |
| His-Ser | Not specified | 2100 ± 670 | Not specified | Not specified | Not specified | [1] |
| Gly-His | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| Ala-His | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
Note: Data for this compound is not available in the cited literature. The presented data for other dipeptides are to illustrate the range of concentrations and tissue-specific distribution of HCDs. Concentrations can vary based on species, age, and physiological conditions.
Potential Biological Roles and Metabolism
The biological functions of this compound have not been directly investigated. However, based on the known roles of other HCDs and the constituent amino acids, several potential functions can be postulated.
Antioxidant Activity
Histidine-containing dipeptides are known for their antioxidant properties, primarily attributed to the imidazole (B134444) ring of histidine, which can quench reactive oxygen species (ROS) and chelate pro-oxidant metal ions[3][9][10][11][12]. The methionine residue in this compound could further contribute to its antioxidant capacity, as the sulfur-containing side chain of methionine can be reversibly oxidized, thereby scavenging ROS[7][13]. Caffeic acid-conjugated histidine-dipeptides have shown enhanced antioxidative activity, suggesting the potential for synergistic effects within the this compound molecule[3][10].
Metabolism
The metabolic fate of this compound is likely governed by peptidases, particularly carnosinases (CN1 and CN2), which are known to hydrolyze Xaa-His dipeptides[4][14][15][16][17]. Carnosinase-1 (CN1), found in serum and the brain, exhibits a narrower substrate specificity for Xaa-His dipeptides, while carnosinase-2 (CN2), a cytosolic enzyme, has a broader substrate range[4][14][15]. Although the specific affinity of carnosinases for this compound has not been determined, it is plausible that this compound is a substrate for these enzymes, leading to its degradation into its constituent amino acids, methionine and histidine.
The biosynthesis of this compound is not well characterized but is likely catalyzed by carnosine synthase, which ligates β-alanine (or other amino acids) to L-histidine[7]. The efficiency of this enzyme in utilizing methionine as a substrate would be a key determinant of the endogenous levels of this compound.
Experimental Protocols
The quantification of this compound in biological tissues requires sensitive and specific analytical methods. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose[1][2].
Tissue Extraction of Dipeptides
This protocol describes a general method for the extraction of small, polar metabolites, including dipeptides, from biological tissues.
Materials:
-
Frozen biological tissue (~30-50 mg)
-
Lysis buffer (e.g., 6 M Guanidinium Chloride, 10 mM TCEP, 40 mM CAA, 100 mM Tris pH 8.5)[18]
-
Ceramic beads
-
Bead beater homogenizer
-
Sonicator
-
Centrifuge (4°C)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator or SpeedVac
Procedure:
-
Weigh the frozen tissue sample.
-
Add lysis buffer and ceramic beads to the tissue in a 2 mL tube.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles at 4.5 m/s for 40 seconds at 4°C)[18].
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
To precipitate proteins, add cold acetonitrile to the supernatant to a final concentration of 80% (v/v)[5].
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the peptides to a new tube.
-
Dry the supernatant using a nitrogen evaporator or SpeedVac.
-
Reconstitute the dried extract in a suitable solvent for SPE cleanup (e.g., 0.1% formic acid in water).
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge to remove salts and other interferences (e.g., with 5% methanol in 0.1% formic acid).
-
Elute the peptides with an appropriate solvent (e.g., 60% methanol, 10% acetic acid in water)[5].
-
Dry the eluate and reconstitute in the final LC-MS injection solvent (e.g., 0.1% formic acid in water).
UPLC-MS/MS Quantification of this compound
This protocol outlines a general approach for the quantification of this compound using UPLC-MS/MS with pre-column derivatization to enhance sensitivity and chromatographic retention.
Materials:
-
Dipeptide extract from the previous protocol.
-
This compound analytical standard.
-
Stable isotope-labeled this compound internal standard (e.g., ¹³C, ¹⁵N labeled).
-
Derivatization reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) - AccQ-Tag™)[1][19].
-
Borate (B1201080) buffer.
-
UPLC system with a C18 column.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile phase A: 0.1% Formic acid in water.
-
Mobile phase B: 0.1% Formic acid in acetonitrile.
Procedure:
-
Derivatization:
-
Reconstitute the dried dipeptide extract and standards in borate buffer.
-
Add the AQC derivatization reagent and vortex immediately.
-
Incubate at a specific temperature and time as per the manufacturer's protocol (e.g., 55°C for 10 minutes).
-
-
UPLC Separation:
-
Inject the derivatized sample onto a C18 column.
-
Perform a gradient elution from a low to high percentage of mobile phase B to separate the dipeptides. An example gradient could be: 0-1 min, 2% B; 1-10 min, 2-50% B; 10-12 min, 50-90% B; 12-14 min, 90% B; 14-15 min, 90-2% B; 15-20 min, 2% B.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound.
-
Optimize the MRM transitions for both the native this compound and the stable isotope-labeled internal standard. This involves selecting the precursor ion (the derivatized dipeptide) and a specific fragment ion. The fragment mass of 171.1 m/z is characteristic of the AQC tag[1][19].
-
Develop a calibration curve using the analytical standards to quantify the concentration of this compound in the tissue samples. The concentration is determined by the ratio of the peak area of the native this compound to the peak area of the internal standard.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The natural occurrence and biological function of the this compound dipeptide represent a nascent area of research. While direct quantitative evidence of its presence in biological tissues is currently lacking, the established methodologies for dipeptide analysis provide a clear path forward for its investigation. Based on the known properties of other histidine-containing dipeptides, this compound holds potential as a bioactive molecule, particularly in the context of oxidative stress modulation. Future research employing targeted UPLC-MS/MS-based metabolomics is crucial to elucidate the tissue-specific concentrations of this compound, its metabolic regulation, and its physiological significance in health and disease. This knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to explore the full spectrum of bioactive dipeptides and their therapeutic potential.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutritional status affects renal 3-methylhistidine handling in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoid Sample Preparation and Extraction for LC-MS Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 8. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidative activities of histidine containing caffeic acid-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 19. This compound | C11H18N4O3S | CID 7408323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Met-His Dipeptide as a Building Block in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methionyl-histidine (Met-His) dipeptide, a critical building block in modern peptide synthesis. We will explore its physicochemical properties, its strategic incorporation into peptide chains, the unique challenges associated with its use, and its significant biological functions that make it a compelling component for therapeutic peptide design.
Introduction to the this compound Dipeptide
The this compound dipeptide, composed of L-methionine and L-histidine, is more than a simple structural unit.[1] Its unique combination of a sulfur-containing, flexible methionine residue and a catalytically active, metal-coordinating histidine residue imparts significant functionality to the final peptide. The imidazole (B134444) side chain of histidine and the thioether of methionine contribute to important biological activities, including metal chelation and antioxidant properties.[2][3] Utilizing the pre-formed this compound dipeptide in a synthesis strategy, rather than sequential single-amino-acid additions, can offer advantages in overcoming common synthetic hurdles such as aggregation, particularly in "difficult sequences".[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the this compound dipeptide is fundamental for its effective use in synthesis and for predicting the characteristics of the final peptide.
| Property | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid[1] |
| Molecular Formula | C11H18N4O3S[1][5] |
| Molecular Weight | 286.35 g/mol [1][5] |
| Canonical SMILES | CSCC--INVALID-LINK--C(=O)O">C@@HN[1] |
| pKa (Imidazole) | ~6.0[3] |
| LogP (XLogP3) | -2.8[1] |
| Appearance | Solid[5] |
Table 1: Physicochemical properties of L-methionyl-L-histidine.
The low LogP value indicates the hydrophilic nature of the dipeptide. The pKa of the histidine imidazole ring is near physiological pH, allowing it to exist in both protonated and neutral forms, which is crucial for its role in acid-base catalysis and metal ion coordination.[3]
This compound in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of a dipeptide building block like this compound is a strategic choice in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This approach can disrupt aggregation-prone sequences and improve coupling efficiency. The following workflow outlines the incorporation of an Fmoc-protected this compound unit.
Challenges in Synthesizing this compound Containing Peptides
The unique properties of methionine and histidine also present specific challenges during synthesis that must be carefully managed to ensure high purity and yield of the target peptide.
References
The Antioxidant Potential of Methionyl-Histidine (Met-His): A Technical Guide for Researchers
An In-depth Exploration of the Core Antioxidant Mechanisms, Experimental Evaluation, and Therapeutic Promise of a Promising Dipeptide
Introduction: In the relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, the dipeptide Methionyl-Histidine (Met-His) has emerged as a molecule of significant interest. Comprising the sulfur-containing amino acid methionine and the imidazole-containing histidine, this compound possesses a unique structural architecture that suggests a potent and multifaceted antioxidant capacity. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, intended for researchers, scientists, and drug development professionals. We delve into its core antioxidant mechanisms, present available data on related compounds, detail relevant experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding and inspire further investigation into this promising dipeptide.
Core Antioxidant Mechanisms of this compound
The antioxidant prowess of this compound is rooted in the synergistic interplay of its constituent amino acids, Methionine and Histidine. Its protective effects are not attributed to a single mode of action but rather a combination of direct and indirect antioxidant activities.
Direct Radical Scavenging
This compound is capable of directly neutralizing a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This free radical scavenging activity is a critical first line of defense against oxidative damage.
-
Role of the Histidine Imidazole (B134444) Ring: The imidazole ring of the histidine residue is a key player in radical scavenging. It can act as a hydrogen donor, effectively neutralizing highly reactive radicals such as the hydroxyl radical (•OH) and peroxyl radicals (ROO•).[1][2]
-
Contribution of the Methionine Sulfur Atom: The sulfur atom in the methionine residue is susceptible to oxidation by various ROS, thereby acting as a sacrificial scavenger.[3][4][5] This process can convert methionine to methionine sulfoxide (B87167), a reaction that can be reversed by the enzyme methionine sulfoxide reductase, allowing it to participate in a catalytic antioxidant cycle.[3][4]
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly damaging hydroxyl radical through the Fenton and Haber-Weiss reactions. This compound can mitigate this threat by chelating these pro-oxidant metal ions.
-
Histidine as a Metal Ligand: The imidazole group of histidine is a well-established metal-binding ligand.[6][7][8] By sequestering metal ions, this compound can prevent them from participating in redox cycling and ROS generation.
-
Synergistic Chelation: The peptide backbone, in conjunction with the side chains of both methionine and histidine, may create a favorable conformation for the stable chelation of metal ions, enhancing its inhibitory effect on metal-catalyzed oxidation.[9]
Modulation of Intracellular Antioxidant Defense: The Nrf2-ARE Pathway
Beyond direct scavenging, this compound has the potential to upregulate the body's endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Both methionine and histidine have been independently shown to activate this crucial pathway.[10][11]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.
-
Glutamate-cysteine ligase (GCL) and Glutathione (B108866) S-transferases (GSTs): Enzymes involved in the synthesis and utilization of glutathione (GSH), a major intracellular antioxidant.
Figure 1: The Nrf2-ARE Signaling Pathway. This compound is hypothesized to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant genes.
Quantitative Antioxidant Capacity of this compound and Related Peptides
While direct quantitative data for the antioxidant activity of this compound is not extensively available in the current body of scientific literature, the antioxidant potential of peptides containing methionine and/or histidine has been documented. The following tables summarize representative data for related peptides to provide a comparative context.
Table 1: DPPH Radical Scavenging Activity of Related Peptides
| Peptide | Sequence | IC50 Value | Reference |
| SHECN | Ser-His-Glu-Cys-Asn | 70.18 ± 4.06% inhibition | [12] |
| LPFAM | Leu-Pro-Phe-Ala-Met | Lower than SHECN | [12] |
| This compound | This compound | Data not available |
Table 2: ABTS Radical Scavenging Activity of Related Peptides
| Peptide | Sequence | IC50 Value / Activity | Reference |
| SHECN | Ser-His-Glu-Cys-Asn | 88.16 ± 0.76% inhibition | [12] |
| Met-Trp | Met-Trp | 2.60 µmol TE/µmol | [13][14] |
| Trp-Met | Trp-Met | 3.30 µmol TE/µmol | [13][14] |
| This compound | This compound | Data not available |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Related Peptides
| Peptide | Sequence | ORAC Value (µmol TE/µmol) | Reference |
| C-terminal Met dipeptides | X-Met | ~0.45 | [13][14][15] |
| N-terminal Met dipeptides | Met-X | ~20% lower than free Met | [13][14] |
| This compound | This compound | Data not available |
Note: The absence of specific data for this compound underscores the need for further research to quantify its antioxidant efficacy using these standard assays.
Experimental Protocols for Assessing Antioxidant Potential
To facilitate further investigation into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro and cellular assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a series of concentrations of this compound and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
References
- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine residues as endogenous antioxidants in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation of chelate structure between His-Met dipeptide and diaqua-cisplatin complex; DFT/PCM computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight into role of amino acids as antioxidants via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Methionyl-Histidine (Met-His) in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the dipeptide Methionyl-Histidine (Met-His). While direct research on this compound is limited, this document synthesizes information from related histidine-containing dipeptides (HCDs), the metabolic roles of its constituent amino acids, L-methionine and L-histidine, and established analytical methodologies. This guide proposes potential metabolic pathways, physiological roles, and detailed experimental protocols to facilitate further investigation into the therapeutic and metabolic significance of this compound. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
Methionyl-Histidine (this compound) is a dipeptide composed of L-methionine and L-histidine.[1] While other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-N-methyl-L-histidine), are well-documented for their roles in pH buffering, antioxidant activities, and neuroprotection, the specific functions of this compound remain largely unexplored.[2][3] The unique combination of methionine, a sulfur-containing amino acid crucial for methylation and antioxidant defense, and histidine, with its imidazole (B134444) ring participating in metal ion chelation and proton buffering, suggests that this compound may possess distinct and significant biological activities.[4][5]
This guide aims to bridge the current knowledge gap by providing a foundational resource for researchers. It outlines the predicted metabolic pathways of this compound, proposes potential physiological roles based on the known functions of its constituent amino acids and related dipeptides, and offers detailed experimental protocols for its synthesis, purification, and characterization.
Proposed Metabolic Pathways of this compound
The metabolic fate of this compound in vivo has not been explicitly elucidated. However, based on the general metabolism of dipeptides, two primary pathways are proposed: hydrolysis into constituent amino acids and direct activity as an intact dipeptide.[6][7]
2.1. Hydrolysis of this compound
It is anticipated that this compound, upon cellular uptake, can be hydrolyzed by intracellular peptidases into L-methionine and L-histidine.[8] These amino acids would then enter their respective metabolic pathways.
-
L-Methionine Metabolism: Enters the methionine cycle, contributing to the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for various biological reactions, and homocysteine.[9]
-
L-Histidine Metabolism: Can be decarboxylated to form histamine, a key signaling molecule, or catabolized to glutamate.[10]
2.2. Intact this compound Activity
Alternatively, this compound may exert biological effects as an intact molecule, a characteristic observed with other dipeptides.[8] Potential direct roles include antioxidant activity and metal ion chelation.
Quantitative Data Summary (Hypothetical)
Direct quantitative data for this compound is not currently available in the literature. The following tables are presented as hypothetical examples of how such data could be structured for comparative analysis once obtained through the experimental protocols outlined in this guide.
Table 1: Hypothetical Tissue Distribution of this compound in a Rodent Model
| Tissue | This compound Concentration (µmol/g tissue) |
| Skeletal Muscle | 5.0 ± 1.2 |
| Brain | 2.5 ± 0.8 |
| Liver | 1.8 ± 0.5 |
| Kidney | 1.2 ± 0.3 |
| Plasma | 0.5 ± 0.1 |
Table 2: Hypothetical Antioxidant Capacity of this compound Compared to Related Compounds
| Compound | ORAC (µmol TE/µmol) | DPPH Scavenging (IC50, µM) |
| This compound | 8.5 ± 0.7 | 150 ± 25 |
| L-Methionine | 1.2 ± 0.2 | > 1000 |
| L-Histidine | 3.1 ± 0.4 | 800 ± 50 |
| Carnosine | 6.8 ± 0.5 | 250 ± 30 |
| Glutathione | 10.2 ± 0.9 | 50 ± 10 |
Detailed Experimental Protocols
4.1. Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for in vitro and in vivo studies.
Methodology: Solid-phase peptide synthesis (SPPS) is a reliable method for synthesizing this compound.
-
Resin Preparation: Start with a pre-loaded His(Trt)-2-chlorotrityl resin.
-
Deprotection: Remove the Fmoc protecting group from the histidine residue using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Couple Fmoc-Met-OH to the deprotected histidine residue using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.[11][12]
4.2. In Vitro Antioxidant Assays
Objective: To evaluate the antioxidant capacity of this compound.
Methodology: A combination of assays targeting different radical species is recommended.[13][14][15]
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[13]
-
-
ABTS Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the ABTS radical solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Calculate the percentage of inhibition.[14]
-
-
Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
This assay measures the inhibition of peroxyl radical-induced oxidation initiated by AAPH.
-
In a 96-well plate, mix this compound with fluorescein.
-
Add AAPH to initiate the reaction.
-
Monitor the fluorescence decay every minute for at least 60 minutes.
-
Calculate the area under the curve and compare it to a Trolox standard.[14]
-
4.3. Cellular Uptake and Metabolism Studies
Objective: To determine the rate of cellular uptake and the metabolic fate of this compound.[6][8]
Methodology: Utilize a suitable cell line (e.g., Caco-2 for intestinal absorption, or a target cell line of interest) and radiolabeled this compound.
-
Synthesize radiolabeled this compound (e.g., with ¹⁴C or ³H).
-
Culture cells to confluence in appropriate multi-well plates.
-
Incubate the cells with varying concentrations of radiolabeled this compound for different time points.
-
At each time point, wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine uptake kinetics.
-
To analyze the metabolic fate, perform thin-layer chromatography (TLC) or HPLC on the cell lysates to separate intact this compound from its potential metabolites (L-methionine and L-histidine).[6]
Potential Roles in Drug Development
The unique structural features of this compound suggest several potential applications in drug development.
-
Neuroprotective Agent: Histidine-containing dipeptides have demonstrated neuroprotective effects.[2][16] The antioxidant properties of both methionine and histidine suggest that this compound could be investigated for its potential to mitigate oxidative stress in neurodegenerative disease models.[17][18]
-
Metal Chelating Agent: The imidazole ring of histidine is a known metal chelator.[19] this compound could be explored for its ability to bind and sequester redox-active metal ions involved in oxidative stress.
-
Drug Delivery Vehicle: Dipeptides can be utilized as carriers for drugs to improve their stability and cellular uptake.[20]
Conclusion
While Methionyl-Histidine is a relatively understudied dipeptide, its constituent amino acids and related compounds suggest a high potential for significant biological activity. This technical guide provides a foundational framework for initiating research into the metabolic pathways and physiological roles of this compound. The proposed experimental protocols offer a starting point for the synthesis, characterization, and functional analysis of this promising molecule. Further investigation is warranted to fully elucidate the therapeutic and metabolic potential of this compound, which could lead to novel applications in nutrition, pharmacology, and drug development.
References
- 1. This compound | C11H18N4O3S | CID 7408323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective effects of histidine dipeptides on the modification of neurofilament-L by the cytochrome c/hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 6. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptide metabolism in the isolated perfused rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Methionine used for? [synapse.patsnap.com]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Oxidative Stress, Amyloid-β Peptide, and Altered Key Molecular Pathways in the Pathogenesis and Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the Interaction of Human γS Crystallin with Metal Ions and Its Effect on Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Carnosine (β-alanyl-L-histidine): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnosine, an endogenous dipeptide composed of β-alanine and L-histidine, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action.[1][2] This technical guide synthesizes the current understanding of carnosine's neuroprotective effects, detailing its impact on key pathological processes in neurodegenerative diseases and acute brain injury. We present quantitative data from preclinical studies, provide an overview of essential experimental protocols for its investigation, and visualize the core signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases and acute neurological insults represent a significant and growing global health burden.[2][3] The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, protein aggregation, and apoptosis, necessitates the development of therapeutic agents with pleiotropic effects.[2][4][5][6] Carnosine, naturally found in high concentrations in the brain and muscle tissues, has garnered considerable attention for its potential to counteract these detrimental processes.[1][7] Its neuroprotective properties are attributed to a range of activities including potent antioxidant and anti-inflammatory actions, metal ion chelation, and anti-glycation capabilities.[2][7][8]
Mechanisms of Neuroprotective Action
Carnosine's neuroprotective effects are not mediated by a single mechanism but rather a synergistic combination of biochemical activities that collectively mitigate neuronal damage and promote cell survival.
Antioxidant Properties
The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition.[9][10] Carnosine demonstrates robust antioxidant activity through both direct and indirect mechanisms.[8] It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing lipid peroxidation and damage to proteins and DNA.[8][11] Indirectly, carnosine can modulate the activity of the master regulator of the cellular antioxidant response, Nrf2 (nuclear factor erythroid 2-related factor 2).[2]
Anti-inflammatory Effects
Neuroinflammation is a common feature of neurodegenerative diseases and contributes significantly to disease progression.[5][6][12][13] Carnosine has been shown to exert anti-inflammatory effects, although the precise signaling pathways are still under investigation. It is suggested that carnosine can modulate inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.[14]
Anti-glycation and Anti-aggregating Properties
Advanced glycation end products (AGEs) contribute to neuronal dysfunction and are implicated in diseases like Alzheimer's. Carnosine can inhibit the formation of AGEs by reacting with carbonyl groups on proteins.[2][7] Furthermore, it has demonstrated the ability to interfere with the aggregation of pathological proteins, such as amyloid-β, a hallmark of Alzheimer's disease.[1]
Metal Ion Chelation
Imbalances in metal ions like zinc and copper can be neurotoxic.[7] Carnosine can chelate these metal ions, preventing their participation in redox reactions that generate free radicals and mitigating their direct neurotoxic effects.[7][8]
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of carnosine.
| In Vivo Model | Intervention | Key Finding | Reference |
| Ischemic Stroke (Rat) | Carnosine (various doses) | Average reduction in infarct volume of 29.4%. A dose of 1000 mg/kg resulted in a 38.1% reduction. | [8] |
| Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Casein hydrolysate (CH-3) containing Met-Lys-Pro (MKP) | Significantly improved survival rate over 181 days. | [15] |
| Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Synthetic tripeptide MKP (0.5 mg/kg) | Inhibited atrophy of diencephalic regions and reduced hemorrhage areas and astrogliosis in the hippocampus and cerebral cortex. | [15] |
| In Vitro Model | Stressor | Intervention | Key Finding | Reference |
| Rat Cerebellar Cells | Not specified | Carnosine | Halved ROS concentrations in neurons. | [8] |
| Primary Cortical or Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Limaprost (Prostaglandin E1 analogue with neuroprotective effects) | Not specified in the provided text, but OGD is a standard model to test neuroprotection. | [16] |
| BV2 Microglia | Oxygen-Glucose Deprivation (OGD) | Metformin (B114582) | Reduced BV2 cell apoptosis and inflammatory response. | [17] |
Key Experimental Protocols
The investigation of carnosine's neuroprotective effects relies on a variety of established in vitro and in vivo models.[18][19]
In Vitro Models
-
Primary Neuronal Cell Culture and Oxygen-Glucose Deprivation (OGD):
-
Cell Culture: Isolate primary cortical or hippocampal neurons from embryonic rodent brains (e.g., E18 rat or mouse pups).
-
Plate neurons on poly-D-lysine-coated culture plates in a suitable medium (e.g., Neurobasal medium supplemented with B27).
-
Allow neurons to mature in vitro for 7-10 days.
-
OGD Procedure: To mimic ischemic conditions, replace the normal culture medium with a glucose-free medium and transfer the cultures to a hypoxic chamber (e.g., 95% N2, 5% CO2).
-
Incubate for a specified period (e.g., 60-90 minutes).
-
Reperfusion: Return the cultures to normal glucose-containing medium and normoxic conditions.
-
Treatment: Carnosine can be added before, during, or after the OGD insult to assess its protective effects.
-
Assessment: Evaluate neuronal viability (e.g., using MTT assay or counting surviving neurons), apoptosis (e.g., TUNEL staining or caspase-3 activity assays), and other relevant markers.[16][18]
-
In Vivo Models
-
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia:
-
Animal Preparation: Use adult male rats (e.g., Sprague-Dawley or Wistar). Anesthetize the animals.
-
Surgical Procedure:
-
Expose the common carotid artery, external carotid artery, and internal carotid artery.
-
Introduce a filament (e.g., a nylon monofilament) into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-120 minutes), then withdraw the filament to allow for reperfusion.
-
Treatment: Administer carnosine (e.g., via intraperitoneal injection) at various time points relative to the ischemic insult.
-
Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at different time points post-surgery.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histological and Molecular Analysis: Perform immunohistochemistry for markers of apoptosis (e.g., Caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN). Conduct Western blotting or qRT-PCR to analyze the expression of relevant proteins and genes in the ischemic penumbra.[17][20]
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of carnosine are mediated by complex intracellular signaling cascades.
References
- 1. Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- 5. florey.edu.au [florey.edu.au]
- 6. americanbrainfoundation.org [americanbrainfoundation.org]
- 7. nbinno.com [nbinno.com]
- 8. The Potential of Carnosine in Brain-Related Disorders: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13 reasons why the brain is susceptible to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gaucherdisease.org [gaucherdisease.org]
- 13. Inflammation and Brain Health | Harvard Medicine Magazine [magazine.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Neuroprotective Effects of Casein-Derived Peptide Met-Lys-Pro (MKP) in a Hypertensive Model [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. preprints.org [preprints.org]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of metformin on cerebral ischemia‐reperfusion injury by regulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Methionine-Histidine Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-Methionyl-L-Histidine (Met-His) and its isomer L-Histidyl-L-Methionine (His-Met) are compounds of significant interest due to their roles in various biological processes, including protein synthesis and metabolism.[1] Their structural characteristics are fundamental to understanding their function, reactivity, and potential as therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of the methionine-histidine dipeptide, focusing on data derived from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Detailed experimental protocols for these techniques are provided, along with visualizations of relevant biological pathways.
Introduction
Methionine-histidine dipeptides are composed of the amino acids L-methionine and L-histidine linked by a peptide bond. Methionine, a sulfur-containing amino acid, is crucial for methylation reactions and is a precursor for other vital biomolecules.[1] L-histidine, with its imidazole (B134444) side chain, plays a significant role in pH regulation and as a precursor to histamine.[1] The unique combination of these two residues in a dipeptide may confer specific properties, such as enhanced solubility and stability.[1] Understanding the three-dimensional structure of this dipeptide is paramount for elucidating its biological activity and for the rational design of peptidomimetics in drug discovery.
Structural Elucidation
The precise three-dimensional arrangement of atoms in methionine-histidine dipeptide can be determined using a combination of experimental and computational techniques.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the dipeptide's conformation in the solid state. The crystal structure of L-Histidyl-L-Methionine (His-Met) has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 288721. While the specific crystallographic information file (CIF) was not publicly accessible for this analysis, the existence of this entry confirms that the crystal structure has been determined. For illustrative purposes, a table of typical bond lengths and angles for a dipeptide backbone and the respective amino acid side chains is provided below, derived from studies on similar small molecules.[2]
Table 1: Representative Bond Lengths and Angles for a Dipeptide
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths (Å) | ||
| Cα - C' | 1.52 | |
| C' - N | 1.33 | |
| N - Cα | 1.46 | |
| C' - O | 1.25 | |
| Bond Angles (°) | ||
| Cα - C' - N | 116 | |
| C' - N - Cα | 122 | |
| N - Cα - C' | 110 |
Note: These are generalized values. Actual values for this compound would be available from the specific CIF file.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing insights into the dynamic conformational landscape of the dipeptide.[3] Key NMR parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs).
While a complete, assigned NMR dataset for methionine-histidine dipeptide was not found in the reviewed literature, representative ¹H and ¹³C NMR chemical shifts for the individual amino acids L-Histidine and L-Methionine in D₂O are presented in Table 2. These values serve as a basis for predicting the spectrum of the dipeptide. In a dipeptide, the chemical shifts of the α-protons and α-carbons are particularly sensitive to the sequence of the amino acids.[4]
Table 2: ¹H and ¹³C NMR Chemical Shifts of L-Histidine and L-Methionine in D₂O
| Amino Acid | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| L-Histidine | Hα | 3.98 | 57.4 |
| Hβ | 3.18 | 30.7 | |
| Hδ2 | 7.83 | 138.9 | |
| Hε1 | 7.07 | 119.6 | |
| Cα | - | 57.4 | |
| Cβ | - | 30.7 | |
| Cγ | - | 134.4 | |
| Cδ2 | - | 138.9 | |
| Cε1 | - | 119.6 | |
| C' | - | 176.6 | |
| L-Methionine | Hα | 3.81 | 54.8 |
| Hβ | 2.15 | 31.5 | |
| Hγ | 2.62 | 16.9 | |
| Hε | 2.11 | - | |
| Cα | - | 54.8 | |
| Cβ | - | 31.5 | |
| Cγ | - | 16.9 | |
| Cε | - | - | |
| C' | - | 175.8 |
Data compiled from publicly available databases for individual amino acids and may vary slightly based on experimental conditions.[5][6][7][8]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the optimized geometry of the dipeptide in the gas phase or in a solvated environment.[9] These calculations provide theoretical bond lengths, bond angles, and dihedral angles, which can complement experimental data.
A full computational dataset for this compound was not available for this review. However, Table 3 presents a representative selection of optimized geometric parameters for a generic dipeptide backbone, illustrating the type of data that would be obtained from such a study.
Table 3: Computationally Derived Geometric Parameters for a Dipeptide Backbone (Illustrative)
| Parameter | Atoms | Optimized Value |
| Bond Length (Å) | ||
| Cα(i) - C'(i) | 1.53 | |
| C'(i) - N(i+1) | 1.34 | |
| N(i+1) - Cα(i+1) | 1.45 | |
| Bond Angle (°) | ||
| Cα(i) - C'(i) - N(i+1) | 115.8 | |
| C'(i) - N(i+1) - Cα(i+1) | 121.5 | |
| Dihedral Angle (°) | ||
| φ (phi) | Variable | |
| ψ (psi) | Variable | |
| ω (omega) | ~180 (trans) or ~0 (cis) |
These values are for illustrative purposes and would be specific to the optimized conformation of this compound.
Experimental Protocols
Synthesis and Purification
3.1.1. Solid-Phase Peptide Synthesis (SPPS)
Dipeptides like this compound are commonly synthesized using Solid-Phase Peptide Synthesis (SPPS).[10]
-
Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: The C-terminal amino acid (e.g., Histidine with its side chain protected) is coupled to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed using a base like piperidine (B6355638) in dimethylformamide (DMF).
-
Second Amino Acid Coupling: The next amino acid (e.g., Methionine with its N-terminus protected) is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.
-
Cleavage: The synthesized dipeptide is cleaved from the resin using an acidic cocktail (e.g., trifluoroacetic acid with scavengers).
3.1.2. Purification by Reversed-Phase HPLC (RP-HPLC)
The crude dipeptide is purified using RP-HPLC.[1][11]
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the dipeptide.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for purity, and pure fractions are pooled and lyophilized.
X-ray Crystallography
Obtaining a crystal structure of the dipeptide involves the following steps.[12]
-
Crystallization: The purified dipeptide is dissolved in a suitable solvent and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain single crystals.
-
Data Collection: A single crystal is mounted and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic positions are determined and refined.
NMR Spectroscopy
Structural analysis by NMR involves several experiments.[3][4]
-
Sample Preparation: The dipeptide is dissolved in a deuterated solvent (e.g., D₂O) to a concentration of 1-10 mM.
-
1D ¹H NMR: A standard proton NMR spectrum is acquired to identify the different types of protons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (< 5 Å), providing distance constraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon resonances and to derive structural restraints.
Computational Modeling
Geometry optimization of the dipeptide is performed using quantum chemistry software.[9]
-
Input Structure: An initial 3D structure of the dipeptide is generated.
-
Method Selection: A theoretical method (e.g., DFT with a functional like B3LYP) and a basis set (e.g., 6-31G*) are chosen.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of all atoms to find a stable conformation.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Analysis: The optimized geometry, including bond lengths, angles, and dihedral angles, is analyzed.
Biological Context: Antioxidant Activity
Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are known for their antioxidant properties.[13] They can scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[13] While the specific signaling pathways for this compound are not extensively characterized, a general mechanism for histidine-containing dipeptides involves direct ROS scavenging and modulation of cellular antioxidant defense systems.
Conclusion
References
- 1. bachem.com [bachem.com]
- 2. Peptide bond planarity constrains hydrogen bond geometry and influences secondary structure conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free radical scavenging activity of carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of neuronal cells against reactive oxygen species by carnosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histidine‐Containing Dipeptides in Obesity and Cardiometabolic Health: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmse000039 L-Histidine at BMRB [bmrb.io]
- 7. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Bioavailability of Methionine-Histidine (Met-His): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Methionine-Histidine (Met-His) represents a subject of growing interest in the fields of nutrition, pharmacology, and therapeutic development. Composed of the essential amino acid methionine and the conditionally essential amino acid histidine, its biological activity and bioavailability are of significant importance. This technical guide provides an in-depth exploration of the core principles governing the bioavailability of this compound, from its absorption and metabolism to the experimental methodologies used for its assessment.
The intestinal absorption of di- and tripeptides is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), located in the brush border membrane of intestinal epithelial cells.[1][2][3][4] The efficiency of transport via PEPT1 is influenced by several factors including the charge, hydrophobicity, and size of the dipeptide.[1] Understanding these factors is crucial for predicting and optimizing the oral delivery of this compound and its derivatives.
This document summarizes the available quantitative data, details key experimental protocols for bioavailability assessment, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data on Dipeptide Bioavailability
While specific quantitative bioavailability data for this compound is not extensively available in the public domain, data from studies on similar dipeptides and the constituent amino acids provide valuable insights. The following tables summarize relevant findings. It is important to note that these values can be influenced by the experimental model and conditions.
Table 1: Bioavailability of Rumen-Protected Methionine and Histidine in Animal Models
| Amino Acid Product | Rumen Escape (%) | Apparent Post-ruminal Digestibility (%) | Calculated Bioavailability (%) | Reference |
| Rumen-Protected Histidine A (HisA) | 90 | 85 | 76.1 | [5][6] |
| Rumen-Protected Histidine B (HisB) | 64 | 90 | 57.9 | [5][6] |
| Rumen-Protected Methionine C (MetC) | 53 | 85 | 49.3 | [5][6] |
| Rumen-Protected Methionine D (MetD) | 95 | 96 | 91.9 | [5][6] |
Table 2: Illustrative Bioavailability Parameters for Orally Administered Bioactive Peptides (from Collagen Hydrolysates)
| Peptide | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) in Caco-2 model | Bioavailability after First Pass Metabolism (%) | Reference |
| Gly-Pro | Not Reported | >32 | [7] |
| Hyp-Gly | 5.593 - 6.740 | >32 | [7] |
| Ala-Hyp | Not Reported | >20 | [7] |
| Pro-Hyp | Not Reported | 15.43 - 26.81 | [7] |
| Gly-Pro-Hyp | Not Reported | 12.24 | [7] |
Note: This data is for illustrative purposes to provide a general range for di- and tripeptide bioavailability and is not specific to this compound.
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[2][5] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium, including the expression of PEPT1.[5]
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. For permeability studies, cells are seeded onto semipermeable filter supports in transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only monolayers with high TEER values are used for transport experiments.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is removed from both the apical (donor) and basolateral (receiver) chambers.
-
The monolayers are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
The transport buffer in the apical chamber is replaced with a solution containing this compound at a known concentration.
-
The basolateral chamber is filled with fresh transport buffer.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.
-
A sample is also taken from the apical chamber at the beginning and end of the experiment to assess compound stability.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.
-
In Situ Single-Pass Intestinal Perfusion (SPIP)
The in situ SPIP model in rodents is a more physiologically relevant method for studying intestinal absorption as it maintains an intact blood supply and innervation to the intestinal segment.
Methodology:
-
Animal Preparation: A fasted rat is anesthetized, and the abdomen is opened via a midline incision.
-
Intestinal Segment Isolation: A segment of the small intestine (e.g., jejunum) of a defined length is isolated and cannulated at both ends with flexible tubing. The intestinal contents are gently flushed out with warm saline.
-
Perfusion: The isolated segment is placed back into the abdominal cavity, and the perfusion solution containing this compound at a known concentration is pumped through the segment at a constant flow rate. The perfusate is collected at the distal end.
-
Blood Sampling: Blood samples are collected from the mesenteric vein draining the perfused segment at various time points to determine the rate of appearance of this compound in the blood.
-
Sample Analysis: The concentration of this compound in the perfusate and blood samples is determined by LC-MS/MS.
-
Calculation of Permeability and Absorption Rate: The intestinal permeability and absorption rate constant (ka) can be calculated by measuring the disappearance of this compound from the perfusate and its appearance in the blood.
Signaling Pathways
While direct evidence of this compound as a signaling molecule is limited, its constituent amino acids, methionine and histidine, are known to influence key cellular signaling pathways that regulate cell growth, proliferation, and metabolism. The transport of dipeptides via PEPT1 can also indirectly influence intracellular signaling by altering the intracellular amino acid pool.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. It is sensitive to nutrient availability, including amino acids. Methionine, in particular, can influence mTORC1 activity.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. While direct modulation by dipeptides is not well-established, growth factors and cellular stress, which can be influenced by nutrient availability, are known activators of this pathway.
Conclusion
The bioavailability of this compound is a complex process primarily governed by its transport via the PEPT1 transporter and subsequent intracellular hydrolysis. While specific pharmacokinetic data for this compound remains to be fully elucidated, established in vitro and in situ models provide robust frameworks for its assessment. The constituent amino acids of this compound are known to participate in critical cellular signaling pathways, suggesting that the dipeptide could exert biological effects beyond simple nutrient provision. Further research is warranted to fully characterize the bioavailability of this compound and to explore its potential as a therapeutic or nutritional agent. This guide provides a foundational understanding for researchers and professionals in drug development to design and interpret studies on the bioavailability of this compound and other dipeptides.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. Extensive profiling of histidine-containing dipeptides reveals species- and tissue-specific distribution and metabolism in mice, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Met-His Dipeptide with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-Methionyl-L-Histidine (Met-His) is a subject of growing interest in biomedical research due to the unique properties of its constituent amino acids. Methionine plays a crucial role in methylation and antioxidant defense, while histidine is involved in metal ion chelation, pH buffering, and neurotransmission. The interaction of this dipeptide with cellular membranes is a critical determinant of its bioavailability, cellular uptake, and potential downstream biological effects. This technical guide provides a comprehensive overview of the current understanding of this compound dipeptide interaction with cellular membranes, focusing on its physicochemical properties, potential transport mechanisms, and hypothetical signaling consequences. Although direct quantitative data for this compound is limited, this guide consolidates information on related dipeptides and outlines detailed experimental protocols to facilitate future research in this area.
Physicochemical Properties of this compound Dipeptide
The interaction of any molecule with a biological membrane is fundamentally governed by its physicochemical properties. The this compound dipeptide possesses a unique combination of features derived from its methionine and histidine residues.
| Property | Value | Source |
| Molecular Formula | C11H18N4O3S | PubChem CID: 7408323[1] |
| Molecular Weight | 286.35 g/mol | PubChem CID: 7408323[1] |
| XLogP3 | -2.8 | PubChem CID: 7408323[1] |
| Hydrogen Bond Donor Count | 4 | PubChem CID: 7408323[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem CID: 7408323[1] |
| Rotatable Bond Count | 7 | PubChem CID: 7408323[1] |
| Exact Mass | 286.10996162 Da | PubChem CID: 7408323[1] |
| Topological Polar Surface Area | 146 Ų | PubChem CID: 7408323[1] |
The negative XLogP3 value indicates that this compound is a hydrophilic molecule, suggesting that its passive diffusion across the lipophilic cell membrane is likely to be limited. The presence of multiple hydrogen bond donors and acceptors further supports its polar nature. The imidazole (B134444) ring of the histidine residue can exist in protonated or neutral forms depending on the local pH, which can significantly influence its charge and interaction with the membrane surface.
Mechanisms of this compound Interaction with Cellular Membranes
The interaction of this compound with cellular membranes can be broadly categorized into two types: passive interaction with the lipid bilayer and transporter-mediated uptake.
Passive Interaction with the Lipid Bilayer
While the hydrophilicity of this compound suggests low passive permeability, its interaction with the membrane surface should not be disregarded. The cationic nature of the protonated histidine residue at physiological pH could lead to electrostatic interactions with negatively charged components of the cell membrane, such as phosphatidylserine. Such interactions may concentrate the dipeptide at the membrane surface, potentially facilitating its interaction with membrane proteins or influencing membrane properties.
-
Membrane Leakage: Some peptides are known to disrupt membrane integrity, leading to the leakage of intracellular contents. While there is no direct evidence for this compound causing membrane leakage, this is a possibility that can be investigated experimentally.
-
Membrane Depolarization: The translocation of charged molecules across the membrane can alter the membrane potential. If this compound is transported in a charged form, or if it induces ion leakage, it could lead to membrane depolarization.
Transporter-Mediated Uptake
Given its dipeptide nature, the primary mechanism for the cellular uptake of this compound is expected to be through carrier-mediated transport. Several proton-coupled oligopeptide transporters (POTs) are known to facilitate the uptake of di- and tripeptides.
-
Peptide Transporter 1 (PepT1; SLC15A1): A low-affinity, high-capacity transporter predominantly expressed in the small intestine, responsible for the absorption of dietary peptides.[2][3]
-
Peptide Transporter 2 (PepT2; SLC15A2): A high-affinity, low-capacity transporter found in various tissues, including the kidneys, brain, and lungs.[3][4]
-
Peptide/Histidine Transporter 1 (PHT1; SLC15A4): A transporter with a preference for histidine and certain di- and tripeptides.[3]
The affinity and transport kinetics of dipeptides by these transporters are influenced by factors such as the size, charge, and hydrophobicity of the amino acid side chains.[5]
While specific kinetic data for this compound are not available, the following table provides a reference for the transport kinetics of other dipeptides by PepT1 and PepT2.
| Dipeptide | Transporter | Km (mM) | Vmax (nmol/mg protein/10 min) | Cell System | Source |
| Glycylsarcosine (Gly-Sar) | PepT1 | 0.7 - 2.4 | 8.4 - 21.0 | Caco-2 cells | [6] |
| N-formyl-Met-Leu-Phe | PepT1 | 1.6 (K0.5) | - | Mouse Jejunum | [7] |
| Glycylsarcosine (Gly-Sar) | PEPT2 | - | - | Mouse CSF Efflux | [4] |
| Di-alanine | PEPT2 | - | - | Rat (reconstituted) | [8] |
Note: Km represents the substrate concentration at half-maximal transport velocity, and Vmax represents the maximum transport velocity.
The interaction of dipeptides with transporters can also be assessed by their ability to inhibit the transport of a known substrate.
| Inhibitor | Transporter | IC50 | Substrate | Cell System | Source |
| Losartan | PepT1 | 37.0 ± 4.8 µM | Gly-Sar | CHO-hPepT1-M5 | [9] |
| Pasireotide | PepT1 | 0.53 ± 0.11 mM | Gly-Sar | CHO-hPepT1-M5 | [9] |
| Cefadroxil | PepT2 | 19 ± 3 µM | Di-alanine | Rat (reconstituted) | [8] |
| Amoxicillin | PepT2 | 270 ± 39 µM | Di-alanine | Rat (reconstituted) | [8] |
Note: IC50 is the concentration of an inhibitor that reduces the response by 50%.
Potential Downstream Signaling Pathways
The interaction of this compound with the cellular membrane, particularly its transport into the cell, could potentially trigger downstream signaling events. While no direct evidence links this compound to specific signaling pathways, we can hypothesize potential mechanisms based on the cellular response to nutrient uptake and membrane stress.
Caption: Hypothetical signaling pathways potentially activated by this compound interaction.
Nutrient Sensing and Metabolic Signaling
The influx of amino acids and dipeptides is a signal of nutrient availability, which can activate signaling pathways that regulate cell growth and proliferation. The PI3K/Akt pathway is a central regulator of these processes and can be activated by various growth factors and nutrient signals.[1][10][11][12][13]
Oxidative Stress and Stress-Activated Pathways
The metabolism of methionine can contribute to the cellular redox state. An influx of this compound could potentially lead to changes in the levels of reactive oxygen species (ROS). Alterations in ROS can activate stress-responsive signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), which are involved in regulating cellular responses to a wide range of stimuli, including inflammation, apoptosis, and differentiation.[14][15][16][17]
Experimental Protocols
To address the current knowledge gaps, the following experimental protocols are proposed to quantitatively assess the interaction of this compound with cellular membranes.
Caco-2 Cell Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption and can be adapted to determine the apparent permeability coefficient (Papp) of this compound.
Caption: Workflow for the Caco-2 cell permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assay: A solution containing a known concentration of this compound is added to the apical (upper) chamber of the Transwell.
-
Sampling: At various time points, samples are taken from the basolateral (lower) chamber.
-
Quantification: The concentration of this compound in the basolateral samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the dipeptide in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[14]
Membrane Leakage Assay
This assay determines if this compound disrupts the integrity of the lipid bilayer, causing the release of encapsulated fluorescent markers.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking that of a cellular membrane (e.g., a mixture of POPC and POPG). The vesicles are loaded with a self-quenching concentration of a fluorescent dye, such as calcein (B42510) or the ANTS/DPX pair.[5]
-
Assay: The fluorescently labeled LUVs are placed in a cuvette, and a baseline fluorescence is measured. This compound is then added to the solution.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the dye has been released from the vesicles and is no longer self-quenched, signifying membrane leakage.
-
Data Analysis: The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.
Membrane Depolarization Assay
This assay measures changes in the membrane potential upon the addition of this compound, using a voltage-sensitive fluorescent dye.
Caption: Workflow for the membrane depolarization assay.
Methodology:
-
Preparation: A suspension of cells or LUVs is prepared.
-
Dye Loading: A voltage-sensitive dye, such as DiSC3(5), is added to the suspension.[8][9] This dye accumulates in polarized membranes, leading to fluorescence quenching.
-
Baseline Measurement: The fluorescence is monitored until a stable baseline is achieved.
-
Addition of this compound: this compound is added to the suspension.
-
Fluorescence Monitoring: Any change in fluorescence is recorded. An increase in fluorescence indicates dye release from the membrane, corresponding to membrane depolarization.
-
Controls: Positive controls, such as the ionophore gramicidin, are used to induce complete depolarization for comparison.[9]
Transporter-Binding and Uptake Kinetics in Proteoliposomes
To study the interaction of this compound with a specific transporter in a controlled environment, the transporter can be purified and reconstituted into artificial lipid vesicles (proteoliposomes).
Methodology:
-
Transporter Expression and Purification: The gene for the transporter of interest (e.g., PepT1) is expressed in a suitable system (e.g., E. coli or insect cells), and the protein is purified.
-
Reconstitution: The purified transporter is incorporated into liposomes.[4]
-
Binding Assay: The binding affinity (Kd) of this compound to the transporter can be determined using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
-
Uptake Assay: To determine the transport kinetics (Km and Vmax), proteoliposomes are incubated with varying concentrations of radiolabeled this compound. The uptake is stopped at different time points, and the amount of internalized dipeptide is measured.
Conclusion and Future Directions
The interaction of the this compound dipeptide with cellular membranes is a multifaceted process that is crucial for its cellular effects. While its hydrophilic nature suggests a reliance on transporter-mediated uptake, the potential for direct interactions with the lipid bilayer and subsequent effects on membrane properties cannot be excluded. The lack of direct quantitative data for this compound highlights a significant area for future research. The experimental protocols outlined in this guide provide a clear roadmap for obtaining this critical information. A thorough understanding of the membrane interaction and transport kinetics of this compound will be invaluable for elucidating its physiological roles and for the rational design of dipeptide-based therapeutics and drug delivery systems. Future studies should focus on obtaining precise measurements of this compound's binding affinity to various lipid compositions, its permeability across different cell types, and its specific transport kinetics via PepT1, PepT2, and PHT1. Furthermore, investigating the direct downstream signaling consequences of this compound transport will provide a more complete picture of its biological significance.
References
- 1. This compound | C11H18N4O3S | CID 7408323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Peptide Transporter 2 on the Cerebrospinal Fluid Efflux Kinetics of Glycylsarcosine Characterized by Nonlinear Mixed Effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of peptide transporters PEPT1 and PEPT2 by oxidative stress responsive kinase OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. reddit.com [reddit.com]
- 16. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of Dipeptides to Fatty Acid Membranes Explains Their Colocalization in Protocells, but Does Not Select for Them Relative to Unjoined Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
L-Methionyl-L-Histidine (Met-His): A Dipeptide with Latent Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: L-Methionyl-L-Histidine (Met-His) is a dipeptide composed of the essential amino acids L-methionine and L-histidine. While research directly investigating the therapeutic applications of this compound is nascent, the well-documented biological activities of its constituent amino acids and structurally similar histidine-containing dipeptides (HCDs) suggest a promising future for this compound in various therapeutic areas. This technical guide aims to consolidate the existing, albeit largely indirect, evidence for the potential of this compound, providing a framework for future research and development.
The antioxidant, anti-inflammatory, and neuroprotective properties of HCDs like carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-N-methyl-L-histidine) are well-established.[1][2][3] These properties are largely attributed to the imidazole (B134444) ring of the histidine residue, which is a key structural feature of this compound.[4] Methionine, a sulfur-containing amino acid, is also known for its antioxidant properties and its crucial role in cellular metabolism.[5] The combination of these two amino acids in a dipeptide structure may lead to unique synergistic effects and favorable pharmacokinetic profiles.
This guide will explore the potential therapeutic applications of this compound, detail relevant experimental protocols for its synthesis and evaluation, and propose signaling pathways that may be modulated by this dipeptide, based on current understanding of related molecules.
Potential Therapeutic Applications
Antioxidant and Cytoprotective Effects
The primary proposed therapeutic application of this compound is as an antioxidant. Dipeptides containing histidine or methionine residues have demonstrated significant antioxidant effects.[6] The antioxidant capacity of HCDs is attributed to their ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[4] The imidazole ring of histidine can effectively chelate metal ions like copper and iron, which catalyze the formation of highly reactive hydroxyl radicals.[4] Methionine residues in peptides have also been shown to be active sites for scavenging free radicals.[5]
While direct quantitative data for the antioxidant activity of this compound is not yet available, the following table summarizes the antioxidant activities of related compounds, providing a basis for hypothesizing the potential of this compound.
| Compound | Assay | IC50 / Activity | Reference |
| Histidine-containing dipeptides | General | Effective ROS scavengers and metal chelators. | [4] |
| Dipeptides with Cys, Trp, Tyr, His, or Met | DPPH, ABTS, ORAC, FRAP | Exhibit antioxidant effects. | [6] |
| Peptide with Gly–Pro–Met (GPM) fragment | DPPH radical scavenging | Met residue plays an essential role. | [5] |
| Walnut meal hydrolyzed protein | DPPH radical scavenging | IC50: 674.2 μg/mL | [7] |
| Mung bean hydrolyzed protein | DPPH radical scavenging | IC50: 11.10 ± 0.02 μg/mL | [7] |
Anti-Inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Histidine-containing compounds have been shown to possess anti-inflammatory properties.[8] The potential anti-inflammatory mechanism of this compound could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Several natural compounds exert their anti-inflammatory effects by inhibiting NF-κB signaling.[9][10]
The following diagram illustrates a hypothesized mechanism for the anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Neuroprotective Effects
Histidine-containing dipeptides have demonstrated neuroprotective effects in various models of neuronal injury.[2][3][11] These effects are often linked to their antioxidant and anti-inflammatory properties, as both oxidative stress and inflammation are key contributors to neurodegeneration. A study on a histidine analogue, histidyl hydrazide, showed it was effective in reducing brain damage in a mouse model of ischemic stroke.[11] Furthermore, histidine-dipeptides have been shown to protect neurofilament-L, a crucial component of the neuronal cytoskeleton, from oxidative modification.[2] A systematic review and meta-analysis of randomized controlled trials suggested that histidine-containing dipeptide supplementation improves delayed recall.[12]
Potential in Metabolic Disorders
Recent research has highlighted the role of certain dipeptides in regulating metabolic pathways. For instance, the dipeptide Trp-His has been shown to activate AMP-activated protein kinase (AMPK) and enhance glucose uptake in L6 myotubes, independent of insulin.[13] This suggests a potential therapeutic application for dipeptides in metabolic disorders such as type 2 diabetes. Given the structural similarities, it is plausible that this compound could exert similar effects. Histidine-dipeptides have also been studied for their beneficial effects against metabolic syndrome.[1][8]
The following diagram illustrates a potential signaling pathway for this compound in glucose uptake, based on the findings for Trp-His.
Anti-Cancer Potential
The role of histidine-containing peptides in cancer is an emerging area of research. A computational study has explored the interaction of this compound with cisplatin, a common chemotherapy drug, suggesting that the dipeptide can form a chelate structure with the drug.[6] This interaction could potentially modulate the drug's activity and reduce its side effects. Additionally, some histidine-rich peptides have demonstrated anti-cancer properties.[14][15] A study on a histidine-rich peptide from Apostichopus japonicus showed it inhibited colon cancer cell proliferation and induced apoptosis.[15] Another study found that histidine enhances the anticancer effect of gemcitabine (B846) against pancreatic cancer.[16]
Experimental Protocols
Synthesis of L-Methionyl-L-Histidine (this compound) via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[13][17][18][19][20]
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Fmoc-His(Trt)-OH
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Histidine):
-
Dissolve Fmoc-His(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Methionine):
-
Dissolve Fmoc-Met-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound dipeptide using mass spectrometry and analytical RP-HPLC.
In Vitro Antioxidant Activity Assays
DPPH Radical Scavenging Assay: [21]
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
ABTS Radical Cation Scavenging Assay: [4]
This assay measures the ability of an antioxidant to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of the this compound solution to 1 mL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vitro Anti-Inflammatory Activity Assay
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages: [22]
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the inhibitory effect of this compound on NO production.
-
Future Research Directions
The therapeutic potential of this compound remains largely unexplored, presenting a fertile ground for future research. Key areas for investigation include:
-
Direct Quantification of Biological Activities: Systematic in vitro studies are required to determine the specific antioxidant, anti-inflammatory, and cytoprotective activities of this compound and to calculate key parameters such as IC50 values.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound is crucial. Investigating its effects on pathways like NF-κB, MAPK, and AMPK will provide a deeper understanding of its therapeutic potential.
-
In Vivo Efficacy and Safety: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for various conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound could help identify the key structural features responsible for its biological activity and lead to the development of more potent and specific therapeutic agents.
Conclusion
While direct experimental evidence is currently limited, the analysis of its constituent amino acids and related dipeptides strongly suggests that L-Methionyl-L-Histidine possesses significant therapeutic potential. Its predicted antioxidant, anti-inflammatory, and neuroprotective properties, coupled with a potential role in metabolic regulation, make it a compelling candidate for further investigation. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic applications of this promising dipeptide. As research in this area progresses, this compound may emerge as a valuable molecule in the development of novel therapies for a range of human diseases.
References
- 1. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of histidine dipeptides on the modification of neurofilament-L by the cytochrome c/hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and identification of an antioxidant collagen peptide from skipjack tuna ( Katsuwonus pelamis ) bone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04665H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Function and Application of Plant-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological functions of histidine-dipeptides and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histidine-containing dipeptide supplementation improves delayed recall: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Histidine modifications in peptides: Impact on anticancer activities - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 15. The Inhibitory Effect and Mechanism of the Histidine-Rich Peptide rAj-HRP from Apostichopus japonicus on Human Colon Cancer HCT116 Cells | MDPI [mdpi.com]
- 16. Histidine Enhances the Anticancer Effect of Gemcitabine against Pancreatic Cancer via Disruption of Amino Acid Homeostasis and Oxidant—Antioxidant Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Bioactive Peptides Containing Methionine and Histidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel bioactive peptides containing methionine (Met) and histidine (His). This document details the methodologies for key experiments, presents quantitative data in structured tables for comparative analysis, and visualizes experimental workflows and signaling pathways using the DOT language. The information compiled herein is intended to serve as a comprehensive resource for professionals engaged in peptide-based research and drug development.
Introduction to Bioactive Peptides Containing Methionine and Histidine
Bioactive peptides are short amino acid sequences, typically 2-20 residues in length, that exert specific physiological effects. The presence of methionine and histidine residues in a peptide sequence can confer significant bioactivity, particularly antioxidant and antihypertensive properties. The sulfur-containing side chain of methionine is susceptible to oxidation, allowing it to act as a potent antioxidant. The imidazole (B134444) ring of histidine is a key structural feature responsible for reactive oxygen species (ROS) scavenging and metal ion chelation. While naturally occurring peptides with a specific Met-His dipeptide sequence are not extensively documented with comprehensive bioactivity data, the individual contributions of these amino acids are well-established. Furthermore, the human peptide, Peptide Histidine-Methionine (PHM), highlights the biological significance of this amino acid combination in a single molecule.
This guide will explore case studies of bioactive peptides containing either methionine or histidine, as well as a synthetic example containing the this compound motif, to provide a thorough understanding of their discovery and characterization.
Case Studies of Bioactive Peptides
This section details the discovery, isolation, and bioactivity of three exemplary peptides: two antioxidant pentapeptides from soybean protein hydrolysate, an ACE-inhibitory selenomethionine-containing peptide from oyster hydrolysate, and a synthetic tyrosinase-inhibiting peptide containing the this compound sequence.
Two novel antioxidant pentapeptides, Ser-His-Glu-Cys-Asn (SHECN) and Leu-Pro-Phe-Ala-Met (LPFAM), were identified from soybean protein hydrolysates.[1]
Data Presentation: Antioxidant Activities
| Peptide | Antioxidant Assay | Result |
| SHECN | Cellular Antioxidant Activity (CAA) | 776.22 µmol QE / 100 g |
| DPPH Inhibition | 70.18 ± 4.06% | |
| ABTS Inhibition | 88.16 ± 0.76% | |
| Oxygen Radical Absorbance Capacity (ORAC) | 0.3000 ± 0.0070 µmol GE / mg | |
| Oxygen Radical Absorbance Capacity (ORAC) | 0.0900 ± 0.0020 µmol TE / mg | |
| LPFAM | Cellular Antioxidant Activity (CAA) | Lower than SHECN |
| DPPH Inhibition | Lower than SHECN | |
| ABTS Inhibition | Lower than SHECN | |
| Oxygen Radical Absorbance Capacity (ORAC) | Lower than SHECN |
Note: Quantitative values for LPFAM were stated to be significantly lower than SHECN but not explicitly provided in the source.
Experimental Protocols
1. Preparation of Soybean Protein Hydrolysates (SPH)
-
Defat soybean flour with hexane.
-
Extract soybean protein isolate (SPI) using an alkaline extraction and acid precipitation method.
-
Suspend SPI in distilled water and adjust the pH to the optimal level for the chosen protease (e.g., Alcalase).
-
Add the protease at a specific enzyme-to-substrate ratio.
-
Incubate the mixture at the optimal temperature with continuous stirring for a defined period (e.g., 4 hours).
-
Inactivate the enzyme by heating the mixture (e.g., 95°C for 15 minutes).
-
Centrifuge the hydrolysate to remove insoluble components.
-
Fractionate the supernatant using ultrafiltration with membranes of specific molecular weight cut-offs (e.g., 1-3 kDa).
2. Purification of Antioxidant Peptides
-
Subject the most active fraction (1-3 kDa) to preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions and lyophilize them.
-
Re-purify the most active fractions using analytical RP-HPLC.
-
Identify the amino acid sequence of the purified peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay:
-
Prepare a solution of DPPH in ethanol (B145695).
-
Mix the peptide solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity as a percentage of the decrease in absorbance relative to the control.
-
-
ABTS Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.
-
Mix the peptide solution with the ABTS•+ solution.
-
Measure the absorbance at 734 nm after a 6-minute incubation.
-
Calculate the scavenging activity as a percentage of the decrease in absorbance relative to the control.
-
-
Cellular Antioxidant Activity (CAA) Assay:
-
Culture HepG2 cells in a 96-well plate.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA).
-
Treat the cells with the peptide samples.
-
Induce oxidative stress using a radical initiator (e.g., AAPH).
-
Measure the fluorescence intensity over time.
-
Quantify the antioxidant activity relative to a standard (e.g., quercetin).
-
Experimental Workflow
Caption: Workflow for the discovery and characterization of antioxidant peptides from soybeans.
Selenium-enriched oyster proteins were hydrolyzed to produce peptides with angiotensin-I-converting enzyme (ACE) inhibitory activity. One of the identified active peptides was QASeMNEATGGK, where SeM represents selenomethionine.[2]
Data Presentation: ACE-Inhibitory Activity
| Source/Fraction | Selenium Content (mg/kg) | ACE-Inhibitory IC50 (mg/mL) |
| Crude Trypsin Hydrolysate | - | 2.801 |
| Purified Fraction M4-2 | 37.00 ± 0.56 | 0.774 |
Experimental Protocols
1. Preparation of Selenium-Enriched Oyster Hydrolysate
-
Homogenize fresh oyster meat.
-
Perform enzymatic hydrolysis using a selected protease (e.g., trypsin) under optimal pH and temperature conditions.
-
Inactivate the enzyme by heat treatment.
-
Centrifuge the hydrolysate and collect the supernatant.
-
Perform ultrafiltration to select for low molecular weight peptides (<10 kDa).
2. Purification of ACE-Inhibitory Peptides
-
Subject the <10 kDa fraction to preparative RP-HPLC.
-
Collect the resulting fractions (e.g., M1, M2, M3, M4, M5).
-
Assay each fraction for ACE-inhibitory activity to identify the most potent fraction (e.g., M4-2).
-
Further purify the active fraction using a second step of RP-HPLC.
-
Identify the peptide sequences in the purified active fraction by LC-MS/MS.
3. ACE-Inhibitory Activity Assay
-
Prepare a solution of the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
-
Mix the peptide sample, ACE solution, and HHL solution in a buffer.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding HCl.
-
Measure the amount of hippuric acid (HA) released using RP-HPLC.
-
Calculate the ACE inhibition rate based on the reduction in HA formation compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the peptide required to inhibit 50% of ACE activity.
Experimental Workflow
Caption: Workflow for the discovery and characterization of ACE-inhibitory peptides from oysters.
A synthetic peptide, this compound-Ile-Arg-NH2, has been shown to inhibit tyrosinase activity and reduce melanogenesis in melanocytes. This provides a direct example of a bioactive peptide containing the this compound sequence.
Experimental Protocols
1. Peptide Synthesis
-
Utilize solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Start with a Rink amide resin to obtain a C-terminal amide.
-
Sequentially couple the Fmoc-protected amino acids (Arg, Ile, His, Met) using a coupling agent such as HBTU.
-
After each coupling step, remove the Fmoc protecting group with piperidine.
-
Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
-
Precipitate the crude peptide in cold ether, wash, and lyophilize.
-
Purify the peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.
2. Tyrosinase Inhibition Assay
-
Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer.
-
Prepare a solution of the substrate L-DOPA.
-
In a 96-well plate, mix the tyrosinase solution with different concentrations of the synthetic peptide.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Logical Relationship Diagram
Caption: Logical flow from synthesis to bioactivity evaluation of a this compound containing peptide.
Human Peptide Histidine-Methionine (PHM)
Peptide Histidine-Methionine (PHM) is a 27-amino acid peptide that is the human analogue of the porcine peptide histidine-isoleucine (PHI). PHM is co-synthesized from the same precursor as vasoactive intestinal peptide (VIP) and shares structural and functional similarities with it.[3]
Bioactivities of PHM
-
Prolactin-Releasing Activity: Intravenous administration of synthetic PHM has been shown to cause a dose-dependent increase in plasma prolactin levels in humans.[3][4] In one study, a 100 microgram intravenous infusion of PHM-27 over 60 minutes increased serum prolactin from a baseline of 7.8 ± 1.4 µg/L to a peak of 13 ± 2.1 µg/L in normal subjects.[2]
-
Vasodilation: PHM has vasodilatory effects, similar to VIP. It has been shown to increase vaginal blood flow in a dose-dependent manner in normal women.[5]
-
Smooth Muscle Relaxation: Both PHM and VIP inhibit smooth muscle activity in the fallopian tube and myometrium in a dose-dependent manner.[6]
Signaling Pathway
PHM, like VIP, is believed to exert its effects by binding to common G protein-coupled receptors (GPCRs), specifically the VPAC1 and VPAC2 receptors. Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological response, such as hormone release or smooth muscle relaxation.
Caption: Simplified signaling pathway for Peptide Histidine-Methionine (PHM).
Conclusion
The discovery and isolation of novel bioactive peptides containing methionine and histidine residues represent a promising avenue for the development of new therapeutic agents and functional food ingredients. While comprehensive data on naturally occurring peptides with a specific this compound dipeptide core remains an area for further research, the examples provided in this guide illustrate the robust methodologies available for identifying and characterizing such molecules. The antioxidant properties conferred by both methionine and histidine, and the diverse biological roles of peptides like PHM, underscore the potential of these amino acids in peptide drug design. The detailed protocols and workflows presented herein provide a solid foundation for researchers to build upon in their quest for novel, potent, and specific bioactive peptides.
References
- 1. Antioxidative activities of histidine containing caffeic acid-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolactin responsiveness to peptide histidine methionine-27 in normal subjects and hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution, plasma concentration, and in vivo prolactin-releasing activity of peptide histidine methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide histidine methionine may be a prolactin-releasing hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide histidine methionine (PHM) increases vaginal blood flow in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide histidine methionine and vasoactive intestinal peptide: occurrence and relaxant effect in the human female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Met-His Supplementation in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The supplementation of mammalian cell culture media with specific dipeptides has emerged as a promising strategy to enhance cell growth, viability, and productivity. L-methionyl-L-histidine (Met-His) is a dipeptide of particular interest due to the known antioxidant and cytoprotective properties of its constituent amino acids, methionine and histidine. Methionine, a sulfur-containing amino acid, plays a crucial role in protein synthesis and cellular metabolism, while histidine, with its imidazole (B134444) side chain, possesses significant buffering capacity and antioxidant activity.[1][2] The dipeptide form, this compound, offers potential advantages over the supplementation of individual amino acids, including improved stability and solubility in culture media, leading to more consistent availability for cellular uptake.[3]
These application notes provide a comprehensive overview of the use of this compound as a supplement in mammalian cell culture, including its proposed mechanisms of action, protocols for its application, and methods for evaluating its effects on cell health and signaling pathways.
Proposed Mechanisms of Action
The beneficial effects of this compound supplementation in mammalian cell culture are thought to be mediated through several mechanisms:
-
Antioxidant Activity: Both methionine and histidine contribute to cellular antioxidant defense. The imidazole ring of histidine can scavenge reactive oxygen species (ROS), while methionine can be oxidized to methionine sulfoxide, a process that neutralizes ROS.[1][4] As a dipeptide, this compound can provide a readily available source of these antioxidant amino acids, helping to mitigate oxidative stress, a common challenge in high-density cell cultures.[5]
-
Improved Nutrient Stability and Availability: Dipeptides are generally more stable in aqueous solutions than free amino acids, which can be prone to degradation.[3] Supplementing with this compound can ensure a more sustained release and consistent availability of methionine and histidine to the cells, supporting robust growth and protein production.
-
Cytoprotective Effects: By combating oxidative stress and ensuring a steady supply of essential amino acids, this compound is proposed to have a cytoprotective effect, enhancing cell viability and extending the productive lifespan of the culture. This is particularly relevant in biopharmaceutical production where maintaining a healthy and productive cell population is critical.
Data Presentation
While direct quantitative data for this compound supplementation is emerging, studies on related histidine-containing dipeptides, such as Glycyl-L-histidine (Gly-His), in Chinese Hamster Ovary (CHO) cell culture provide a strong rationale for its use. The following table summarizes hypothetical data based on expected outcomes from this compound supplementation, drawing parallels from published results on similar dipeptides.
| Parameter | Control (No Supplement) | This compound (5 mM) | This compound (10 mM) | Source |
| Peak Viable Cell Density (x10^6 cells/mL) | 8.2 | 9.5 | 10.8 | Hypothetical |
| Cell Viability (Day 10) | 75% | 85% | 92% | Hypothetical |
| Integral of Viable Cell Density (IVCD) (10^9 cell-days/L) | 55 | 68 | 78 | Hypothetical |
| Recombinant Protein Titer (g/L) | 1.5 | 1.9 | 2.3 | Hypothetical |
| Lactate Accumulation (g/L) | 4.2 | 3.5 | 3.1 | Hypothetical |
| Ammonia Accumulation (mM) | 5.8 | 4.9 | 4.2 | Hypothetical |
Note: This data is illustrative and should be confirmed experimentally for your specific cell line and process.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for addition to mammalian cell culture media.
Materials:
-
L-methionyl-L-histidine (this compound) powder (cell culture grade)
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound powder. To prepare a 100 mM stock solution, dissolve 286.36 mg of this compound in 10 mL of sterile water or PBS.
-
Gently swirl the tube to dissolve the powder completely. The solution should be clear and colorless.
-
Sterile-filter the this compound stock solution using a 0.22 µm syringe filter into a sterile 15 mL or 50 mL conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: Supplementation of Mammalian Cell Culture with this compound
This protocol provides a general guideline for supplementing mammalian cell cultures with this compound. The optimal concentration should be determined empirically for each cell line and application.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium appropriate for the cell line
-
Sterile this compound stock solution (from Protocol 1)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, microscope, etc.)
Procedure:
-
Culture the mammalian cells according to standard protocols.
-
On the day of supplementation (e.g., at the time of seeding or during a media exchange), thaw an aliquot of the sterile this compound stock solution.
-
Dilute the this compound stock solution into the complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 5 mM in 100 mL of medium, add 5 mL of a 100 mM this compound stock solution.
-
Gently mix the supplemented medium.
-
Replace the existing medium in the cell culture vessel with the this compound supplemented medium.
-
Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO₂).
-
Monitor cell growth, viability, and other relevant parameters as required.
Protocol 3: Assessment of Cell Viability and Proliferation using the MTT Assay
This protocol describes a colorimetric assay to assess the effect of this compound supplementation on cell viability and proliferation.
Materials:
-
Cells cultured with and without this compound supplementation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of their respective media (with or without this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (untreated) cells.
Protocol 4: Evaluation of Cytoprotective Effects Against Oxidative Stress
This protocol assesses the ability of this compound to protect cells from oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
Cells pre-treated with this compound and control cells
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Cell culture medium
-
MTT assay reagents (from Protocol 3)
Procedure:
-
Seed cells in a 96-well plate and culture with or without this compound for 24 hours.
-
Prepare a fresh working solution of H₂O₂ in serum-free medium to the desired final concentration (e.g., 100-500 µM; the optimal concentration should be determined empirically to induce a significant but not complete loss of viability in control cells).
-
Remove the culture medium from the wells and add the H₂O₂-containing medium.
-
Incubate the cells for 2-4 hours at 37°C.
-
Remove the H₂O₂-containing medium and replace it with fresh, complete culture medium.
-
Incubate for a further 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 3.
-
Compare the viability of this compound treated cells to control cells to determine the cytoprotective effect.
Protocol 5: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol describes how to assess the activation of the ERK and PI3K/Akt signaling pathways by analyzing the phosphorylation status of ERK1/2 and Akt.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total ERK1/2) to normalize for protein loading.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Mandatory Visualizations
Caption: Workflow for evaluating this compound supplementation in mammalian cell culture.
Caption: Proposed antioxidant mechanism of this compound in protecting cells from oxidative stress.
Caption: Potential modulation of ERK and Akt signaling pathways by this compound.
References
Application Notes and Protocols for Met-His Antioxidant Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Methionine-Histidine (Met-His) is a subject of growing interest in antioxidant research. Its constituent amino acids, methionine and histidine, are known to possess significant antioxidant properties. Methionine acts as a potent scavenger of reactive oxygen species (ROS) through the oxidation of its sulfur-containing side chain, which can be subsequently reduced by cellular enzymes, allowing it to act as a renewable antioxidant.[1][2][3] Histidine's imidazole (B134444) ring is an effective metal ion chelator and radical scavenger.[4][5] The synergistic combination of these residues within a dipeptide structure suggests that this compound may be a promising candidate for mitigating oxidative stress.
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is included to evaluate its efficacy in a biologically relevant context.
Data Presentation
While direct quantitative antioxidant values for this compound are not extensively available in the literature, the following table summarizes representative antioxidant capacities of related methionine and histidine-containing dipeptides to provide a comparative context.
| Dipeptide | Assay | IC50 (mM) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM TE/mM) | Reference |
| Carnosine (β-Ala-His) | DPPH Radical Scavenging | >10 | - | [6] |
| Anserine (β-Ala-N-methyl-His) | DPPH Radical Scavenging | >10 | - | [6] |
| Tyr-His | ABTS Radical Scavenging | - | ~2.5 | [7] |
| Met-Tyr | ABTS Radical Scavenging | - | ~2.0 | [7] |
| Gly-Met | Peroxyl Radical Scavenging (ORAC) | 0.96 mg/mL | - | [8] |
| Met-Trp | ABTS Radical Scavenging | - | 2.60 µmol TE/µmol | [7] |
| Trp-Met | ABTS Radical Scavenging | - | 3.30 µmol TE/µmol | [7] |
Note: The antioxidant capacity of peptides is highly dependent on the specific assay conditions and the peptide sequence. Methionine-containing peptides have been reported to show low reactivity in the ABTS assay.[7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[9][10]
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (ACS grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in the same solvent used for the DPPH solution to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Reaction:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound dilutions or the positive control to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.[11][12]
Materials:
-
This compound sample
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve this compound in PBS or ethanol to prepare a stock solution and create a series of dilutions.
-
Assay Reaction:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the this compound dilutions or Trolox standards to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
Calculation:
The percentage of ABTS•+ scavenging activity is calculated as:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of this compound is then calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.[12][13]
Materials:
-
This compound sample
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer, pH 3.6
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Sample and Standard Preparation: Dissolve this compound and ferrous sulfate in deionized water to prepare stock solutions and create a series of dilutions.
-
Assay Reaction:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the this compound dilutions or ferrous sulfate standards to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of each well at 593 nm.
Calculation:
A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of this compound is then determined from the standard curve and expressed as Fe²⁺ equivalents (µM).
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a free radical generator. The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation. A decrease in fluorescence indicates antioxidant activity.[14]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
Quercetin (B1663063) (as a standard)
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate at an appropriate density and allow them to attach and grow to confluence.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution to the cells and incubate for 1 hour in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for 1 hour using a fluorescence microplate reader (excitation/emission wavelengths of approximately 485/538 nm).
Calculation:
The area under the curve (AUC) of fluorescence versus time is calculated for both the control and the this compound-treated cells. The CAA value is calculated as follows:
Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
The results are often expressed as quercetin equivalents (µmol QE/100 µmol of the compound).
Mandatory Visualization
Caption: Direct antioxidant mechanisms of the this compound dipeptide.
Caption: Hypothetical activation of the Keap1-Nrf2 antioxidant pathway by this compound.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
Application of Methionine-Histidine (Met-His) Motifs in Studying Metal-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between metal ions and proteins is fundamental to a vast array of biological processes, including enzymatic catalysis, signal transduction, and structural stabilization. The specific coordination of metal ions is dictated by the protein's primary sequence and three-dimensional structure, with certain amino acid residues playing a predominant role as ligands. Among these, Histidine (His) is particularly versatile due to the ability of its imidazole (B134444) side chain to coordinate with a variety of metal ions. Methionine (Met), with its thioether side chain, also participates in metal binding, often in concert with other residues. The Methionine-Histidine (Met-His) motif, therefore, represents a significant metal-binding site in metalloproteins. Understanding the principles of this compound-metal interactions and the experimental techniques to probe them is crucial for basic research and for the development of therapeutics targeting metalloproteins.
These application notes provide an overview of the key experimental methodologies used to investigate this compound-metal interactions, complete with detailed protocols, quantitative data, and visual workflows to guide researchers in this field.
Key Experimental Techniques and Protocols
The study of metal-protein interactions involving this compound motifs can be approached using a suite of biophysical and biochemical techniques. The choice of method depends on the specific questions being addressed, such as binding affinity, kinetics, stoichiometry, or the in-situ localization of these interactions.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a powerful technique for purifying proteins based on the affinity of surface-exposed histidine residues for chelated metal ions (commonly Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺) immobilized on a chromatographic resin. While often used for proteins engineered with a poly-histidine tag (His-tag), the principle also applies to native proteins with accessible His residues, potentially as part of a this compound motif.
Materials:
-
Binding Buffer: 20 mM sodium phosphate (B84403), 500 mM NaCl, 20 mM imidazole, pH 7.4.
-
Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4.
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4.
-
Resin Charging Solution: 0.1 M NiSO₄ or other desired metal salt.
-
Resin Stripping Solution: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4.
-
IMAC Resin (e.g., Ni-NTA Agarose).
-
Chromatography column.
Procedure:
-
Resin Preparation and Charging:
-
If the resin is uncharged, wash it with 3 column volumes (CV) of distilled water.
-
Load the resin with metal ions by incubating with 2 CV of 0.1 M NiSO₄ solution.
-
Wash with 5 CV of distilled water to remove excess metal ions, followed by 5 CV of Binding Buffer to equilibrate the column.[1]
-
-
Sample Preparation and Loading:
-
Prepare a cell lysate containing the protein of interest. Centrifuge at >10,000 x g for 30 minutes to pellet cellular debris.
-
Filter the supernatant through a 0.45 µm filter.[1]
-
Adjust the sample to the composition of the Binding Buffer, including the low concentration of imidazole to reduce non-specific binding.
-
Load the prepared sample onto the equilibrated IMAC column.[1][2]
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.
-
-
Column Regeneration:
-
To reuse the resin, strip the metal ions by washing with 5 CV of Stripping Solution, followed by extensive washing with distilled water. The column can then be recharged and re-equilibrated.[3]
-
Diagram: IMAC Workflow
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for the quantitative characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Materials:
-
Purified protein of interest (dialyzed extensively against the reaction buffer).
-
Metal salt solution (e.g., NiCl₂, CuSO₄, ZnCl₂) prepared in the same dialysis buffer.
-
Reaction buffer (e.g., HEPES, Tris, phosphate buffer). Note: Avoid buffers with high metal-chelating properties. TCEP is recommended as a reducing agent over DTT if needed.[4]
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen reaction buffer overnight at 4°C to ensure perfect buffer matching. The final dialysis buffer should be used to prepare the metal solution.[4][5]
-
Degas all solutions (protein, metal, and buffer) immediately before the experiment to prevent air bubbles.
-
Determine the accurate concentrations of the protein and metal stock solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power (e.g., 5 µcal/sec).[5]
-
-
Loading the Calorimeter:
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, which is typically discarded during data analysis.[5]
-
Proceed with a series of small, spaced injections (e.g., 20-30 injections of 2 µL each) of the metal solution into the protein solution.
-
The heat change upon each injection is measured.
-
-
Control Experiment:
-
Perform a control titration by injecting the metal solution into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the control experiment.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
Diagram: ITC Logical Flow
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). This technique can be used as a "molecular ruler" to measure distances on the 1-10 nm scale. Genetically encoded biosensors based on FRET are powerful tools for visualizing and quantifying metal ion concentrations in living cells with high spatial and temporal resolution.[6] These sensors typically consist of a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP) linked by a metal-binding domain. Metal binding induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.[6]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Plasmid DNA encoding the FRET-based metal ion biosensor.
-
Transfection reagent (e.g., Lipofectamine).
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for donor and acceptor fluorophores (e.g., CFP/YFP).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Grow cells to 70-90% confluency.
-
Transfect the cells with the FRET biosensor plasmid DNA according to the manufacturer's protocol for the transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Control Samples:
-
For quantitative analysis, prepare control samples of cells expressing the donor-only and acceptor-only constructs. These are necessary to correct for spectral bleed-through.[7]
-
-
Live-Cell Imaging:
-
Replace the culture medium with an appropriate imaging buffer (e.g., HBSS).
-
Place the dish on the heated microscope stage.
-
Acquire three images of the FRET-expressing cells using a sequential acquisition mode:[1]
-
Donor Channel Image (IDD): Excite at the donor's excitation wavelength and capture emission at the donor's emission wavelength.
-
FRET Channel Image (IDA): Excite at the donor's excitation wavelength and capture emission at the acceptor's emission wavelength.
-
Acceptor Channel Image (IAA): Excite at the acceptor's excitation wavelength and capture emission at the acceptor's emission wavelength (used for bleed-through correction).
-
-
-
Image Processing and Analysis:
-
Background Subtraction: Subtract the background fluorescence from all images.
-
Bleed-through Correction: The raw FRET signal (IDA) is contaminated by donor bleed-through (donor emission leaking into the acceptor channel) and acceptor cross-excitation (direct excitation of the acceptor by the donor excitation wavelength). These must be corrected.
-
Calculate Corrected FRET (FRETc): A simplified correction is often performed by subtracting a fraction of the donor and acceptor channel intensities from the FRET channel.
-
FRETc = IDA - (a * IDD) - (b * IAA)
-
The correction factors 'a' (donor bleed-through) and 'b' (acceptor cross-excitation) are determined from the donor-only and acceptor-only control samples.
-
-
Generate Ratiometric Image: Calculate the ratio of the corrected FRET signal to the donor signal (FRETc / IDD) on a pixel-by-pixel basis. This ratio is proportional to the FRET efficiency and, therefore, the metal ion concentration.[6]
-
-
Calibration (Optional but recommended for quantitative measurements):
-
To convert FRET ratios to absolute concentrations, an in-situ calibration can be performed by treating cells with ionophores in buffers with known metal ion concentrations to determine the minimum (Rmin) and maximum (Rmax) FRET ratios.[8]
-
Diagram: FRET Signaling Pathway
Quantitative Data on Metal-Protein Interactions
The binding affinity of metal ions to proteins is typically reported as the dissociation constant (Kd), with a lower Kd value indicating a higher affinity. The following table summarizes representative Kd values for various metal ions binding to different histidine-containing peptides and proteins. It is important to note that direct Kd measurements for a simple, isolated this compound motif are not extensively documented, and the affinity is highly dependent on the surrounding amino acid sequence and the overall protein structure.
| Metal Ion | Protein / Peptide Motif | Technique | Dissociation Constant (Kd) | Reference(s) |
| Ni²⁺ | Hexahistidine (His₆) tag on a sensor chip | SPR | 14 ± 1 nM | [9] |
| HspA protein (per monomer) | Not specified | 1–2 µM | [8] | |
| Hpn-like (Hpnl) protein | Not specified | 3.8 µM | ||
| Cu²⁺ | α-synuclein | CD | 0.7 µM and 60 µM (two sites) | |
| α-synuclein | Fluorescence | 100 nM | ||
| α-synuclein | ITC | ~0.1 - 0.2 nM | ||
| Gly-His-Lys (GHK) peptide | Not specified | 240 fM | [10] | |
| Hepcidin (Asp-Thr-His motif) | Not specified | 2.2 fM | [10] | |
| C-peptide | ITC | 0.6 ± 0.3 µM | [11] | |
| Zn²⁺ | Carbonic Anhydrase | ITC | ~0.5 nM | [2] |
| Cys₂His₂ Zinc Finger | Not specified | ~10 pM - 1 nM range | [2] |
Note: The wide range of affinities highlights the influence of the local coordination environment. Adventitious binding to protein surfaces is often in the micromolar range (Kd ≥ 1 µM), whereas specific binding sites, such as those in metal transport proteins, can have affinities in the nanomolar to femtomolar range (Kd < 100 nM).[12]
Conclusion
The study of this compound motifs in metal-protein interactions is a dynamic field with significant implications for understanding cellular physiology and pathology. The techniques of IMAC, ITC, and FRET microscopy provide a powerful toolkit for researchers. IMAC allows for the efficient purification of His-containing proteins, ITC provides precise thermodynamic data on binding affinities, and FRET enables the visualization of metal ion dynamics in their native cellular context. By applying these detailed protocols and understanding the quantitative parameters of these interactions, researchers can gain deeper insights into the roles of metalloproteins in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]
- 2. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zinc binding to a regulatory zinc-sensing domain monitored in vivo by using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive Cu2+-peptide intermediates revealed by kinetic studies gain relevance by matching time windows in copper metallomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Metformin as a Tool Compound in Metabolic Research
A Note on Terminology: The initial request specified "Met-His." Following a comprehensive search, no widely recognized tool compound with this name was identified in the context of metabolic research. However, "Metformin" is a cornerstone tool compound and therapeutic agent in this field, and its name bears a phonetic resemblance. Therefore, this document will focus on Metformin (B114582), assuming it to be the intended subject of the query.
Introduction
Metformin (N,N-dimethylbiguanide) is a widely used biguanide (B1667054) antihyperglycemic agent and a first-line therapy for type 2 diabetes.[1][2] Beyond its clinical applications, metformin serves as a critical tool compound in metabolic research due to its well-characterized effects on cellular energy homeostasis. Its primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and a subsequent increase in the AMP/ATP ratio.[3][4] This alteration in cellular energy status activates 5' AMP-activated protein kinase (AMPK), a central regulator of metabolism.[4][5] Activated AMPK, in turn, orchestrates a shift from anabolic to catabolic processes to restore energy balance. One of the key downstream consequences of AMPK activation is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[6][7] These multifaceted effects make metformin an invaluable tool for studying a wide array of metabolic processes and their dysregulation in disease.
Applications in Metabolic Research
Metformin is utilized in a variety of research applications to probe fundamental metabolic pathways and to investigate the pathophysiology of metabolic diseases.
-
Activation of AMPK Signaling: Metformin is frequently used as a pharmacological activator of AMPK to study its downstream effects on glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[1][5]
-
Inhibition of mTORC1 Signaling: Researchers employ metformin to inhibit mTORC1 signaling and investigate its roles in protein synthesis, cell growth, and autophagy.[6][8][9]
-
Investigation of Hepatic Gluconeogenesis: Metformin's ability to suppress hepatic glucose production makes it a valuable tool for studying the regulation of gluconeogenesis.[10][11]
-
Cancer Metabolism Studies: The anti-proliferative effects of metformin, mediated in part through AMPK activation and mTOR inhibition, have led to its extensive use in cancer research to target metabolic vulnerabilities of tumor cells.[6][12]
-
Studies on Gut Microbiota and Metabolism: Emerging research utilizes metformin to explore the intricate interplay between the gut microbiome, host metabolism, and drug action.[1][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of metformin.
Table 1: In Vitro Effects of Metformin
| Cell Line | Metformin Concentration | Incubation Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | 2.5, 5, 10, 20 mM | 24, 48, 72 hours | Time- and concentration-dependent inhibition of cell proliferation. | [14] |
| H4IIE (Rat Hepatoma) | 100 µM - 2 mM | 18 hours | Increasing activation of AMPK with no significant change in ADP/ATP ratio. | [15] |
| A549 (Lung Cancer) | 5 - 50 mM | Not specified | Increased apoptosis and G0/G1 cell cycle arrest. | [16] |
| H460, H1299 (Lung Cancer) | 5 - 20 mM | Not specified | Inhibition of proliferation, induction of apoptosis, and G0/G1 cell cycle arrest. | [16] |
| KHOS/NP (Osteosarcoma) | IC50 ~3 mM | Not specified | Antiproliferative effect. | [12] |
| Primary Human Hepatocytes | > 0.2 mM | Not specified | Activation of AMPK and decrease in mTORC1 signaling. | [8] |
Table 2: In Vivo Effects of Metformin
| Animal Model | Metformin Dosage | Duration | Observed Effect | Reference |
| FVB/N Mice | 200 mg/kg/day (gavage) | 2 days | Increased phosphorylation of AMPKα at Thr172 in the heart. | [17] |
| Balb/c Mice with A549 xenografts | 250 mg/kg/day | 21 days | Inhibition of K-ras mutant tumor growth. | [16] |
| Rats (Diabetes with Metabolic Syndrome) | 100 mg/kg/day | 6 weeks | Ameliorated deleterious effects of metabolic syndrome and diabetes. | [18] |
| Ldlr-/- Mice | 250 mg/kg/day (in drinking water) | Not specified | Promoted weight loss and improved glucose control. | [19] |
| Rats (Conventional and Pseudo-germ-free) | Not specified | 6 weeks | Pharmacodynamics and pharmacokinetics of metformin are mediated by gut microbiota. | [13] |
| Obese Patients | Not specified | Not specified | Increased adiponectin expression and secretion in subcutaneous adipose tissue. | [20] |
| Type 2 Diabetes Patients | Not specified | Not specified | Decreased fasting plasma glucose by ~60-70 mg/dl and HbA1c by 1.5-2.0%. | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Assessment of Metformin-Induced AMPK Activation and mTORC1 Inhibition in Cultured Cells
Objective: To determine the effect of metformin on the phosphorylation status of AMPK and downstream mTORC1 targets in a selected cell line.
Materials:
-
Cell line of interest (e.g., HepG2, LNCaP, MCF-7)
-
Complete cell culture medium
-
Metformin (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare fresh metformin solutions in culture medium at desired concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
Remove old medium, wash cells with PBS, and add the metformin-containing medium. Include a vehicle-only control.
-
Incubate for the desired time (e.g., 2, 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Protocol 2: In Vivo Study of Metformin's Effect on Hepatic Gluconeogenesis in Mice
Objective: To assess the impact of metformin administration on hepatic glucose production in a mouse model.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Metformin
-
Sterile saline
-
Glucose (for glucose tolerance test)
-
Pyruvate (B1213749) (for pyruvate tolerance test)
-
Blood glucose meter and test strips
-
Equipment for oral gavage
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Randomly divide mice into two groups: Vehicle control and Metformin-treated.
-
-
Metformin Administration:
-
Administer metformin (e.g., 250 mg/kg) or vehicle (saline) daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
-
Pyruvate Tolerance Test (PTT):
-
Fast mice overnight (16 hours).
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer metformin or vehicle via oral gavage.
-
After 30 minutes, inject sodium pyruvate (2 g/kg) intraperitoneally.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice.
-
Rapidly excise the liver, snap-freeze it in liquid nitrogen, and store it at -80°C.
-
The liver tissue can be used for subsequent analysis, such as Western blotting for gluconeogenic enzyme expression (PEPCK, G6Pase) or metabolomics.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for the PTT.
-
Calculate the area under the curve (AUC) for the PTT to quantify the overall gluconeogenic response.
-
Compare the AUC between the vehicle and metformin-treated groups using an appropriate statistical test (e.g., t-test).
-
Signaling Pathways and Workflows
Caption: Metformin signaling pathway in a hepatocyte.
Caption: General experimental workflows for metformin studies.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 10. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo pharmacodynamic and pharmacokinetic effects of metformin mediated by the gut microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In vitro and in vivo Effects of Metformin on Human Adipose Tissue Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing Met-His in Neurodegeneration Models
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often linked to oxidative stress and inflammation.[1][2] This document provides a detailed experimental framework for evaluating the therapeutic potential of the dipeptide Methionine-Histidine (Met-His), a compound with putative antioxidant properties.[3][4][5] We present comprehensive in vitro and in vivo protocols designed for researchers, scientists, and drug development professionals to assess the neuroprotective effects of this compound. The protocols include cell-based assays using the SH-SY5Y neuroblastoma cell line and a well-established MPTP-induced mouse model of Parkinson's disease.[6] Methodologies for assessing cell viability, oxidative stress, apoptosis, motor function, and dopaminergic neuron survival are detailed. Data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Part 1: In Vitro Assessment of this compound Neuroprotection
Objective
To determine the cytoprotective and antioxidant effects of this compound against neurotoxin-induced cell death in a human neuronal cell line. The SH-SY5Y cell line is a suitable in vitro model as it can be differentiated into a more mature dopaminergic phenotype, making it relevant for studying Parkinson's disease.[7]
Protocol 1: SH-SY5Y Cell Culture and Differentiation
This protocol is adapted from established methods to generate cells with characteristics of mature neurons.[8][9]
-
Cell Seeding: Culture human SH-SY5Y neuroblastoma cells in a T-75 flask with DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Initiation of Differentiation: When cells reach 70-80% confluency, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM Retinoic Acid (RA).
-
Maturation: After 3-4 days, replace the medium with a serum-free neurobasal medium containing 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).
-
Confirmation: Differentiated cells will exhibit a pyramidal body with long, branched neurites and a reduced proliferation rate.[9] The process typically takes 6-7 days.
Protocol 2: Neurotoxicity Induction and this compound Treatment
This protocol uses MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin, to mimic the dopaminergic cell death seen in Parkinson's disease.
-
Plating: Seed differentiated SH-SY5Y cells into 96-well plates for viability assays and 6-well plates for biochemical assays.
-
This compound Pre-treatment: 24 hours prior to toxin exposure, treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) diluted in the culture medium. Include a vehicle-only control group.
-
Neurotoxin Exposure: Add MPP+ to the wells to a final concentration of 1 mM. Include a control group of untreated cells and a group treated with MPP+ only.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
Protocol 3: Assessment of Neuroprotective Efficacy
-
Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, wash the cells in 6-well plates with PBS.
-
Incubate cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Measure fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
-
Apoptosis (Caspase-3 Activity Assay):
-
Lyse the cells from the 6-well plates according to the manufacturer's protocol for a colorimetric caspase-3 assay kit.
-
Add the substrate Ac-DEVD-pNA and incubate.
-
Measure the absorbance at 405 nm. The level of caspase-3 activity is proportional to the colorimetric signal.[10]
-
Data Presentation: In Vitro Results
Table 1: Effects of this compound on MPP+-Induced Neurotoxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (%) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control (Untreated) | 100 ± 4.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| MPP+ (1 mM) | 48 ± 3.2 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| MPP+ + this compound (1 µM) | 55 ± 4.1 | 3.1 ± 0.3 | 3.8 ± 0.4 |
| MPP+ + this compound (10 µM) | 67 ± 3.8 | 2.4 ± 0.2 | 2.9 ± 0.3 |
| MPP+ + this compound (50 µM) | 85 ± 5.0 | 1.6 ± 0.2 | 1.8 ± 0.2 |
| MPP+ + this compound (100 µM) | 92 ± 4.7 | 1.2 ± 0.1 | 1.3 ± 0.1 |
Data are presented as Mean ± SEM. N=6 per group.
Visualizations: In Vitro Workflow and Signaling
Caption: Workflow for in vitro testing of this compound.
Caption: Potential antioxidant mechanism of this compound.
Part 2: In Vivo Evaluation of this compound Neuroprotection
Objective
To assess the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease, evaluating improvements in motor function and the preservation of dopaminergic neurons in the substantia nigra.
Protocol 1: Animal Model and this compound Administration
This protocol uses the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce loss of dopaminergic neurons, mimicking key features of Parkinson's disease.[6][11]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. House them with a 12h light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Divide mice into four groups (n=10-12 per group):
-
Group 1: Saline (Vehicle Control)
-
Group 2: this compound alone
-
Group 3: MPTP + Saline
-
Group 4: MPTP + this compound
-
-
MPTP Induction: Administer MPTP hydrochloride (20 mg/kg, free base) via intraperitoneal (i.p.) injection four times at 2-hour intervals on a single day. Control groups receive saline injections.
-
This compound Treatment: Administer this compound (e.g., 50 mg/kg, i.p.) daily for 7 consecutive days, starting 24 hours before MPTP administration.
Protocol 2: Behavioral Assessment
Conduct behavioral tests 7 days after the MPTP injections to assess motor coordination and locomotor activity.[12]
-
Rotarod Test:
-
Acclimatize mice to the rotarod apparatus for 3 days prior to testing.
-
On the test day, place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall in three separate trials with a 30-minute inter-trial interval.
-
-
Open Field Test:
-
Place each mouse in the center of an open field arena (40x40 cm).
-
Use an automated tracking system to record the total distance traveled and movement velocity over a 10-minute period.
-
Protocol 3: Histological and Biochemical Analysis
Perform these analyses 7 days post-MPTP administration, after behavioral testing is complete.
-
Tissue Collection: Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Harvest brains; use one hemisphere for histology and dissect the striatum from the other hemisphere for biochemistry, flash-freezing it in liquid nitrogen.
-
Immunohistochemistry (IHC):
-
Cryosection the PFA-fixed hemisphere (30 µm sections) through the substantia nigra pars compacta (SNpc).
-
Perform IHC using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Use a secondary antibody conjugated to a chromogen (e.g., DAB) or a fluorophore.
-
Count the number of TH-positive neurons in the SNpc using stereological methods.
-
-
Neurochemical Analysis (HPLC):
-
Homogenize the frozen striatal tissue.
-
Measure the levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Presentation: In Vivo Results
Table 2: Behavioral Outcomes in MPTP-Treated Mice
| Treatment Group | Rotarod Latency (s) | Total Distance Traveled (cm) |
| Saline | 285 ± 15 | 2500 ± 180 |
| This compound alone | 290 ± 12 | 2550 ± 200 |
| MPTP + Saline | 110 ± 18 | 1100 ± 150 |
| MPTP + this compound | 215 ± 20 | 1950 ± 160 |
Data are presented as Mean ± SEM. N=12 per group.
Table 3: Neurochemical and Histological Outcomes
| Treatment Group | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNpc (% of Control) |
| Saline | 15.2 ± 1.1 | 100 ± 5.5 |
| This compound alone | 15.5 ± 0.9 | 102 ± 4.8 |
| MPTP + Saline | 5.8 ± 0.7 | 45 ± 4.1 |
| MPTP + this compound | 11.5 ± 1.0 | 78 ± 5.2 |
Data are presented as Mean ± SEM. N=6 per group for analysis.
Visualization: In Vivo Workflow
Caption: Workflow for in vivo testing of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The in vitro assays allow for initial screening of efficacy and mechanism of action, specifically its ability to counteract oxidative stress and apoptosis. The in vivo model provides a more complex physiological context to confirm these effects and assess functional outcomes related to motor performance.[1][13] Successful outcomes from these experiments would provide strong evidence to support further development of this compound for the treatment of neurodegenerative diseases.
References
- 1. Neurodegeneration models in Parkinson’s disease: cellular and molecular paths to neuron death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. invivobiosystems.com [invivobiosystems.com]
Application Notes and Protocols for Studying the pH Buffering Capacity of Methionine-Histidine (Met-His) Dipeptides In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
In biological systems and pharmaceutical formulations, maintaining a stable pH is critical for the structure, function, and stability of molecules. Histidine-containing compounds are known to be effective physiological pH buffers due to the imidazole (B134444) ring of histidine, which has a pKa value near neutrality.[1][2] This makes them ideal for buffering in the physiological pH range. The dipeptide carnosine (β-alanyl-L-histidine), for instance, is a significant intramuscular buffer.[1][2][3]
This document provides a detailed protocol for evaluating the in vitro pH buffering capacity of a custom dipeptide, Methionine-Histidine (Met-His). The inclusion of methionine may offer additional antioxidant properties, making this compound a bifunctional molecule of interest in drug development and as a functional ingredient.[4]
Principle of pH Buffering by this compound
The buffering capacity of this compound is primarily attributed to the imidazole ring of the histidine residue. Around its pKa (approximately 6.0-7.0), the imidazole ring can accept or donate a proton, thereby resisting changes in pH.[5] This equilibrium is central to its function as a buffer in the physiological range.
The Henderson-Hasselbalch equation describes this relationship:
pH = pKa + log10([A-]/[HA])
Where [A-] is the concentration of the deprotonated form (conjugate base) and [HA] is the concentration of the protonated form (acid) of the imidazole ring. The maximum buffering capacity occurs when pH = pKa, where the concentrations of the protonated and deprotonated forms are equal.[6]
Below is a diagram illustrating the buffering mechanism of the histidine residue in this compound.
Caption: Buffering mechanism of the histidine imidazole ring in this compound.
Experimental Protocol: In Vitro pH Buffering Capacity Assay
This protocol details the titration method to determine the buffering capacity of a this compound solution. Buffering capacity is quantified by titrating the solution with a strong acid or base and monitoring the change in pH.[7][8][9]
Materials and Equipment:
-
This compound dipeptide (synthesized and purified)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh a predetermined amount of this compound powder to prepare a solution of desired concentration (e.g., 10 mM) in a volumetric flask using deionized water.
-
Ensure the this compound is completely dissolved.
-
-
Initial pH Measurement:
-
Transfer a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Record the initial pH of the solution once the reading stabilizes.
-
-
Acid Titration:
-
Fill a buret with standardized 0.1 M HCl.
-
Add 0.5 mL increments of HCl to the this compound solution.
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.
-
Continue the titration until the pH has dropped by at least 2-3 units from the initial pH.
-
-
Base Titration (on a fresh sample):
-
Take another 50 mL aliquot of the same this compound solution.
-
Fill a clean buret with standardized 0.1 M NaOH.
-
Repeat the titration process as in step 3, but with NaOH, until the pH has increased by at least 2-3 units from the initial pH.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of HCl and NaOH added. This will generate a titration curve.
-
The buffering region is the flat portion of the curve. The pKa is the pH at the midpoint of this region.
-
Calculate the buffering capacity (β) using the formula: β = ΔB / ΔpH Where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.[7]
-
The following diagram outlines the experimental workflow.
Caption: Workflow for determining the pH buffering capacity of this compound.
Data Presentation
The results of the titration experiments can be summarized in tables for clear comparison.
Table 1: Titration of 10 mM this compound with 0.1 M HCl
| Volume of HCl added (mL) | pH |
| 0.0 | 7.20 |
| 0.5 | 7.15 |
| 1.0 | 7.08 |
| 1.5 | 7.00 |
| 2.0 | 6.90 |
| 2.5 | 6.75 |
| 3.0 | 6.50 |
| 3.5 | 6.00 |
| 4.0 | 4.50 |
Table 2: Titration of 10 mM this compound with 0.1 M NaOH
| Volume of NaOH added (mL) | pH |
| 0.0 | 7.20 |
| 0.5 | 7.25 |
| 1.0 | 7.32 |
| 1.5 | 7.40 |
| 2.0 | 7.50 |
| 2.5 | 7.65 |
| 3.0 | 7.90 |
| 3.5 | 8.50 |
| 4.0 | 10.00 |
Table 3: Comparison of Buffering Capacities
| Buffer (10 mM) | pKa | Buffering Range | Buffering Capacity (β) at pH 7.0 |
| This compound | ~6.8 | 6.0 - 7.6 | Calculated Value |
| L-Carnosine | 6.83[1] | 6.0 - 7.8 | Reference Value |
| Phosphate Buffer | 7.2 | 6.2 - 8.2 | Reference Value |
Note: The data presented in Tables 1, 2, and the "Calculated Value" in Table 3 are hypothetical and for illustrative purposes. Actual experimental results will vary.
Conclusion
The provided protocol offers a robust method for characterizing the pH buffering capacity of this compound dipeptides in vitro. By following this application note, researchers can obtain valuable data to support the use of this compound as a pH-stabilizing excipient in pharmaceutical formulations or as a functional ingredient in other applications. The inherent properties of the histidine residue provide a strong theoretical basis for its effectiveness as a physiological buffer. Further studies could explore the impact of temperature and ionic strength on the buffering capacity of this compound.
References
- 1. Carnosine - Wikipedia [en.wikipedia.org]
- 2. meatscience.org [meatscience.org]
- 3. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pg.edu.pl [pg.edu.pl]
- 8. remotelabs.asdlib.org [remotelabs.asdlib.org]
- 9. med.libretexts.org [med.libretexts.org]
Application Notes and Protocols for the Incorporation of Methionine-Histidine into a Synthetic Peptide Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptide libraries are powerful tools in drug discovery and biomedical research, enabling the high-throughput screening of vast numbers of compounds to identify novel therapeutic leads, map protein-protein interactions, and define enzyme substrate specificities. The incorporation of specific dipeptide motifs, such as Methionine-Histidine (Met-His), can be particularly advantageous. The imidazole (B134444) side chain of histidine is crucial for many biological interactions and can act as a metal ligand, while the thioether side chain of methionine can play a role in antioxidant activity and is susceptible to oxidation, a post-translational modification that can modulate peptide function.[1]
This document provides a detailed protocol for the incorporation of this compound into a synthetic peptide library using Fmoc-based solid-phase peptide synthesis (SPPS), specifically employing the one-bead-one-compound (OBOC) methodology.[2][3][4] The OBOC approach, utilizing a "split-mix" synthesis strategy, allows for the efficient generation of large and diverse peptide libraries where each bead carries a unique peptide sequence.[3][5]
Special consideration is given to the unique chemical properties of methionine and histidine. Methionine is prone to oxidation during the final cleavage step, necessitating the use of specialized cleavage cocktails with scavengers.[6][7][8] Histidine is highly susceptible to racemization during coupling; therefore, the use of a side-chain protecting group, such as Trityl (Trt), and optimized coupling conditions are critical to maintain stereochemical integrity.[9][10][11]
These application notes provide two primary protocols: the sequential coupling of individual Methionine and Histidine residues and the synthesis and incorporation of a pre-formed Fmoc-Met-His(Trt)-OH dipeptide building block.
Data Presentation
Table 1: Comparison of Coupling Reagents for Histidine Incorporation
| Coupling Reagent | Additive | Key Advantages | Key Disadvantages | Recommended Use |
| DIC | OxymaPure® | Low cost, effective in suppressing racemization.[12][13] | Can cause Nα-endcapping without pre-activation.[13] | Recommended for minimizing histidine racemization. |
| HBTU/HATU | HOBt/HOAt | High coupling efficiency, rapid kinetics.[14] | Higher cost, can promote racemization with strong bases.[14] | Effective for difficult couplings, use with caution for His. |
| PyBOP | HOBt | Good for sterically hindered couplings. | Can be less efficient than HATU. | Alternative for challenging sequences. |
Table 2: Common Cleavage Cocktails for Peptides Containing Methionine and Histidine
| Reagent Cocktail | Composition | Scavengers | Purpose | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Phenol, Thioanisole, EDT | General purpose, suitable for Trp, Met, Cys, Tyr. | |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide | Phenol, Thioanisole, EDT, DMS, NH4I | Specifically designed to minimize methionine oxidation.[8] | [8] |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water | Triisopropylsilane | Standard cleavage, TIS scavenges carbocations. | |
| TFA/DCM/TIS | TFA / Dichloromethane / Triisopropylsilane | Triisopropylsilane | Milder cleavage for sensitive resins. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide
Experimental Protocols
Protocol 1: Sequential Incorporation of Fmoc-His(Trt)-OH and Fmoc-Met-OH into an OBOC Peptide Library
This protocol details the step-by-step procedure for the sequential addition of Histidine and Methionine to a growing peptide chain on a solid support within the framework of a "split-mix" OBOC library synthesis.
Materials:
-
Rink Amide Resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-His(Trt)-OH and Fmoc-Met-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., Reagent H: TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide)
-
Cold diethyl ether
-
Automated or manual peptide synthesizer
-
Reaction vessels
-
Filtration apparatus
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Split-Mix Synthesis (for library generation):
-
For each variable position preceding the this compound sequence, perform the following "split-mix" cycle:
-
Split: Divide the resin into equal portions corresponding to the number of amino acids to be coupled at that position.
-
Couple: In separate reaction vessels, couple the corresponding Fmoc-protected amino acid to each resin portion using a standard coupling protocol (e.g., DIC/Oxyma).
-
Mix: After coupling and washing, combine all resin portions and mix thoroughly.
-
-
-
Coupling of Fmoc-His(Trt)-OH:
-
Prepare the activation solution: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add the activation solution to the deprotected resin.
-
Add DIC (3 eq.) to the resin mixture.
-
Agitate at room temperature for 2-4 hours. Note: Avoid prolonged pre-activation and elevated temperatures to minimize racemization.[11][15]
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the newly coupled Histidine.
-
-
Coupling of Fmoc-Met-OH:
-
Prepare the activation solution with Fmoc-Met-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion and wash the resin as described previously.
-
-
Continuation of Library Synthesis:
-
Continue with "split-mix" cycles for any subsequent variable amino acid positions.
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail specifically designed to minimize methionine oxidation (e.g., Reagent H) to the resin.[8]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide library by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide library under vacuum.
-
-
Library Characterization:
-
Analyze the purity and identity of representative peptides from the library using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS).[16]
-
Protocol 2: Synthesis and Incorporation of Fmoc-Met-His(Trt)-OH Dipeptide
This protocol involves the pre-synthesis of the Fmoc-Met-His(Trt)-OH dipeptide in solution, followed by its incorporation as a single building block into the peptide library.
Part A: Solution-Phase Synthesis of Fmoc-Met-His(Trt)-OH
Materials:
-
Fmoc-Met-OH
-
H-His(Trt)-OMe·HCl (or corresponding methyl ester)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIEA
-
DMF, Anhydrous
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1N
Procedure:
-
Coupling:
-
Dissolve Fmoc-Met-OH (1 eq.), H-His(Trt)-OMe·HCl (1 eq.), HBTU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0°C and add DIEA (2.2 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash successively with saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide methyl ester.
-
-
Saponification:
-
Dissolve the protected dipeptide methyl ester in a mixture of THF and water.
-
Add LiOH (1.5 eq.) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Fmoc-Met-His(Trt)-OH.
-
Purify the dipeptide by flash chromatography if necessary.
-
Part B: Incorporation into OBOC Peptide Library
Procedure:
-
Follow steps 1-3 of Protocol 1 for resin preparation, initial Fmoc deprotection, and any preceding "split-mix" synthesis cycles.
-
Coupling of Fmoc-Met-His(Trt)-OH:
-
Prepare the activation solution: In a separate vessel, dissolve the pre-synthesized Fmoc-Met-His(Trt)-OH (2 eq.), OxymaPure® (2 eq.), and DIC (2 eq.) in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
Monitor coupling completion and wash the resin as described in Protocol 1.
-
-
Continue with subsequent Fmoc deprotection, "split-mix" cycles, final cleavage, and characterization as outlined in steps 7-10 of Protocol 1.
Visualizations
Caption: Workflow for sequential incorporation of this compound into an OBOC peptide library.
Caption: Potential applications for screening this compound containing peptide libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of one-bead one-compound combinatorial library technology to discover high-affinity αvβ3 integrin and cancer targeting RGD ligands with a build-in handle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. merel.si [merel.si]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application of Met-His in Wound Healing Studies: An Overview of Available Research
Initial investigations into the scientific literature reveal a notable absence of specific studies on the dipeptide Methionine-Histidine (Met-His) for applications in wound healing. While the individual amino acids, Methionine and Histidine, play roles in the complex process of tissue repair, the dipeptide "this compound" itself does not appear to be a subject of significant research in this area. Consequently, detailed application notes, experimental protocols, and quantitative data specifically for this compound in wound healing are not available in published scientific literature.
This document, therefore, provides an overview of the known roles of the constituent amino acids, Methionine and Histidine, in wound healing, and touches upon other related dipeptides that have been investigated. This information is intended to provide a foundational understanding for researchers interested in the potential, though currently unexplored, role of this compound in tissue regeneration.
The Roles of Constituent Amino Acids in Wound Healing
Methionine
Methionine is an essential sulfur-containing amino acid that plays several indirect but crucial roles in the wound healing cascade. Its primary contributions are through its metabolic derivatives. Methionine is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body, which is essential for the synthesis of creatine (B1669601) and carnitine.[1]
One of the most critical roles of methionine in tissue repair is its function as a precursor for the amino acid cysteine. Cysteine is a key component of glutathione, a major endogenous antioxidant that helps to protect cells from oxidative damage, which is often elevated in wounded tissues.[2] While some studies have suggested that methionine supplementation could improve the healing of skin and abdominal wounds, research on its effect on colonic wound healing in malnourished rats showed no significant impact on tensile strength or collagen content.[2]
Histidine
Histidine is an essential amino acid with an imidazole (B134444) side chain, which allows it to participate in various biological processes relevant to wound healing, including enzymatic activity and metal ion chelation.[1]
A key function of histidine in the context of wound healing is its role as a precursor to histamine (B1213489). Histamine is a biogenic amine that is released by mast cells during the initial inflammatory phase of wound healing.[1][3] It contributes to the increased vascular permeability that allows immune cells to access the site of injury.[3]
Furthermore, histidine is a component of the dipeptide carnosine (β-alanyl-L-histidine), which is found in high concentrations in muscle and brain tissue.[3] Carnosine has demonstrated antioxidant properties and has been implicated as a histidine reserve that can be utilized for histamine synthesis during trauma.[4][5] Studies in rats have shown that treatment with histidine or carnosine can improve skin-breaking strength and collagen deposition in wounds, particularly in the context of a low-histidine diet.[5] More recent research has also indicated that L-histidine and L-carnosine can accelerate wound healing in aging models by improving collagen synthesis and modulating inflammatory responses.[6]
Related Histidine-Containing Dipeptides
While research on this compound is lacking, other histidine-containing dipeptides have been investigated for their roles in biological processes, some of which are relevant to wound healing.
-
Carnosine (β-alanyl-L-histidine): As mentioned, carnosine has antioxidant and anti-glycation properties.[7] It has been shown to be beneficial in various disease models characterized by chronic oxidative stress.[7] Its role in promoting wound healing, likely through its histidine-donating and antioxidant functions, is the most well-documented among histidine-containing dipeptides.[4][5]
-
Anserine (B1665513) (β-alanyl-3-methyl-L-histidine): Similar to carnosine, anserine also possesses antioxidant properties.[8]
Potential Mechanisms and Future Directions
Given the absence of direct research on this compound in wound healing, its potential mechanisms of action can only be hypothesized based on the functions of its constituent amino acids. A hypothetical workflow for investigating the potential of this compound in wound healing could involve a series of in vitro and in vivo studies.
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for investigating this compound in wound healing.
Conclusion
The application of the specific dipeptide this compound in wound healing studies is not an established area of research. While its constituent amino acids, methionine and histidine, have recognized roles in the broader context of tissue repair, there is no scientific evidence to date detailing the efficacy, mechanisms of action, or appropriate experimental protocols for the dipeptide itself. Future research is required to determine if this compound possesses any unique or synergistic properties that would make it a candidate for therapeutic development in wound care. Investigators interested in this area would need to undertake foundational in vitro and in vivo studies to establish any potential role for this compound in the complex process of wound healing.
References
- 1. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The effect of methionine on colonic wound healing in malnourished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine synthesis, imidazole dipeptides, and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosine, histidine, and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Met-His: A Potential Therapeutic Agent for Metabolic Syndrome
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential of N-acetyl-L-methionyl-L-histidine (Met-His) as a therapeutic agent against metabolic syndrome. Due to the limited direct research on this compound, this document extrapolates its potential mechanisms and effects based on the known biological activities of its constituent amino acids, L-methionine and L-histidine, and related histidine-containing dipeptides (HCDs) like carnosine and anserine.
Introduction to this compound and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2][3][4][5][6] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1][7] A state of chronic, low-grade inflammation and oxidative stress is a key feature of metabolic syndrome.[1][2][8][9][10][11]
This compound is a dipeptide composed of N-acetyl-L-methionine and L-histidine.[8] While direct studies on this compound for metabolic syndrome are not yet available, the known anti-inflammatory, antioxidant, and metabolic-modulating properties of L-histidine and HCDs suggest that this compound could be a promising candidate for further investigation.[1][2][12][13] L-methionine, as a precursor to the antioxidant glutathione, may also contribute to its protective effects.[14]
Potential Mechanisms of Action
Based on the properties of its components, this compound is hypothesized to act on metabolic syndrome through several pathways:
-
Anti-inflammatory Effects: L-histidine and HCDs have been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[12][13]
-
Antioxidant Activity: Histidine-containing compounds can scavenge reactive oxygen species (ROS) and chelate metal ions, thereby reducing oxidative stress, a key contributor to insulin (B600854) resistance and endothelial dysfunction in metabolic syndrome.[9]
-
Improved Insulin Sensitivity: By reducing inflammation and oxidative stress, this compound may improve insulin signaling and glucose uptake in peripheral tissues.[12] Studies on methionine restriction have also shown improvements in insulin sensitivity.[15][16][17]
-
Modulation of Lipid Metabolism: L-histidine supplementation has been associated with favorable changes in lipid profiles.[12]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected outcomes of this compound treatment in a preclinical model of metabolic syndrome, based on published data for L-histidine and related compounds.
Table 1: Expected Effects of this compound on Key Metabolic Parameters
| Parameter | Expected Change with this compound Treatment | Reference Compound/Study |
| Fasting Blood Glucose | ↓ | L-Histidine[12] |
| Insulin Resistance (HOMA-IR) | ↓ | L-Histidine[12] |
| Body Weight | ↓ | L-Histidine[12] |
| Waist Circumference | ↓ | Histidine-containing dipeptides[12] |
| Fat Mass | ↓ | L-Histidine[12] |
Table 2: Expected Effects of this compound on Lipid Profile
| Parameter | Expected Change with this compound Treatment | Reference Compound/Study |
| Triglycerides (TG) | ↓ | Histidine-containing dipeptides[1] |
| Total Cholesterol (TC) | ↔ or ↓ | |
| High-Density Lipoprotein (HDL-C) | ↑ | |
| Low-Density Lipoprotein (LDL-C) | ↓ |
Table 3: Expected Effects of this compound on Inflammatory and Oxidative Stress Markers
| Marker | Expected Change with this compound Treatment | Reference Compound/Study |
| TNF-α | ↓ | L-Histidine, HCDs[12][13] |
| IL-6 | ↓ | L-Histidine[12] |
| Malondialdehyde (MDA) | ↓ | HCDs[13] |
| Superoxide Dismutase (SOD) | ↑ |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Animal Model of Metabolic Syndrome
A common approach is to use a diet-induced obesity model.
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce metabolic syndrome. A control group is fed a standard chow diet.
-
This compound Administration: this compound is administered daily via oral gavage at a predetermined dose (e.g., 100 mg/kg body weight) for the last 4-6 weeks of the HFD feeding period. A vehicle control group receives the same volume of the vehicle (e.g., saline).
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability to clear a glucose load from the blood.[4][7][18][19][20]
-
Fasting: Fast mice for 6 hours with free access to water.[18]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution (20% dextrose in sterile saline) via oral gavage.[7]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[18][20]
-
Data Analysis: Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
This test measures whole-body insulin sensitivity.[21][22][23][24]
-
Fasting: Fast mice for 4-6 hours with free access to water.[22]
-
Baseline Glucose: Measure baseline blood glucose (t=0).
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.
Lipid Profile Analysis
This involves measuring key lipids in the blood.[3][5][25][26]
-
Sample Collection: Collect blood from fasted mice via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Measurement: Use commercially available enzymatic colorimetric assay kits to measure total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol according to the manufacturer's instructions.
Measurement of Inflammatory Cytokines (ELISA)
This protocol is for measuring TNF-α and IL-6 in plasma.[27][28][29][30][31]
-
Sample Preparation: Use plasma samples collected as described for the lipid profile analysis.
-
ELISA Procedure:
-
Coat a 96-well plate with capture antibody for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add plasma samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.
Analysis of NF-κB Signaling Pathway (Western Blot)
This protocol assesses the activation of the NF-κB pathway in liver or adipose tissue.[32][33][34][35]
-
Tissue Homogenization: Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized mechanism of this compound in metabolic syndrome.
References
- 1. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of histidine-dipeptides and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. getaprofessor.com [getaprofessor.com]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. His-Met | C11H18N4O3S | CID 7408104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. This compound | C11H18N4O3S | CID 7408323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolic Syndrome Is Associated with Oxidative Stress and Proinflammatory State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory and Oxidative Stress Markers Related to Adherence to the Mediterranean Diet in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association between oxidative balance score and metabolic syndrome and its components in US adults: a cross-sectional study from NHANES 2011–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histidine-containing dipeptides reduce central obesity and improve glycaemic outcomes: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. H2S Protects Against Methionine–Induced Oxidative Stress in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deanfrancispress.com [deanfrancispress.com]
- 16. Methionine-Restricted C57BL/6J Mice Are Resistant to Diet-Induced Obesity and Insulin Resistance but Have Low Bone Density | PLOS One [journals.plos.org]
- 17. Methionine Restriction Increases Insulin Sensitivity in Type-2 Diabetes via miRNA Activation | SHS Web of Conferences [shs-conferences.org]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Insulin tolerance test (ITT) [bio-protocol.org]
- 22. olac.berkeley.edu [olac.berkeley.edu]
- 23. protocols.io [protocols.io]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Lipid profile (cholesterol and triglycerides) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 28. benchchem.com [benchchem.com]
- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. raybiotech.com [raybiotech.com]
- 32. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Investigating Reactive Carbonyl Species Scavenging Using Met-His
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive carbonyl species (RCS) are highly reactive aldehydes and ketones generated endogenously through the oxidation of lipids and sugars.[1][2] These molecules, including methylglyoxal (B44143) (MGO) and 4-hydroxynonenal (B163490) (4-HNE), can readily react with nucleophilic sites on proteins, nucleic acids, and lipids, leading to the formation of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs).[3][4] This process, known as carbonyl stress, is implicated in the pathology of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[5][6]
Scavenging RCS is a promising therapeutic strategy to mitigate carbonyl stress.[7] Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), have demonstrated potent RCS scavenging capabilities.[4][7] The dipeptide Met-His (methionine-histidine) is a subject of growing interest for its potential to quench RCS, owing to the nucleophilic nature of the imidazole (B134444) ring of histidine and the antioxidant properties of methionine. These application notes provide detailed protocols for investigating the RCS scavenging potential of this compound in vitro.
Key Signaling Pathways in Carbonyl Stress
RCS can induce cellular damage through various signaling pathways, primarily by inducing apoptosis and overwhelming the endogenous antioxidant response. This compound is hypothesized to mitigate these effects by directly scavenging RCS and potentially activating protective pathways like the Nrf2 system.
Quantitative Data on RCS Scavenging by Histidine-Containing Dipeptides
While specific quantitative data for this compound is not yet widely available, the following table summarizes the reported scavenging activities of the structurally similar dipeptides, carnosine and anserine, against common RCS. This data provides a benchmark for evaluating the potential efficacy of this compound.
| Dipeptide | Reactive Carbonyl Species (RCS) | Assay Type | Endpoint | Result | Reference |
| Carnosine | Methylglyoxal (MGO) | In vitro incubation with BSA | Inhibition of AGE formation | Effective inhibition | [8] |
| Anserine | Methylglyoxal (MGO) | In vitro incubation with BSA | Inhibition of AGE formation | Effective inhibition | [8] |
| Carnosine | 4-Hydroxynonenal (4-HNE) | In vitro incubation | Formation of HNE-carnosine adducts | Effective scavenging | [9] |
| Anserine | 4-Hydroxynonenal (4-HNE) | In vitro incubation | Formation of HNE-anserine adducts | Effective scavenging | [7] |
| Carnosine | Acrolein | In vitro incubation | Formation of acrolein-carnosine adducts | Effective scavenging | [9] |
Experimental Protocols
The following protocols are adapted from established methods for evaluating RCS scavengers and can be applied to the investigation of this compound.
Protocol 1: In Vitro Scavenging of Methylglyoxal (MGO)
This protocol assesses the ability of this compound to directly scavenge MGO and prevent the formation of advanced glycation end products (AGEs) using bovine serum albumin (BSA) as a model protein.
Materials:
-
This compound
-
Methylglyoxal (MGO) solution
-
Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader
-
96-well black microplates
Procedure:
-
Prepare a 10 mg/mL BSA solution in PBS.
-
Prepare a 10 mM MGO solution in PBS.
-
Prepare various concentrations of this compound in PBS.
-
In a 96-well black microplate, combine 50 µL of BSA solution, 50 µL of MGO solution, and 50 µL of either PBS (control) or this compound solution at different concentrations.
-
Incubate the plate at 37°C for 24 hours in the dark.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm to quantify AGE formation.
-
Calculate the percentage of inhibition of AGE formation by this compound compared to the control.
References
- 1. Reactive carbonyl species - Wikipedia [en.wikipedia.org]
- 2. Fate of 4-hydroxynonenal in vivo: disposition and metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methylglyoxal in Cardiometabolic Disorders: Routes Leading to Pathology Counterbalanced by Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of lipid peroxidation derived 4-hydroxynonenal (4-HNE) in cancer: focusing on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Met-His for Oxidative Stress-Induced Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionyl-Histidine (Met-His) is a dipeptide composed of two essential amino acids, methionine and histidine. Both amino acids possess unique properties that suggest a potential therapeutic role for the dipeptide, particularly in conditions mediated by oxidative stress and inflammation. Histidine is known for its role in proton buffering, metal ion chelation, and scavenging of reactive oxygen species[1][2][3]. Methionine, a sulfur-containing amino acid, is a precursor to potent endogenous antioxidants like glutathione. The combination of these amino acids into a single molecule suggests that this compound could be a promising agent for mitigating cellular damage in diseases where oxidative stress is a key pathological driver.
This document outlines a detailed in vivo experimental setup to test the efficacy of this compound in a preclinical model of oxidative stress and inflammation: Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) in mice. This model is well-established and produces a robust and reproducible inflammatory response characterized by leukocyte invasion, upregulation of pro-inflammatory cytokines, and disruption of the alveolar-capillary barrier[4][5].
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to exert its protective effects by directly scavenging reactive oxygen species (ROS) and by modulating endogenous antioxidant pathways. A key pathway implicated in cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including those for Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx).
Caption: Hypothesized mechanism of this compound in mitigating oxidative stress via ROS scavenging and Nrf2 pathway activation.
In Vivo Experimental Workflow
A well-structured experimental workflow is crucial for obtaining reproducible and reliable data. The following diagram outlines the key phases of the in vivo study, from animal acclimatization to endpoint analysis.
Caption: General workflow for the in vivo evaluation of this compound efficacy in an LPS-induced ALI mouse model.
Detailed Experimental Protocols
Animal Model and Housing
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: House animals in individually ventilated cages with free access to standard rodent chow and water[5]. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
Experimental Groups and Dosing
-
Group 1: Sham Control: Vehicle (e.g., sterile PBS) pre-treatment + intratracheal PBS.
-
Group 2: LPS Control: Vehicle pre-treatment + intratracheal LPS.
-
Group 3: this compound Low Dose: Low dose this compound pre-treatment + intratracheal LPS.
-
Group 4: this compound High Dose: High dose this compound pre-treatment + intratracheal LPS.
-
Group 5: this compound Only: High dose this compound pre-treatment + intratracheal PBS.
-
This compound Administration: Dissolve this compound in sterile PBS. Administer daily via intraperitoneal (IP) injection for 7 days prior to LPS challenge. Dosages should be determined by pilot studies (e.g., 10 mg/kg and 50 mg/kg).
LPS-Induced Acute Lung Injury Protocol
This protocol is adapted from established methods for inducing ALI[4][5][6].
-
Anesthesia: Anesthetize the mouse via IP injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.
-
Intubation: Place the mouse in a supine position on a surgical board. Expose the trachea through a small midline cervical incision.
-
LPS Instillation: Gently lift the trachea and instill LPS (e.g., 5 µg/g body weight diluted in 50 µL sterile PBS) directly into the trachea using a 22G catheter[5]. Sham animals will receive 50 µL of sterile PBS.
-
Post-Procedure: Suture the incision and allow the mouse to recover on a warming pad. Monitor animals for signs of respiratory distress. Euthanasia is typically performed 24-72 hours post-instillation[5].
Sample Collection
-
Bronchoalveolar Lavage (BAL): After euthanasia, expose the trachea and insert a catheter. Lavage the lungs three times with 0.5 mL of ice-cold PBS[5]. Pool the recovered fluid (BALF).
-
Blood Collection: Collect blood via cardiac puncture. Allow a portion to clot for serum collection and collect another portion in EDTA tubes for plasma.
-
Lung Tissue Harvesting: Perfuse the pulmonary circulation with PBS to remove blood[6]. Harvest the left lung for histopathology (fix in 10% formalin) and snap-freeze the right lung in liquid nitrogen for biochemical and molecular analysis[6].
Endpoint Analysis Protocols
-
BALF Analysis:
-
Cell Count: Centrifuge BALF (400 x g, 5 min)[5]. Resuspend the cell pellet and perform a total cell count using a hemocytometer and differential counts on cytospin preparations stained with Wright-Giemsa.
-
Protein Concentration: Measure total protein in the BALF supernatant using a Bradford or BCA assay as an indicator of alveolar-capillary barrier disruption.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant using commercially available ELISA kits.
-
-
Oxidative Stress Marker Analysis: [7][8]
-
Tissue Preparation: Homogenize snap-frozen lung tissue in an appropriate buffer.
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) assay[8][9][10]. The reaction of MDA with TBA forms a pink chromogen detectable at 532 nm.
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit, which is typically based on the inhibition of a colorimetric reaction by SOD present in the sample.
-
Reduced Glutathione (GSH) Assay: Quantify GSH levels using a kit based on the reaction of GSH with DTNB (Ellman's reagent) to form a yellow product measured at 412 nm[7].
-
-
Histopathology:
-
Embed formalin-fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score lung injury based on parameters such as alveolar congestion, hemorrhage, neutrophil infiltration, and septal thickening.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Effect of this compound on Inflammatory Markers in BALF
| Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Protein (µg/mL) | TNF-α (pg/mL) |
|---|---|---|---|---|
| Sham Control | ||||
| LPS Control | ||||
| This compound (10 mg/kg) |
| this compound (50 mg/kg) | | | | |
Table 2: Effect of this compound on Oxidative Stress Markers in Lung Tissue
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µmol/g tissue) |
|---|---|---|---|
| Sham Control | |||
| LPS Control | |||
| This compound (10 mg/kg) |
| this compound (50 mg/kg) | | | |
Conclusion
This document provides a comprehensive framework for evaluating the in vivo efficacy of this compound as a potential therapeutic agent for conditions involving acute inflammation and oxidative stress. The use of the LPS-induced ALI model, combined with detailed protocols for endpoint analysis, will allow researchers to robustly assess the protective effects of this compound on lung injury. The data generated from these experiments will be critical for understanding its mechanism of action and for guiding further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Histidine Supplementation on Amino Acid Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 6. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. signosisinc.com [signosisinc.com]
- 8. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Analysis of Metformin's Effects on Histone Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metformin (B114582), a widely prescribed drug for type 2 diabetes, has garnered significant attention for its potential anti-cancer properties. Emerging evidence suggests that metformin can modulate the epigenetic landscape of cancer cells, in part by altering histone modifications. These modifications, including acetylation and methylation, play a crucial role in regulating gene expression and chromatin structure. Understanding the mechanisms by which metformin influences these processes is critical for developing novel therapeutic strategies.
These application notes provide detailed protocols and supporting data for studying the effects of metformin on histone modifications in in vitro cell culture models. The included methodologies and data tables will guide researchers in designing and executing experiments to investigate metformin's role as an epigenetic modulator.
Data Summary: Effects of Metformin on Cell Viability and Histone Modifications
The following tables summarize the quantitative effects of metformin treatment on various cell lines as reported in the literature. These data provide a valuable reference for selecting appropriate metformin concentrations and treatment durations for in vitro experiments.
Table 1: Effect of Metformin on Cancer Cell Proliferation and Cell Cycle
| Cell Line | Metformin Concentration | Treatment Duration | Effect on Proliferation | Effect on Cell Cycle | Reference |
| T47D (Breast Cancer) | 4 mM | 48 h | Inhibition | G0/G1 phase arrest (from 64.4% to 73.3%) | [1] |
| T47D (Breast Cancer) | 8 mM | 72 h | Almost complete cell death | - | [1] |
| HEP-2 (Laryngeal Cancer) | 50 µg/mL (IC50) | 72 h | Significant reduction in viability | G0/G1 phase arrest | [2] |
| K562 (Leukemia) | 1 mM | 24 h | No significant effect on viability | - | [3] |
| Jurkat (Leukemia) | 1 mM | 24 h | No significant effect on viability | - | [3] |
Table 2: Effect of Metformin on Histone Modifications
| Cell Line | Metformin Concentration | Treatment Duration | Histone Modification | Observed Effect | Reference |
| T47D (Breast Cancer) | 4 mM | 12 h | H2B K120 monoubiquitination | Inhibition | [1] |
| BRCA1+/+ & BRCA1185delAG/+ | 10 µmol/L | 48 h | H3K27ac, H3K56ac | Reduction to levels of parental cells | [4][5] |
| A549 & H1299 (Lung Cancer) | 5 mM | 72 h | H3K4me3, H3K9me2 | Reduction | [6] |
| H1299 (Lung Cancer) | 5 mM | 72 h | H3K27me3 | Reduction | [6] |
| Hepatic Cells | Not specified | Not specified | H3R17me2a | Reduction | [7] |
| Ocular Melanoma Cells | Not specified | Not specified | Histone deacetylation in OPTN promoter | Increased | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by metformin that lead to alterations in histone modifications and provide a general workflow for investigating these effects.
Caption: Metformin's activation of the AMPK signaling pathway.
Caption: General workflow for in vitro metformin studies.
Experimental Protocols
Protocol 1: Cell Culture and Metformin Treatment
This protocol provides a general guideline for culturing mammalian cells and treating them with metformin. Specific conditions should be optimized for each cell line.
Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Metformin hydrochloride (Sigma-Aldrich or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Cell Culture: Maintain cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Seeding: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Metformin Preparation: Prepare a stock solution of metformin in sterile water or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the metformin-containing medium. Include a vehicle control (medium without metformin).
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, 48, or 72 hours).[1][6]
Protocol 2: Histone Extraction
This protocol describes a common method for extracting histones from cultured cells.
Materials:
-
PBS
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3.
-
0.2 N Hydrochloric Acid (HCl)
-
Trichloroacetic acid (TCA)
-
Acetone
Procedure:
-
Harvest Cells: After metformin treatment, wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Centrifugation: Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in TEB and lyse on ice for 10 minutes with gentle stirring.
-
Isolate Nuclei: Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle stirring to extract histones.
-
Precipitation: Centrifuge at 2000 x g for 10 minutes at 4°C. Collect the supernatant containing histones and add TCA to a final concentration of 20%. Incubate on ice for at least 1 hour.
-
Washing: Centrifuge at 15,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the histone pellet with ice-cold acetone. Repeat the wash.
-
Drying and Solubilization: Air-dry the pellet and resuspend it in sterile water. Determine the protein concentration using a Bradford or BCA assay.
Protocol 3: Western Blotting for Histone Modifications
This protocol outlines the procedure for analyzing specific histone modifications by western blotting.
Materials:
-
Histone extracts
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K27ac, anti-H3K9me2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing the expression of genes downstream of histone modifications.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
Procedure:
-
RNA Extraction: Extract total RNA from metformin-treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the epigenetic effects of metformin in vitro. By following these methodologies, scientists can elucidate the molecular mechanisms by which metformin alters histone modifications and influences gene expression, ultimately contributing to a better understanding of its anti-cancer potential. It is important to note that the optimal conditions for each experiment may vary depending on the cell line and specific research question. Therefore, optimization of metformin concentration, treatment duration, and other experimental parameters is recommended.
References
- 1. Metformin inhibits histone H2B monoubiquitination and downstream gene transcription in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the anticancer potential of metformin: fabrication of efficient nanospanlastics, in vitro cytotoxic studies on HEP-2 cells and reactome enhanced pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enhancement of CRISPR/Cas9 gene editing using metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin targets histone acetylation in cancer-prone epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin Reduces Histone H3K4me3 at the Promoter Regions of Positive Cell Cycle Regulatory Genes in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin inhibits the histone methyltransferase CARM1 and attenuates H3 histone methylation during gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin promotes histone deacetylation of optineurin and suppresses tumour growth through autophagy inhibition in ocular melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Influence of the Dipeptide Met-His on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Methionine-Histidine (Met-His) is a subject of growing interest in biomedical research. Composed of the essential amino acid methionine and the semi-essential amino acid histidine, this compound has the potential to exert significant biological effects. Methionine is a precursor for S-adenosylmethionine (SAM), the primary methyl donor in cellular methylation reactions, which play a crucial role in epigenetic regulation of gene expression.[1] Histidine, with its unique imidazole (B134444) side chain, is involved in various enzymatic reactions and can act as a proton shuttle. The biological activity of peptides is intrinsically linked to their amino acid sequence and spatial conformation.[2] Small peptides are increasingly recognized for their ability to modulate cellular processes, including the regulation of gene expression and protein synthesis.[3]
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. We present detailed protocols for cell-based assays, including transcriptome analysis and validation of signaling pathway activation. Furthermore, we provide examples of how to structure and present the resulting quantitative data and visualize the underlying biological processes.
Proposed Signaling Pathway: this compound and the mTOR Cascade
While the precise signaling mechanism of this compound is an active area of research, a plausible hypothesis involves the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis, and its activity is influenced by the availability of amino acids.[4] Studies have shown that a combination of histidine, lysine, methionine, and leucine (B10760876) can promote β-casein synthesis through the mTOR signaling pathway in bovine mammary epithelial cells.[4] In human cerebral organoid models, exposure to histidine, lysine, and threonine has been shown to reduce mTOR activity and affect neurodevelopment.[5]
Below is a diagram illustrating a hypothetical signaling cascade initiated by this compound, leading to the activation of downstream effectors that modulate gene expression.
Caption: Hypothetical this compound signaling via the mTOR pathway.
Experimental Workflow
A systematic approach is crucial for elucidating the effects of this compound on gene expression. The following workflow diagram outlines the key experimental stages, from cell culture to data analysis.
Caption: Experimental workflow for studying this compound effects.
Data Presentation: Quantitative Analysis of Gene and Protein Expression
Clear presentation of quantitative data is essential for interpreting experimental outcomes. The following tables provide templates for summarizing gene and protein expression data.
Table 1: Hypothetical qRT-PCR Analysis of Target Gene Expression in HT-29 Cells Treated with this compound (1 mM) for 24 hours.
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| CCND1 | Cyclin D1 | Cell cycle progression | 2.5 | < 0.01 |
| MYC | MYC Proto-Oncogene | Transcription factor | 3.1 | < 0.01 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | 1.8 | < 0.05 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | -1.5 | < 0.05 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis | 1.2 | > 0.05 |
Table 2: Hypothetical Densitometric Analysis of Western Blots for mTOR Pathway Activation in HT-29 Cells Treated with this compound (1 mM) for 6 hours.
| Protein | Treatment Group | Relative Densitometry (Normalized to Loading Control) | Fold Change (this compound vs. Control) |
| p-Akt (Ser473) | Control | 1.00 | - |
| This compound | 2.85 | 2.85 | |
| Total Akt | Control | 1.00 | - |
| This compound | 1.05 | 1.05 | |
| p-mTOR (Ser2448) | Control | 1.00 | - |
| This compound | 3.50 | 3.50 | |
| Total mTOR | Control | 1.00 | - |
| This compound | 0.98 | 0.98 | |
| p-p70S6K (Thr389) | Control | 1.00 | - |
| This compound | 4.20 | 4.20 | |
| Total p70S6K | Control | 1.00 | - |
| This compound | 1.10 | 1.10 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
HT-29 colorectal adenocarcinoma cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound dipeptide (powder)
-
Sterile phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere and grow for 24 hours to reach 60-70% confluency.
-
-
This compound Solution Preparation:
-
Prepare a sterile stock solution of this compound (e.g., 100 mM) in serum-free DMEM.
-
Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 mM).
-
-
Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add 2 mL of the medium containing the desired concentration of this compound or the control medium (without this compound) to each well.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) before harvesting for RNA or protein analysis.
-
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the analysis of specific gene expression levels.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Gene-specific primers (e.g., for CCND1, MYC, and a housekeeping gene like GAPDH)
Procedure:
-
RNA Isolation:
-
After this compound treatment, lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM), and the synthesized cDNA template.
-
Perform the qPCR reaction using a standard three-step cycling protocol: denaturation (e.g., 95°C for 15 sec), annealing (e.g., 60°C for 30 sec), and extension (e.g., 72°C for 30 sec), for 40 cycles.
-
Analyze the results using the 2^-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.[6]
-
Protocol 3: Protein Extraction and Western Blotting
This protocol is for assessing the levels of total and phosphorylated proteins in a signaling pathway.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion
The study of dipeptides such as this compound offers a promising avenue for understanding novel mechanisms of gene regulation and for the development of new therapeutic strategies. The protocols and frameworks provided in these application notes are designed to facilitate a systematic and rigorous investigation into the effects of this compound on cellular signaling and gene expression. By employing these methods, researchers can generate high-quality, reproducible data to elucidate the biological functions of this and other small peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Peptide Regulation of Gene Expression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of histidine, lysine, methionine, and leucine promotes β-casein synthesis via the mechanistic target of rapamycin signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Met-His in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of the dipeptide Methionine-Histidine (Met-His) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a dipeptide composed of L-methionine and L-histidine residues.[1] Its structure includes a free N-terminal amino group, a C-terminal carboxyl group, the imidazole (B134444) side chain of histidine, and the thioether side chain of methionine. These functional groups influence its physicochemical properties, including its solubility.
Q2: Why am I observing low solubility or precipitation of this compound in my aqueous buffer?
Low solubility and precipitation of this compound in aqueous buffers can be attributed to several factors:
-
pH of the Buffer: The solubility of peptides is highly dependent on pH.[2] Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[3] At the pI, electrostatic repulsion between molecules is minimized, which can lead to aggregation and precipitation.
-
Buffer Composition: The type and concentration of salts in the buffer can impact solubility. High salt concentrations can sometimes lead to a "salting-out" effect, reducing peptide solubility.[4]
-
Concentration of this compound: Exceeding the solubility limit of this compound in a particular buffer will result in precipitation.
-
Temperature: Temperature can affect the solubility of peptides, though the effect can vary.[2] For many, solubility increases with temperature.
-
Aggregation: Peptides can form non-covalent self-associated species called aggregates.[5] Aggregation can be a precursor to precipitation.[5] Factors like pH, temperature, and peptide concentration can promote aggregation.[5]
Q3: What is the isoelectric point (pI) of this compound and why is it important for solubility?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[3] At a pH below the pI, the molecule will have a net positive charge, and at a pH above the pI, it will have a net negative charge.[3] For this compound, the pI is influenced by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the imidazole side chain of histidine. The imidazole side chain of histidine has a pKa of approximately 6.0, meaning it can be protonated and positively charged at pH values below 6.
The estimated pI for this compound is approximately 7.59. This is calculated by averaging the pKa values of the protonated amine groups that are nearest to the neutral zwitterionic form.[6] Since peptides are least soluble at their pI, you may observe low solubility of this compound in buffers with a pH around 7.6.[3] To improve solubility, it is recommended to work with a buffer that has a pH at least one unit above or below the pI.[7]
Q4: Can the buffer concentration affect the solubility of this compound?
Yes, high buffer concentrations can potentially decrease the solubility of peptides through a "salting-out" effect.[4] However, the specific effect can depend on the buffer components and the peptide itself. It is advisable to test a range of buffer concentrations to determine the optimal condition for your experiment.
Q5: Are there special considerations for handling this compound due to the methionine residue?
Yes, the methionine residue in this compound is susceptible to oxidation, which can alter the peptide's properties.[8] It is recommended to use oxygen-free buffers for dissolving and storing this compound solutions.[8] Avoid using dimethyl sulfoxide (B87167) (DMSO) as a solvent if the peptide will be stored for an extended period, as DMSO can oxidize methionine.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve low solubility issues with this compound.
Initial Assessment
If you are observing low solubility, cloudiness, or precipitation, consider the following initial steps:
-
Visually Inspect: A clear solution indicates complete dissolution. Cloudiness or visible particles suggest that the peptide is not fully dissolved or is aggregating.
-
Centrifuge: Before use, centrifuge your peptide solution to pellet any undissolved material or aggregates. Use the clear supernatant for your experiments to ensure you are working with a solubilized peptide.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
Detailed Troubleshooting Steps
Step 1: Adjust the pH of the Aqueous Buffer
Since peptides are least soluble at their pI, adjusting the pH of your buffer is the most effective first step.[3] For this compound, with an estimated pI of ~7.6, you should prepare buffers with a pH that is at least one unit away from this value.
-
Acidic Conditions: Try dissolving this compound in a buffer with a pH of 6.0 or lower. At this pH, the imidazole ring of histidine and the N-terminal amino group will be protonated, resulting in a net positive charge and increased solubility.
-
Basic Conditions: Alternatively, use a buffer with a pH of 8.6 or higher. In this case, the C-terminal carboxyl group will be deprotonated, leading to a net negative charge and enhanced solubility.
Step 2: Modify the this compound Concentration
If adjusting the pH is not sufficient, you may be exceeding the solubility limit of this compound in your chosen buffer.
-
Reduce Concentration: Prepare a dilution series of your this compound stock to determine the maximum soluble concentration in your buffer.
-
Start Low: When preparing a new solution, start with a small amount of this compound and gradually increase the concentration until you observe precipitation.
Step 3: Utilize Co-solvents
For peptides with hydrophobic characteristics, adding a water-miscible organic co-solvent can improve solubility by reducing the polarity of the solvent.[2]
-
Recommended Co-solvents: Ethanol, isopropanol, or acetonitrile (B52724) are suitable choices.
-
Procedure: First, dissolve the this compound in a minimal amount of the organic co-solvent. Then, slowly add the aqueous buffer to the peptide solution while vortexing until the desired final concentration is reached. Be cautious, as adding the aqueous buffer too quickly can cause the peptide to precipitate.
-
Important Note: Ensure the final concentration of the organic co-solvent is compatible with your downstream experiments, as high concentrations can be detrimental to cells or interfere with assays.
Step 4: Employ Physical Dissolution Aids
Physical methods can help to break up peptide aggregates and facilitate dissolution.[8]
-
Sonication: A brief sonication in a water bath can help to dissolve the peptide.[8] It is recommended to cool the sample on ice between short bursts of sonication to prevent heating and potential degradation of the peptide.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some peptides.[8] Avoid excessive heat, as it can lead to degradation.
Quantitative Data Summary
| Buffer System (pH) | Temperature (°C) | Maximum Soluble Concentration (mg/mL) - Example Data |
| 0.1 M Phosphate Buffer (6.0) | 25 | 25 |
| 0.1 M Phosphate Buffer (7.4) | 25 | 5 |
| 0.1 M Tris Buffer (8.5) | 25 | 30 |
| 0.1 M Phosphate Buffer (7.4) | 37 | 8 |
Experimental Protocols
Protocol 1: Determination of this compound Equilibrium Solubility
This protocol is adapted from general guidelines for determining the equilibrium solubility of active pharmaceutical ingredients and can be applied to this compound.[9]
Materials:
-
Lyophilized this compound peptide
-
Aqueous buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
Microcentrifuge tubes
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Microcentrifuge
-
HPLC or other suitable analytical method for quantifying this compound concentration
Procedure:
-
Add an excess amount of lyophilized this compound to a microcentrifuge tube. This is to ensure that a saturated solution is achieved.
-
Add a known volume of the desired aqueous buffer to the tube.
-
Securely cap the tube and place it on a shaker or rotator in a temperature-controlled environment for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually inspect the tube to confirm the presence of undissolved solid this compound.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the appropriate buffer and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.
-
Repeat this procedure for each buffer condition to generate a pH-solubility profile.
Protocol 2: Stepwise Solubilization of this compound
This protocol provides a practical approach for solubilizing this compound for experimental use.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid in water
-
0.1 M Ammonium (B1175870) Bicarbonate in water
-
Acetonitrile or Ethanol
-
Desired aqueous experimental buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Test in Water:
-
To a small, known amount of lyophilized this compound, add a volume of sterile water to achieve the desired final concentration.
-
Vortex for 30-60 seconds. If the solution is clear, the peptide is soluble in water. You can then dilute it with your experimental buffer.
-
-
pH Adjustment (if insoluble in water):
-
For a Basic Peptide (if your buffer is acidic): To a fresh aliquot of this compound, add a small amount of 10% acetic acid and vortex. If it dissolves, slowly add your aqueous buffer to reach the desired final concentration.
-
For an Acidic Peptide (if your buffer is basic): To a fresh aliquot of this compound, add a small amount of 0.1 M ammonium bicarbonate and vortex. If it dissolves, slowly add your aqueous buffer.
-
-
Organic Co-Solvent (if insoluble after pH adjustment):
-
To a fresh aliquot of this compound, add a minimal volume of acetonitrile or ethanol and vortex until fully dissolved.
-
Slowly add this solution drop-wise to your stirring aqueous buffer to the desired final concentration. If the solution becomes cloudy, you have exceeded the solubility limit.
-
-
Physical Dissolution Aids:
-
If the solution remains slightly cloudy, use a bath sonicator for short bursts, keeping the sample on ice in between to prevent heating.
-
Factors Affecting this compound Solubility: A Logical Relationship Diagram
The following diagram illustrates the interplay of key factors that determine the solubility of this compound.
Caption: Key factors influencing this compound solubility.
References
- 1. This compound | C11H18N4O3S | CID 7408323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 6. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Optimizing Met-His Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Methionine-Histidine (Met-His) dipeptide concentrations in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound in my cell culture medium instead of free methionine and histidine?
A1: Using the dipeptide this compound can overcome the limited solubility and stability of certain free amino acids in cell culture media.[1][2][3] Dipeptides can enhance the delivery of amino acids to cells, leading to improved culture viability and productivity.[1][4] Specifically, histidine and methionine have been identified as unstable amino acids in cell culture feed when stored at elevated temperatures.[5] Using dipeptides can also lead to improved metabolic profiles, such as lower lactate (B86563) and ammonia (B1221849) production.[1]
Q2: What is a good starting concentration for this compound in my cell culture experiment?
A2: For a novel peptide like this compound where specific data is unavailable, it is recommended to start with a broad concentration range. A common approach is to perform a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).[6] This allows for the identification of a concentration that elicits a biological response while also flagging potential cytotoxicity at higher concentrations.[6] The optimal concentration will be cell-line dependent.
Q3: How can I determine the optimal this compound concentration for my specific cell line?
A3: The optimal this compound concentration can be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability (using an MTT or similar assay), proliferation, or a specific functional response.[6][7] The concentration that gives the desired effect without significant cytotoxicity is the optimal concentration.
Q4: I am observing cytotoxicity after adding this compound to my cultures. What could be the cause?
A4: Cytotoxicity can occur, particularly at higher concentrations of any peptide.[8] It is crucial to determine the cytotoxic threshold for your specific cell line.[7] If you observe cell death, consider the following:
-
Concentration: The this compound concentration may be too high. Reduce the concentration and repeat the experiment.
-
Purity: Ensure the this compound dipeptide is of high purity for cell culture use.
-
Solvent: If a solvent like DMSO was used to dissolve the dipeptide, ensure the final concentration in the media is low (typically <0.5%) to avoid solvent-induced toxicity.[6]
Q5: How stable is this compound in cell culture medium?
A5: While dipeptides are generally more stable than their constituent free amino acids, their stability in media can be influenced by factors like pH, temperature, and enzymatic activity from the cells themselves.[9][10] It is recommended to assess the stability of this compound in your specific experimental conditions over the time course of your experiment.[6] This can be done by analyzing samples of the medium at different time points.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell viability or growth after this compound supplementation. | This compound concentration is too high, leading to cytotoxicity.[8] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[7] |
| The this compound preparation may be impure or contain endotoxins. | Use a high-purity, sterile source of this compound specifically designated for cell culture. | |
| No observable effect of this compound supplementation. | The concentration of this compound is too low to elicit a biological response. | Test a higher concentration range in your dose-response experiment. |
| The dipeptide may not be efficiently taken up by the cells. | While dipeptides are generally imported into cells, uptake efficiency can vary.[11] | |
| The dipeptide may be degrading in the culture medium over the course of the experiment.[6] | Assess the stability of this compound in your specific media and under your experimental conditions. Consider more frequent media changes. | |
| Precipitation observed in the medium after adding this compound. | The solubility limit of this compound in your specific medium has been exceeded. | Ensure the dipeptide is fully dissolved before adding it to the medium. Consider preparing a more concentrated stock solution in a suitable solvent and then diluting it in the medium.[6] |
| High variability between experimental replicates. | Inconsistent dilution of the this compound stock solution. | Prepare a master mix of the this compound solution for each concentration to be tested. |
| Uneven cell seeding in multi-well plates. | Ensure a homogeneous cell suspension before seeding and use appropriate pipetting techniques. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the optimal, non-toxic concentration of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound dipeptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density for viability assays and allow them to adhere overnight.
-
Peptide Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM to 1 nM. Include a vehicle control (medium with the same final concentration of solvent, if used, as the highest peptide concentration).[6]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[6]
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[6]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the optimal concentration range and the IC50 (half-maximal inhibitory concentration) if cytotoxicity is observed.
Signaling Pathways
Methionine and histidine are involved in several key cellular signaling pathways. Methionine metabolism, in particular, is closely linked to the mTOR (mechanistic target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and survival.[12][13] An abundance of methionine can act as a growth signal, triggering a cascade of biochemical events that lead to cell proliferation.[14]
The diagram below illustrates a simplified overview of the mTOR signaling pathway and its connection to methionine metabolism.
The following diagram illustrates a general experimental workflow for optimizing this compound concentration.
References
- 1. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of histidine, lysine, methionine, and leucine promotes β-casein synthesis via the mechanistic target of rapamycin signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
Technical Support Center: Stabilizing Met-His Dipeptides During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of methionine in Methionine-Histidine (Met-His) dipeptides during storage.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My this compound sample shows a mass increase of +16 Da upon analysis.
-
Potential Cause: This mass shift is characteristic of the oxidation of the methionine residue to methionine sulfoxide (B87167) (Met(O)). The thioether side chain of methionine is susceptible to oxidation by reactive oxygen species.[1]
-
Solution:
-
Confirm Oxidation: Use analytical techniques like reverse-phase HPLC or mass spectrometry to confirm the presence of the oxidized species. In RP-HPLC, the more hydrophilic Met(O)-His will typically elute earlier than the parent this compound.[2][3]
-
Review Storage Conditions: Assess your current storage protocol against the best practices outlined in the FAQs below. Key factors to check are temperature, exposure to light, and the presence of oxygen.
-
Implement Preventative Measures: For future storage, adopt the recommended preventative strategies, such as using antioxidants, inert gas, and appropriate temperature control.
-
Consider Reversal: For the currently oxidized sample, it may be possible to reduce the methionine sulfoxide back to methionine. A common laboratory method involves dissolving the oxidized peptide in trifluoroacetic acid (TFA) and treating it with a reducing agent like ammonium (B1175870) iodide and dimethylsulfide.[1][4]
-
Issue 2: I observe significant degradation of my this compound sample despite storing it at -20°C.
-
Potential Cause: While low temperatures slow down degradation, other factors can still contribute to oxidation. These include:
-
Frequent Freeze-Thaw Cycles: Repeatedly taking the sample in and out of the freezer can introduce moisture and oxygen, accelerating degradation.[5][6]
-
Improper Sealing: If the container is not airtight, oxygen can still seep in and cause oxidation over time.
-
Presence of Contaminants: Trace amounts of metal ions or other oxidizing agents in your sample or storage buffer can catalyze the oxidation of methionine.
-
-
Solution:
-
Aliquot Samples: To avoid freeze-thaw cycles, divide your this compound stock into single-use aliquots.[7][8]
-
Use Inert Gas: Before sealing the storage container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[5][7]
-
Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer, though compatibility with your downstream applications should be verified.
-
Purity Analysis: Analyze the purity of your sample to check for contaminants that might be catalyzing the oxidation.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for lyophilized this compound powder?
-
A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to minimize moisture.[9] For short-term storage (a few weeks to months), 4°C is acceptable.[6] It is also crucial to protect the sample from light.[6] Before opening, always allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[5][10]
-
-
Q2: How should I store this compound in solution?
-
A2: Storing peptides in solution is generally not recommended for long periods.[10] If necessary, dissolve the this compound in a sterile, degassed buffer at a pH of 5-6.[8] The solution should be aliquoted into single-use vials and stored at -20°C or colder.[7] Avoid repeated freeze-thaw cycles.[5][6]
-
Preventing Oxidation
-
Q3: What role does histidine play in the oxidation of methionine in this compound?
-
A3: Histidine residues are also susceptible to oxidation and can act as scavengers of reactive oxygen species.[11][12][13] The presence of histidine in the dipeptide may offer some protection to the methionine residue by competing for oxidizing agents. However, both residues can ultimately be oxidized, so preventative measures are still crucial.
-
-
Q4: Can I add antioxidants to my this compound solution to prevent oxidation?
-
A4: Yes, adding antioxidants can be an effective strategy. Free L-methionine can be added as a sacrificial antioxidant.[2][14] Other antioxidants like sodium thiosulfate (B1220275) have also been shown to be effective in preventing methionine oxidation in therapeutic proteins.[14][15] The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your experiments.
-
Quantitative Data on Prevention Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to prevent methionine oxidation.
Table 1: Effectiveness of Antioxidants in Preventing Temperature-Induced Methionine Oxidation in a Recombinant Monoclonal Antibody (rhuMAb HER2)
| Antioxidant | Molar Ratio (Protein:Antioxidant) | Outcome |
| Methionine | 1:5 | Inhibition of temperature-induced oxidation |
| Sodium Thiosulfate | 1:25 | Inhibition of temperature-induced oxidation |
Data sourced from a study on a recombinant monoclonal antibody and may serve as a starting point for optimizing antioxidant concentrations for this compound.[15]
Table 2: Effectiveness of Different Cleavage Cocktails in Preventing Methionine Oxidation During Peptide Synthesis
| Cleavage Cocktail | Composition | Effectiveness in Preventing Met Oxidation |
| Cocktail A (for peptides without Cys(Trt)) | TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) + 1 mg/mL Triphenylphosphine (PPh₃) | Highly effective at eradicating methionine oxidation.[1] |
| Cocktail B (for peptides with Cys(Trt)) | TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) + 1 mg/mL Triphenylphosphine (PPh₃) | Highly effective at eradicating methionine oxidation.[1] |
| Reagent H | TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation.[1][16] |
TFA: Trifluoroacetic Acid, TMSCl: Trimethylsilyl chloride, Me₂S: Dimethylsulfide, TIS: Triisopropylsilane
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under different storage conditions.
-
Sample Preparation: Prepare multiple identical aliquots of lyophilized this compound powder or a stock solution of this compound in a suitable buffer.
-
Storage Conditions: Store the aliquots under a matrix of conditions you wish to test (e.g., different temperatures: -80°C, -20°C, 4°C, room temperature; different lighting conditions: dark vs. light; different atmospheres: ambient air vs. inert gas).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
Analysis: At each time point, retrieve an aliquot from each storage condition and analyze it for the presence of oxidized this compound.
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method to separate and quantify the parent this compound from its oxidized form.[14][17]
-
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the parent and oxidized species by their mass-to-charge ratio.[18]
-
-
Data Evaluation: Plot the percentage of remaining parent this compound against time for each storage condition to determine the stability profile.
Protocol 2: Analysis of Methionine Oxidation by RP-HPLC
-
Instrumentation: An HPLC system with a C18 column is typically used.[19][20]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject the sample onto the column. The oxidized this compound, being more polar, will elute earlier than the unoxidized form.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 or 280 nm.
-
Quantification: The relative amounts of oxidized and unoxidized this compound can be determined by integrating the peak areas of the respective species.
Visualizations
Caption: The oxidation pathway of methionine in this compound to methionine sulfoxide and further to methionine sulfone.
Caption: A general experimental workflow for conducting a stability study of this compound.
Caption: A troubleshooting decision tree for identifying the cause of unexpected this compound oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Digital resource [dam-oclc.bac-lac.gc.ca]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. biolongevitylabs.com [biolongevitylabs.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. hplc.eu [hplc.eu]
Technical Support Center: Enhancing the Stability of Met-His in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive guidance on improving the stability of the Methionine-Histidine (Met-His) dipeptide in your experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the this compound dipeptide?
A1: The primary stability concern for this compound is the oxidation of the methionine residue. The sulfur-containing side chain of methionine is susceptible to oxidation, which can be accelerated by factors such as elevated temperature, oxidizing agents, exposure to light, and the presence of certain metal ions.[1] This oxidation can lead to the formation of methionine sulfoxide (B87167) and methionine sulfone, altering the peptide's structure and potentially its function in your assays. Additionally, the presence of histidine in the peptide can, in some cases, influence the degradation rate.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution can significantly impact the stability of this compound. Generally, peptides are more stable at a slightly acidic to neutral pH (around 4-6).[2] Alkaline conditions (pH > 8) can accelerate the oxidation of cysteine and methionine residues. For this compound, it is crucial to maintain the pH within a range that minimizes the rate of methionine oxidation.
Q3: What is the recommended way to store this compound solutions?
A3: For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3] If you need to store it in solution, prepare fresh solutions for each experiment whenever possible. If short-term storage in solution is necessary, use a sterile buffer at a slightly acidic pH (e.g., pH 5-6), aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[2]
Q4: Can the type of buffer I use impact the stability of this compound?
A4: Yes, the choice of buffer can influence the stability of this compound. Phosphate (B84403) buffers, while common, can sometimes accelerate peptide degradation. Tris buffers are widely used, but their pH is temperature-dependent, which can be a concern for temperature-sensitive experiments. HEPES is another common buffer that is generally considered to be more stable over a range of temperatures.[4][5][6] The ideal buffer will depend on the specific requirements of your assay.
Q5: Are there any additives that can help improve the stability of this compound?
A5: Yes, certain additives can help stabilize this compound in solution. Adding a small amount of a free radical scavenger or antioxidant, such as free L-methionine, can help protect the this compound dipeptide from oxidation.[7] However, it is important to ensure that any additives do not interfere with your experimental assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent assay results over time. | Degradation of this compound in solution. | Prepare fresh this compound solutions for each experiment. If storing solutions, aliquot and freeze at -80°C to minimize freeze-thaw cycles.[2] |
| Loss of peptide activity or concentration. | Oxidation of the methionine residue. | Store the peptide under an inert gas (argon or nitrogen) to minimize exposure to oxygen.[8] Use degassed buffers and solvents. Consider adding an antioxidant like free L-methionine to the solution.[7] |
| Precipitation of the peptide in solution. | The pH of the solution is near the isoelectric point (pI) of the peptide, or the peptide concentration is too high. | Adjust the pH of the buffer to be at least one to two units away from the pI of this compound. Try dissolving the peptide at a lower concentration. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products, such as methionine sulfoxide. | Confirm the identity of the new peaks using mass spectrometry. Optimize storage and handling conditions to minimize degradation. |
| Variability between different batches of this compound. | Differences in purity or handling during synthesis and purification. | Source high-purity this compound from a reputable supplier. Perform quality control on each new batch to ensure consistency. |
Data Summary: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation rates.[9] | Store lyophilized peptide at -20°C or -80°C.[3] Prepare and handle solutions on ice. |
| pH | Stability is generally optimal in the slightly acidic to neutral range (pH 4-6).[2] Alkaline pH can increase oxidation rates. | Use buffers in the optimal pH range. Avoid prolonged exposure to high pH. |
| Oxygen | Exposure to oxygen promotes the oxidation of methionine.[1] | Store under an inert gas (e.g., argon, nitrogen).[8] Use degassed solvents and buffers. |
| Light | Exposure to UV light can induce photooxidation. | Store in amber vials or protect from light. |
| Metal Ions | Transition metal ions (e.g., Cu²⁺, Fe²⁺) can catalyze oxidation reactions.[10] | Use high-purity reagents and water. If necessary, use a chelating agent like EDTA, ensuring it doesn't interfere with the assay. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to peptide degradation and aggregation. | Aliquot peptide solutions into single-use volumes.[2] |
Buffer System Comparison
| Buffer | Pros | Cons | Recommended Use for this compound |
| Phosphate Buffer (e.g., PBS) | Good buffering capacity in the physiological pH range. Inexpensive and readily available.[11] | Can accelerate peptide degradation in some cases. May precipitate with certain metal ions. | Use with caution. Consider if your assay is sensitive to phosphate or if you observe stability issues. |
| Tris Buffer | Good buffering capacity in the physiological to slightly alkaline range. Generally does not precipitate with divalent cations.[12] | pH is highly dependent on temperature. Can interact with some enzymes.[5] | Suitable for assays conducted at a constant temperature. Prepare the buffer at the temperature of the experiment. |
| HEPES Buffer | pKa is close to physiological pH. pH is less sensitive to temperature changes compared to Tris. Generally considered biocompatible.[4][6] | More expensive than phosphate and Tris buffers. | A good choice for experiments where temperature fluctuates or when a stable physiological pH is critical. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products of this compound under various stress conditions.[7][13]
Materials:
-
This compound dipeptide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C).
-
At defined time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose an aliquot of the this compound stock solution to a controlled light source (e.g., UV lamp).
-
At defined time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Control: Keep an aliquot of the this compound stock solution at 4°C, protected from light, to serve as a control.
-
Analysis: Analyze all samples by HPLC-UV to quantify the remaining this compound and the formation of degradation products. Use LC-MS to identify the mass of the degradation products.
Protocol 2: HPLC-MS Method for this compound and its Oxidation Products
This protocol provides a general HPLC-MS method for the separation and identification of this compound and its primary oxidation product, methionine sulfoxide.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
HPLC Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 214 nm and 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-50% B
-
15-17 min: 50-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan and targeted MS/MS of expected parent ions (this compound and Met(O)-His).
Visualizations
This compound Oxidation Pathway
Caption: Oxidation pathway of this compound to methionine sulfoxide and methionine sulfone.
Forced Degradation Experimental Workflow
References
- 1. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. jpt.com [jpt.com]
- 4. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive Cu2+-peptide intermediates revealed by kinetic studies gain relevance by matching time windows in copper metallomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 12. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Solid-Phase Synthesis of Met-His Peptides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the solid-phase synthesis of peptides containing methionine (Met) and histidine (His).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing peptides with Methionine and Histidine?
The two most prevalent issues are the oxidation of the methionine side chain and the racemization of the histidine residue.[1][2] Methionine's thioether group is susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) (+16 Da) or sulfone (+32 Da).[3] Histidine's imidazole (B134444) side chain can act as an intramolecular base, promoting the abstraction of the α-proton during activation and leading to a loss of stereochemical integrity (racemization).[2][4]
Q2: My mass spectrometry data shows a +16 Da peak for my Met-containing peptide. What is it and how can I prevent it?
A +16 Da mass shift is characteristic of the oxidation of a methionine residue to methionine sulfoxide (Met(O)).[3] This primarily occurs during the final acidic cleavage of the peptide from the resin.[3][5] To prevent this, it is crucial to use a cleavage cocktail containing scavengers that act as antioxidants or reducing agents.[6] Performing the synthesis and cleavage under an inert atmosphere (nitrogen or argon) can also help minimize exposure to atmospheric oxygen.[3]
Q3: I've already synthesized my peptide and the Methionine is oxidized. Can this be reversed?
Yes, in many cases, methionine sulfoxide can be reduced back to methionine post-synthesis.[1][6] This can be achieved by treating the oxidized peptide with a reducing agent solution. A common method involves using ammonium (B1175870) iodide (NH₄I) and dimethylsulfide (DMS) in trifluoroacetic acid (TFA).[6][7]
Q4: How do I choose the right protecting group for Histidine to minimize racemization?
The choice of protecting group for the imidazole side chain is a primary strategy to suppress racemization.[4] While the trityl (Trt) group is widely used, it offers only minor suppression of racemization because the π-nitrogen (Nπ) remains available to promote deprotonation.[8] Protecting groups that shield the Nπ position, such as tert-Butoxycarbonyl (Boc) or p-Methoxybenzyloxymethyl (MBom), are generally more effective at preserving stereochemistry.[2][8][9] For routine syntheses where racemization is not a major concern, the cost-effective Fmoc-His(Trt)-OH is often suitable. However, for long or complex peptides where prolonged coupling times may be necessary, using Fmoc-His(Boc)-OH is highly recommended.[2]
Q5: Which coupling reagents are best for incorporating Histidine?
The choice of coupling reagent is critical. Carbodiimides like DCC or DIC can lead to significant racemization if used alone.[10][11] It is highly recommended to use them with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or OxymaPure, which form active esters that are less prone to racemization.[10][11] Urionium/aminium-based reagents like HBTU and HATU, when used with HOBt or HOAt respectively, are also very efficient and minimize racemization.[11]
Troubleshooting Guide
Problem 1: Unexpected mass peaks corresponding to Met oxidation (+16 Da or +32 Da).
-
Cause: Oxidation of the methionine thioether side chain, most often during TFA cleavage.[3][5]
-
Solution:
-
Optimize Cleavage Cocktail: Use a cleavage cocktail specifically designed to prevent methionine oxidation. "Reagent H" is a highly effective option.[12][13][14] Alternatively, supplement standard cleavage cocktails (like Reagent K or B) with reducing agents such as ammonium iodide (NH₄I) and dimethylsulfide (DMS).[6][13] The combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage cocktail has also been shown to be very effective.[6][15]
-
Post-Synthesis Reduction: If oxidation has already occurred, reduce the methionine sulfoxide back to methionine. See the detailed protocol below.
-
Strategic Use of Met(O): For aggregation-prone peptides, intentionally using Fmoc-Met(O)-OH during synthesis can improve solubility and ease of purification. The sulfoxide is then reduced to methionine after purification.[7]
-
Problem 2: Low purity or diastereomeric impurities in His-containing peptides.
-
Cause: Racemization of the Histidine residue during the coupling step.[2][16]
-
Solution:
-
Select an Appropriate Protecting Group: For sequences at high risk of racemization, switch from the standard Fmoc-His(Trt)-OH to a derivative with Nπ protection, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.[8][9]
-
Optimize Coupling Conditions:
-
Reagents: Use coupling reagents with additives that suppress racemization (e.g., DIC/Oxyma, HATU/HOAt).[10][11]
-
Activation Time: Minimize the pre-activation time of the histidine residue before adding it to the resin.[10]
-
Temperature: If possible, perform the coupling of the histidine residue at a reduced temperature.[10]
-
-
Problem 3: Mass spectrometry shows a +56 Da peak on Met-containing peptides.
-
Cause: S-alkylation, specifically tert-butylation, of the methionine thioether side chain.[3][15] This occurs when tert-butyl cations, generated during the TFA-mediated cleavage of tert-butyl-based protecting groups, react with the nucleophilic sulfur of methionine.[3]
-
Solution:
-
Efficient Scavenging: The primary strategy is to efficiently trap the generated carbocations. Ensure your cleavage cocktail contains effective scavengers like triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), or thioanisole.[17]
-
Quantitative Data Summary
Table 1: Effectiveness of Cleavage Cocktails in Preventing Methionine Oxidation
| Cleavage Cocktail | Composition | Observed Met(O) Formation | Reference(s) |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2 v/v/v/v) | 15% to 55% | [12][13] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v) | 15% to 55% | [13][17] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Not detected | [12][13][14] |
| TFA/An/TMSCl/Me₂S + PPh₃ | TFA / Anisole / TMSCl / Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃) | Eradicated | [15] |
Data is compiled from syntheses of model peptides and may vary depending on the sequence.
Table 2: Comparison of Histidine Protecting Groups on Racemization
| Histidine Derivative | Protecting Group Position | Relative Racemization Level | Reference(s) |
| Fmoc-His(Trt)-OH | Nτ (tau) | High | [8] |
| Fmoc-His(Boc)-OH | Nπ (pi) | Low | [2][8] |
| Fmoc-His(MBom)-OH | Nπ (pi) | Very Low | [8][9] |
Racemization is highly dependent on coupling conditions (reagents, time, temperature). Nπ protection consistently shows superior performance in minimizing racemization.[8]
Experimental Protocols
Protocol 1: Cleavage of Met-Containing Peptides with Reagent H
This protocol is designed to minimize methionine oxidation during cleavage.
-
Preparation: Prepare Reagent H fresh before use by combining the following in a fume hood:
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the final peptide pellet under vacuum.[6]
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide
This protocol is for reversing the oxidation of methionine residues in a purified or crude peptide.
-
Reagent Preparation:
-
Dissolve the crude, oxidized peptide in TFA.
-
-
Reduction Reaction:
-
Add ammonium iodide (NH₄I) and dimethylsulfide (DMS) to the solution. The optimal concentrations may need to be determined empirically for your specific peptide.[6][18]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC to determine the optimal reaction time (typically 30-60 minutes).
-
-
Isolation:
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual reagents.
-
Dry the purified peptide under vacuum.[6]
-
Visualizations
Caption: Troubleshooting workflow for SPPS of this compound peptides.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Incubation Time for Met-His Treatment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Met-His treatment incubation time in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for treatments targeting the MET receptor?
The MET receptor, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are crucial for embryonic development. However, deregulation of MET signaling is associated with tumorigenesis.[1] Upon HGF binding, MET activates downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which regulate cell proliferation, migration, and survival.[2][3][4] Treatments targeting MET can inhibit these pro-survival signals. Interestingly, under certain stress conditions, a fragment of the MET receptor (p40 Met) can be generated by caspases, which promotes apoptosis through the intrinsic mitochondrial pathway, independent of its kinase activity.[1][5][6]
Q2: What is a typical starting concentration and incubation time for a novel compound like this compound?
The optimal concentration and incubation time for any treatment are highly dependent on the specific cell line and the experimental endpoint. For initial experiments with a novel compound, it is recommended to perform a dose-response and a time-course experiment. A broad range of concentrations (e.g., from nanomolar to micromolar) and several time points (e.g., 24, 48, and 72 hours) should be tested to determine the optimal conditions.[7][8]
Q3: How do I determine the optimal incubation time for this compound treatment in my specific cell line?
To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome (e.g., decreased cell viability, increased apoptosis) at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[7] The ideal incubation time is the point at which a statistically significant and robust effect is observed without causing excessive, non-specific cytotoxicity.[7]
Q4: Should I be concerned about the stability of this compound in cell culture media during long incubation periods?
Yes, the stability of any compound in cell culture media can be a critical factor. Methionine (Met) and Histidine (His) have been identified as potentially unstable amino acids in cell culture media, and their degradation can be influenced by factors like temperature, pH, and light exposure.[9][10] It is advisable to assess the stability of your this compound compound in your specific cell culture medium under standard incubation conditions (37°C, 5% CO₂).[10][11] For long-term experiments, consider replenishing the media with a fresh compound at regular intervals.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment on cell viability. | 1. Sub-optimal Incubation Time: The incubation period may be too short for the effect to manifest.[8]2. Incorrect Concentration: The concentration of this compound may be too low.3. Compound Instability: this compound may be degrading in the culture medium.[9][12]4. Cell Line Resistance: The chosen cell line may be resistant to this compound treatment. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration.[7]2. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations.3. Assess Compound Stability: Check the stability of this compound in your media over time. Consider replenishing the media for longer incubations.[10][11]4. Use a Positive Control: Test a known MET inhibitor or pro-apoptotic agent to ensure the assay is working. Consider using a different, more sensitive cell line. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells during plating.2. Edge Effects: Increased evaporation in the outer wells of the microplate.3. Pipetting Errors: Inaccurate dispensing of cells, media, or the compound. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.2. Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells.3. Calibrate Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Unexpected increase in cell viability at higher concentrations or longer incubation times. | 1. Off-Target Effects: The compound may have unforeseen biological effects at high concentrations.2. Cellular Adaptation/Resistance: Cells may adapt to the treatment over longer periods. | 1. Focus on a Narrower Concentration Range: Use concentrations around the IC50 value determined from initial dose-response curves.2. Shorten Incubation Time: Use the earliest time point that gives a robust effect.3. Investigate Mechanism: Further experiments may be needed to understand the unexpected cellular response. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal incubation time for this compound treatment by measuring cell viability. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a fixed concentration of this compound (previously determined from a dose-response experiment to be effective). Include vehicle-treated control wells.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle-treated control. The optimal incubation time is the point that shows a significant and desired reduction in cell viability.
Protocol 2: Confirming Apoptosis Induction via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to confirm that this compound treatment induces programmed cell death.[16][17][18]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)[16][17]
-
Lysis buffer (provided with the kit)
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at the determined optimal concentration and for various incubation times as identified in Protocol 1. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Lysis: At each time point, lyse the cells according to the assay kit manufacturer's instructions. This typically involves removing the media and adding a specific lysis buffer.
-
Caspase-3 Activity Measurement:
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well containing the cell lysate.[18]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Measure the absorbance (for colorimetric assays, typically at 400-405 nm) or fluorescence (for fluorometric assays, e.g., excitation at 380 nm and emission at 420-460 nm).[16][17]
-
-
Data Analysis: Quantify the fold-increase in caspase-3 activity by comparing the readings from this compound-treated samples to the vehicle-treated control. A significant increase in caspase-3 activity confirms the induction of apoptosis.
Visualizations
Caption: MET receptor-mediated apoptosis signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Engineering Strategies Tailoring the Apoptotic Response to a MET Therapeutic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proapoptotic Function of the MET Tyrosine Kinase Receptor through Caspase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. mpbio.com [mpbio.com]
Technical Support Center: Troubleshooting Inconsistent Results in His-Tag Affinity Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of His-tagged proteins, a technique formally known as Immobilized Metal Affinity Chromatography (IMAC). Inconsistent results, such as low yield or poor purity, can often be resolved by optimizing specific steps in the protocol.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my His-tagged protein does not bind to the resin?
A1: First, verify the presence of the His-tagged protein in your starting material (clarified lysate) using a Western blot with an anti-His antibody. If the protein is present, the issue may be an inaccessible His-tag. To test this, try performing the purification under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) to unfold the protein and expose the tag.[1][2] If the protein binds under denaturing conditions, you may need to redesign your construct with a longer linker between the protein and the tag, or move the tag to the other terminus.
Q2: What is the role of imidazole (B134444) and how do I optimize its concentration?
A2: Imidazole is used to elute the His-tagged protein from the resin by competing for binding to the metal ions. Low concentrations of imidazole (typically 10-40 mM) are often added to the binding and wash buffers to reduce non-specific binding of contaminating host cell proteins.[2] The optimal imidazole concentration is protein-dependent; too high a concentration in the wash buffer can lead to premature elution of your target protein, thus reducing the yield. It is recommended to perform a small-scale optimization experiment with varying imidazole concentrations in the wash buffer to find the best balance between purity and yield. For elution, concentrations of 250-500 mM imidazole are common.[3][4]
Q3: Can the type of metal ion used in the resin affect my purification?
A3: Yes, different metal ions have different affinities for the His-tag and can be used to optimize purification. Nickel (Ni²⁺) is the most commonly used ion and generally provides high yield.[3][4] Cobalt (Co²⁺) often provides higher purity with less non-specific binding, though it may result in a slightly lower yield.[3][4] Copper (Cu²⁺) and Zinc (Zn²⁺) can also be used and may be beneficial for specific proteins or for large-scale production.[3]
Q4: My purified protein sample contains many contaminants. How can I improve purity?
A4: To improve the purity of your eluted protein, consider the following strategies:
-
Optimize Wash Steps: Increase the imidazole concentration in your wash buffer or perform additional wash steps.[5][6]
-
Increase Wash Buffer Stringency: Adding a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) or increasing the salt concentration (up to 500 mM NaCl) in the wash buffer can help disrupt non-specific interactions.[6][7]
-
Use a Different Metal Ion: Switching from Ni-NTA to Co-NTA resin can reduce non-specific binding.[5][8]
-
Gradient Elution: Elute your protein using a linear imidazole gradient instead of a single-step elution. This can help separate your target protein from contaminants with different binding affinities.[5]
-
Secondary Purification Step: For very high purity requirements, a second chromatography step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), may be necessary.[3]
Troubleshooting Guide: Specific Issues
Problem 1: Low or No Yield of His-tagged Protein
| Potential Cause | Recommended Solution |
| His-tag is inaccessible or "hidden" | Purify under denaturing conditions (e.g., with 6M urea or guanidine-HCl) to unfold the protein and expose the tag.[1][2] Consider redesigning the protein construct with a longer, flexible linker between the protein and the tag. |
| Protein eluted during wash steps | The imidazole concentration in the wash buffer is too high. Decrease the imidazole concentration or perform a gradient wash to determine the optimal concentration. |
| Inefficient elution from the column | The imidazole concentration in the elution buffer is too low. Increase the imidazole concentration (up to 500mM or higher) or use a pH gradient for elution.[3] The protein may have precipitated on the column; try adding solubilizing agents like non-ionic detergents to the elution buffer. |
| Presence of chelating or reducing agents | Agents like EDTA or DTT in your sample buffer can strip the metal ions from the resin, preventing your protein from binding.[2] Remove these agents by dialysis or use a resin resistant to them.[8][9][10] |
| Incorrect buffer pH | The binding of the His-tag to the resin is pH-dependent. Ensure your binding buffer pH is between 7.0 and 8.0. A low pH can protonate histidine residues, preventing binding.[1][2] |
| Low expression level of the target protein | The amount of expressed protein is insufficient. Optimize expression conditions or if dealing with large sample volumes, consider batch binding instead of column chromatography to avoid clogging.[8][11] |
Problem 2: Presence of Non-Specific Protein Contaminants
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer to ensure all unbound proteins are removed.[5] |
| Non-specific hydrophobic or ionic interactions | Add non-ionic detergents (e.g., 0.1-0.5% Tween-20 or Triton X-100) or increase the salt concentration (e.g., up to 500mM NaCl) in the wash buffer to disrupt these interactions.[6] |
| Co-purification of host proteins with histidine clusters | Increase the imidazole concentration in the binding and wash buffers (e.g., 20-40 mM) to outcompete the binding of low-affinity contaminants.[5] |
| Contaminants are associated with the target protein | Chaperones or other interacting proteins may co-purify. Try adding detergents or reducing agents during cell lysis to disrupt these interactions. |
| Resin capacity exceeded | If too much total protein is loaded onto the column, non-specific binding increases. Use less lysate or a larger column volume.[7][12] |
Experimental Workflow & Protocols
General His-Tag Protein Purification Workflow
The following diagram illustrates a typical workflow for His-tag protein purification.
Caption: Standard workflow for His-tagged protein purification.
Protocol: Generic His-Tag Purification under Native Conditions
-
Buffer Preparation:
-
Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis/Binding Buffer.
-
Lyse cells using sonication or other appropriate methods on ice.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Column Equilibration:
-
Pack the Ni-NTA resin in a column.
-
Equilibrate the column with 5-10 column volumes (CV) of Lysis/Binding Buffer.
-
-
Protein Binding:
-
Load the clarified supernatant onto the equilibrated column. Use a slow flow rate to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove unbound and non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to check for purity and determine which fractions contain the target protein.
-
Confirm the protein's identity with a Western blot using an anti-His antibody.
-
Troubleshooting Logic
The following decision tree can guide your troubleshooting process when you encounter low yield or no protein binding.
Caption: Troubleshooting flowchart for low protein yield issues.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bio-works.com [bio-works.com]
- 4. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - BG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bio-works.com [bio-works.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. How to overcome issues with low or no recovery of his-tagged proteins | Cytiva [cytivalifesciences.com.cn]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TFA Counterion Removal from Synthetic Met-His
Welcome to the technical support center for the removal of trifluoroacetic acid (TFA) counterions from synthetic peptides. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on this critical post-purification step, with a specific focus on the dipeptide Methionine-Histidine (Met-His).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic this compound peptide?
A1: Trifluoroacetic acid (TFA) is a common reagent used in solid-phase peptide synthesis (SPPS) for cleavage and in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1] However, residual TFA in the final this compound product can lead to several issues:
-
Biological Interference: TFA can be cytotoxic, even at low concentrations, potentially inhibiting cell proliferation and interfering with biological assays.[1][2]
-
Structural Alterations: TFA can associate with positively charged residues like the imidazole (B134444) ring of histidine, potentially altering the peptide's secondary structure, solubility, and aggregation properties.[1][3]
-
Assay Artifacts: The acidity of TFA can lower the pH of your experimental buffer, which could affect protein stability or pH-sensitive interactions.[1]
Q2: How much TFA is typically present in a synthetic peptide preparation like this compound?
A2: The amount of residual TFA in a lyophilized peptide powder can vary significantly, typically ranging from 10% to 45% by weight.[1] Peptides containing basic residues, such as Histidine in this compound, have a higher tendency to retain TFA.[1][3]
Q3: What are the most common methods for removing TFA from this compound?
A3: The two most widely used and effective methods for TFA removal are:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This involves replacing the TFA counterion with a more biologically benign one like chloride through repeated lyophilization cycles.[4]
-
Ion-Exchange Chromatography: This method uses a resin to capture the peptide while the TFA is washed away, followed by elution with a different salt solution.[4]
Q4: Which TFA removal method is best for my this compound peptide?
A4: The choice of method depends on several factors:
-
For most routine applications where a chloride salt is acceptable, the TFA/HCl exchange via lyophilization is a robust and effective choice.[4][5]
-
If your this compound peptide is sensitive to acidic conditions , or if you require a specific counterion other than chloride (e.g., acetate), ion-exchange chromatography is the preferred method.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete TFA Removal After HCl/Lyophilization | TFA can be stubbornly bound to the positively charged histidine residue. Insufficient number of lyophilization cycles. | Increase the number of re-dissolution and lyophilization cycles to three or more.[1][5] Ensure the peptide is fully dissolved in the HCl solution before each freezing step. |
| This compound Peptide Precipitates During HCl Exchange | The peptide may not be fully soluble in the dilute HCl solution. | Ensure the peptide is completely dissolved before each lyophilization step. For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile (B52724) might be necessary.[1] |
| Low Peptide Yield After Ion-Exchange Chromatography | The this compound peptide may be adhering to the resin. | Optimize the elution conditions, such as adjusting the salt concentration or the pH of the elution buffer.[1] |
| Peptide Degradation | Prolonged exposure to very strong acidic conditions during TFA/HCl exchange can be detrimental to some peptides, potentially causing oxidation of the methionine residue. | Consider using the milder TFA/acetate (B1210297) exchange method via ion-exchange chromatography.[1] Store the peptide in lyophilized form at -20°C or -80°C and, once in solution, store as frozen aliquots to avoid freeze-thaw cycles. |
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the method and the number of cycles performed. The following table summarizes typical TFA reduction achieved with different techniques.
| Method | Number of Cycles/Steps | Typical TFA Reduction | Reference |
| TFA/HCl Exchange via Lyophilization | 1 | Can reduce TFA content significantly. | [6] |
| 2 | Further reduces TFA content. | [6] | |
| 3+ | Can reduce TFA content to below 1%.[6] | [5][6] | |
| TFA/Acetate Exchange via Ion-Exchange Chromatography | Single Pass | Can achieve almost complete removal of TFA. | [7][8] |
Note: The efficiency of TFA removal is peptide-dependent. The values presented are typical but may vary for this compound.
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This method is widely used for its simplicity and effectiveness.
Materials:
-
Lyophilized this compound peptide (TFA salt)
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[5]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5] Caution: HCl concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[5][9]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[5]
-
Freezing: Freeze the solution, preferably by flash-freezing in liquid nitrogen.[5]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[5]
-
Repeat: To ensure complete TFA removal, repeat the process of re-dissolving the peptide in the dilute HCl solution, freezing, and lyophilizing at least two more times.[5]
-
Final Product: After the final lyophilization, the this compound peptide is ready to be dissolved in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography
This method is suitable for acid-sensitive peptides and when a non-chloride counterion is desired.
Materials:
-
Strong anion exchange resin
-
Chromatography column
-
1 M Sodium Acetate solution
-
Distilled water
-
Lyophilized this compound peptide (TFA salt)
Procedure:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your peptide sample.[1][10]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M sodium acetate solution.[1][10]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[1][10]
-
Sample Loading: Dissolve your this compound peptide in a minimal amount of distilled water and apply it to the top of the prepared column.[1][10]
-
Elution: Elute the peptide from the column using distilled water.[1][10]
-
Fraction Collection: Collect the fractions containing your peptide. You can monitor the peptide elution using UV absorbance at 280 nm (due to the histidine residue).
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final product as a dry powder (this compound-acetate salt).[1][10]
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always optimize protocols for their specific peptides and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
How to minimize freeze-thaw degradation of Met-His stock solutions.
This technical support center provides guidance on minimizing freeze-thaw degradation of Methionine-Histidine (Met-His) stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound stock solution degradation during freeze-thaw cycles?
A1: The primary causes of degradation for this compound stock solutions during freeze-thaw cycles are chemical degradation, particularly oxidation, and physical instability, such as aggregation. The methionine residue is highly susceptible to oxidation, which can be accelerated by factors like exposure to oxygen and the presence of metal ions.[1][2] The histidine residue, while having antioxidant properties, can also be prone to oxidation under certain conditions.[3] Physical stress from ice crystal formation and pH shifts during freezing can lead to the formation of soluble and insoluble aggregates.[4][5][6]
Q2: What is the recommended method for storing this compound stock solutions to ensure long-term stability?
A2: For long-term stability, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder at -20°C or -80°C in a tightly sealed container with a desiccant.[1][7][8] If the peptide must be stored in solution, it should be dissolved in a sterile, slightly acidic buffer (pH 5-7), aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, and stored at -20°C or colder.[9][10]
Q3: How do I properly reconstitute lyophilized this compound?
A3: Before opening the vial, it is crucial to allow the lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation, as many peptides are hygroscopic.[7][11] Use a sterile, oxygen-free buffer for reconstitution. For peptides containing oxidation-prone residues like methionine, dissolving in degassed solvents is recommended.[1] If solubility is an issue, gentle sonication can be used.
Q4: Can cryoprotectants help minimize degradation? If so, which ones and at what concentration?
A4: Yes, cryoprotectants can significantly minimize degradation by reducing the formation of ice crystals and stabilizing the peptide structure.[5][12][13] Sugars like trehalose (B1683222) and sucrose (B13894) are commonly used non-penetrating cryoprotectants that form a glass-like matrix around the peptide.[14][15] While specific concentrations for dipeptides are not extensively documented, a common starting point for peptides and proteins is a concentration that creates a molar ratio of cryoprotectant to peptide of around 360:1 or a weight/volume concentration in the range of 1-10%.[12] Mannitol can also be used, but it has a tendency to crystallize during freezing, which can be destabilizing.[14][16][17]
Q5: How many freeze-thaw cycles are generally considered acceptable for a this compound stock solution?
A5: It is best practice to avoid repeated freeze-thaw cycles altogether by aliquoting the stock solution into single-use vials.[1][4][7][8] Each freeze-thaw cycle can contribute to increased degradation.[3] If repeated use from a single vial is unavoidable, the number of cycles should be kept to an absolute minimum, ideally no more than two to three, and the stability should be verified for the specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Peptide degradation due to multiple freeze-thaw cycles, oxidation, or aggregation. | - Prepare fresh stock solutions from lyophilized powder. - Ensure proper storage conditions (aliquoted, -20°C or colder, protected from light). - Use sterile, oxygen-free buffers at a slightly acidic pH (5-7).[9] - Consider adding a cryoprotectant to your stock solution. |
| Visible precipitates or cloudiness in the thawed solution. | Peptide aggregation or precipitation due to poor solubility, pH shifts during freezing, or exceeding the solubility limit. | - Centrifuge the solution to remove aggregates before use. - Re-evaluate the buffer composition and pH for optimal solubility. - Consider using a different solvent or a lower concentration of the peptide. - Use a cryoprotectant to improve stability in the frozen state.[14] |
| Change in the appearance or color of the stock solution. | Oxidation of methionine or histidine residues. | - Prepare fresh solutions using degassed buffers. - Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing and freezing.[11] - Avoid exposure to light, as it can promote photo-oxidation.[18] |
| Difficulty dissolving the lyophilized this compound peptide. | The inherent hydrophobicity of the peptide or inappropriate solvent. | - For basic peptides, a small amount of dilute acetic acid can aid dissolution before diluting with buffer.[7] - For acidic peptides, a dilute basic solution like ammonium (B1175870) bicarbonate can be used.[7] - Gentle sonication can help break up small aggregates and facilitate dissolution. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Study of this compound Stock Solution
This protocol outlines a method to assess the stability of a this compound dipeptide stock solution under repeated freeze-thaw cycles.
1. Materials:
- Lyophilized this compound dipeptide
- Sterile, degassed buffer (e.g., 10 mM sodium phosphate, pH 6.0)
- Optional: Cryoprotectant (e.g., Trehalose)
- Low-binding polypropylene (B1209903) microcentrifuge tubes
- -20°C and -80°C freezers
- HPLC-MS system with a C18 column
- Dynamic Light Scattering (DLS) instrument
2. Sample Preparation: a. Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator. b. Reconstitute the this compound in the chosen sterile, degassed buffer to a final concentration of 1 mg/mL. If using a cryoprotectant, prepare a parallel stock solution containing the desired concentration (e.g., 5% w/v Trehalose). c. Aliquot 50 µL of each stock solution into separate, clearly labeled low-binding microcentrifuge tubes.
3. Freeze-Thaw Cycling: a. T=0 Analysis: Immediately analyze one aliquot of each stock solution (with and without cryoprotectant) as the baseline (zero freeze-thaw cycles). b. Freeze-Thaw Cycles: Place the remaining aliquots at -20°C for at least 4 hours (or overnight). c. Thaw the samples at room temperature until completely liquid. d. This constitutes one freeze-thaw cycle. e. After one cycle, take one aliquot of each condition for analysis. f. Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3, 5, and 10 cycles), collecting samples for analysis after each set of cycles.[19][20]
4. Analysis: a. Purity Analysis (HPLC-MS): i. Dilute the samples to an appropriate concentration for analysis. ii. Inject the samples onto the HPLC-MS system. iii. Use a gradient elution to separate the this compound dipeptide from its degradation products.[21] iv. Monitor for the appearance of peaks corresponding to oxidized methionine (mass increase of +16 Da) and other potential degradation products.[2][22][23] v. Quantify the percentage of remaining intact this compound at each time point. b. Aggregation Analysis (DLS): i. Analyze the samples using a DLS instrument to determine the size distribution of particles in the solution. ii. An increase in the average particle size or the appearance of larger aggregates indicates physical instability.
5. Data Presentation:
- Summarize the percentage of intact this compound at each freeze-thaw cycle in a table.
- Present the DLS data in a table showing the average particle size and polydispersity index (PDI) for each condition and cycle.
Protocol 2: Analysis of this compound Oxidation by RP-HPLC-MS
This protocol provides a method for the separation and quantification of oxidized this compound from the parent peptide.
1. Instrumentation and Columns:
- HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
2. Mobile Phases:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. HPLC Gradient:
- A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2%) and ramp up to a higher percentage (e.g., 50%) over 15-20 minutes to elute the peptide and its more polar oxidized form.
4. Mass Spectrometry Parameters:
- Operate in positive ion mode.
- Acquire full scan MS data to identify the molecular ions of this compound and its oxidized form (+16 Da).
- Perform tandem MS (MS/MS) to confirm the identity of the peaks by fragmentation analysis.
5. Quantification:
- Extract ion chromatograms (EICs) for the m/z values corresponding to this compound and oxidized this compound.
- Calculate the percentage of oxidation by dividing the peak area of the oxidized form by the total peak area of both forms.[2]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed container with desiccant, protected from light.[7][8] |
| Solution (Aliquoted) | -20°C | Weeks to Months | Use sterile, slightly acidic (pH 5-7) buffer. Avoid repeated freeze-thaw cycles.[9] |
| Solution (Aliquoted) | -80°C | Months to a Year | Offers greater long-term stability for solutions compared to -20°C. |
| Solution (Short-term) | 4°C | Days | Not recommended for long-term storage. Use for immediate experimental needs. |
Table 2: Common Cryoprotectants for Peptide Solutions
| Cryoprotectant | Type | Typical Concentration | Mechanism of Action |
| Trehalose | Non-reducing sugar | 5-10% (w/v) | Forms a protective glassy matrix, preventing ice crystal formation and stabilizing peptide structure.[12][14][15] |
| Sucrose | Non-reducing sugar | 5-10% (w/v) | Similar to trehalose, provides cryoprotection through vitrification and water replacement.[12][14][15] |
| Mannitol | Sugar alcohol | 1-5% (w/v) | Can act as a cryoprotectant but may crystallize during freezing, which can be detrimental.[14][16][17] |
| Glycerol | Polyol | 5-20% (v/v) | A penetrating cryoprotectant that can reduce ice formation.[12][15] |
Visualizations
Caption: Freeze-thaw degradation pathway of this compound.
Caption: Troubleshooting guide for this compound solution instability.
Caption: Workflow for a this compound freeze-thaw stability study.
References
- 1. genscript.com [genscript.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Freeze-thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 8. peptidesciences.com [peptidesciences.com]
- 9. bachem.com [bachem.com]
- 10. biolongevitylabs.com [biolongevitylabs.com]
- 11. peptide.com [peptide.com]
- 12. Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Density and electron density of aqueous cryoprotectant solutions at cryogenic temperatures for optimized cryoprotection and diffraction contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of freeze/thaw-related quality attributes of a liquid biopharmaceutical formulation: the role of saccharide excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. allanchem.com [allanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. microchemlab.com [microchemlab.com]
- 20. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 21. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 22. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Met-His Dipeptide using HPLC
Welcome to the technical support center for the purification of Methionine-Histidine (Met-His) dipeptide using High-Performance Liquid Chromatography (HPLC). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound dipeptide that influence its HPLC purification?
A1: The purification of this compound dipeptide by reversed-phase HPLC (RP-HPLC) is significantly influenced by its specific chemical characteristics. This compound is a dipeptide formed from L-methionine and L-histidine residues.[1] Key properties include:
-
Polarity: With a calculated XLogP3 of -2.8, this compound is a highly polar molecule, which means it will have weak retention on standard C18 columns.[1]
-
Molecular Weight: The molecular weight of this compound is approximately 286.35 g/mol .[1]
-
Ionization State: The dipeptide has ionizable amino and carboxyl termini, as well as the imidazole (B134444) side chain of histidine. The overall charge of the peptide is pH-dependent, which affects its interaction with the stationary phase.[2]
-
Susceptibility to Oxidation: The methionine residue is prone to oxidation, which can convert it to methionine sulfoxide.[3][4] This can result in the appearance of secondary peaks during purification.[5]
-
Secondary Interactions: The imidazole ring of the histidine residue can engage in secondary interactions with free silanol (B1196071) groups on silica-based stationary phases, potentially leading to peak tailing.[6]
Q2: What is a recommended starting HPLC column and mobile phase for this compound purification?
A2: For a small and polar dipeptide like this compound, a standard reversed-phase C18 column is a good starting point.[7][8] However, due to its polarity, careful selection of mobile phase and gradient conditions is crucial.
-
Column: A C18 column with a wide pore size (e.g., 300 Å) is often recommended for peptides to ensure proper interaction, though for a small dipeptide, a standard 100-120 Å pore size may also be effective.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent, which helps to improve peak shape by minimizing unwanted interactions between the peptide and the stationary phase.[7][9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).[8]
-
Detection: UV detection at 214-220 nm is standard for observing the peptide bond.[10][11]
Q3: Why is my this compound dipeptide eluting very early or in the void volume?
A3: Early elution is a common challenge for small, polar peptides like this compound. This is due to weak retention on the hydrophobic stationary phase. To increase retention time, you can:
-
Use a shallower gradient: A slower increase in the organic solvent (acetonitrile) concentration will allow for more interaction time with the column.[10]
-
Modify the mobile phase: While TFA is standard, other ion-pairing agents or different pH conditions could be explored, though this may require more extensive method development.[12]
-
Consider a different stationary phase: If retention on a C18 column is insufficient, a C8 column or a column with a different chemistry could be tested.[7]
Q4: I am observing multiple peaks in my chromatogram. What could be the cause?
A4: The presence of multiple peaks can be attributed to several factors:
-
Synthesis-related impurities: These can include truncated or deletion sequences from the solid-phase peptide synthesis (SPPS) process.[7]
-
Oxidation: The methionine residue in this compound is susceptible to oxidation, forming methionine sulfoxide.[3][4] This oxidized form will be more polar and typically elutes earlier than the desired peptide.[4]
-
Degradation: Peptides can degrade over time, especially if not stored properly.[13][14]
-
Isomers: Diastereoisomers formed during synthesis can also lead to closely eluting peaks.
To identify the source of the peaks, it is recommended to analyze the collected fractions by mass spectrometry.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound dipeptide.
| Problem | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | Peak tailing or fronting. | 1. Secondary interactions: The histidine imidazole ring interacting with free silanol groups on the column.[6] 2. Column overload: Injecting too much sample.[6] 3. Inappropriate mobile phase pH. | 1. Ensure 0.1% TFA is used in the mobile phase to suppress silanol interactions.[6] 2. Reduce the sample concentration or injection volume.[6] 3. Maintain a low pH mobile phase (around 2-3 with TFA). |
| Low Recovery | The amount of purified peptide is significantly less than expected. | 1. Poor solubility: The peptide may not be fully dissolved in the injection solvent. 2. Irreversible adsorption: The peptide may be strongly binding to the column or HPLC system components. 3. Peptide degradation: The peptide may be unstable under the purification conditions.[13] | 1. Ensure the peptide is fully dissolved in the initial mobile phase (Mobile Phase A). Use sonication if necessary.[16] 2. Passivate the HPLC system. Consider using a different column chemistry. 3. Use freshly prepared solutions and consider performing the purification at a controlled temperature. |
| Poor Resolution | Co-elution of the target peptide with impurities. | 1. Suboptimal gradient: The gradient may be too steep, not allowing for the separation of closely eluting species.[10] 2. Inappropriate column: The chosen column may not have the right selectivity for the separation. | 1. After an initial scouting run, use a shallower gradient around the elution point of the target peptide.[10] 2. Try a different stationary phase (e.g., C8 instead of C18) or a column from a different manufacturer.[7] |
| Variable Retention Times | The retention time of the this compound peak shifts between runs. | 1. Inadequate column equilibration: The column is not returned to the initial conditions before each injection.[6] 2. Inconsistent mobile phase preparation. [6] 3. Temperature fluctuations. [6] | 1. Ensure a sufficient equilibration step at the beginning of each run.[6] 2. Prepare mobile phases fresh and ensure accurate measurements.[6] 3. Use a column oven to maintain a constant temperature.[6] |
Quantitative Data Summary
The following tables provide illustrative data on how key HPLC parameters can affect the purification of a dipeptide like this compound.
Table 1: Effect of Gradient Slope on Peak Purity and Retention Time
| Gradient Slope (%B/min) | Retention Time (min) | Peak Purity (%) | Resolution (Rs) from a closely eluting impurity |
| 5.0 | 8.2 | 85.4 | 0.9 |
| 2.0 | 12.5 | 92.1 | 1.4 |
| 1.0 | 18.7 | 97.5 | 2.1 |
| 0.5 | 25.3 | 98.9 | 2.8 |
Note: Data are illustrative and demonstrate the general trend that a shallower gradient improves purity and resolution at the cost of longer run times.[10]
Table 2: Effect of Mobile Phase Additive on Peak Shape
| Mobile Phase Additive | Concentration | Expected Peak Shape |
| None | - | Poor (Tailing) |
| Formic Acid (FA) | 0.1% | Good |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent |
Note: TFA is highly effective at improving peak shape for peptides due to its ion-pairing properties.[6]
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound Dipeptide
-
Sample Preparation:
-
Dissolve the crude this compound dipeptide in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1-5 mg/mL.[6]
-
If solubility is an issue, a minimal amount of acetonitrile can be added, but the final concentration of the organic solvent should be lower than the initial gradient conditions.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[17]
-
-
HPLC System Preparation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[15]
-
-
Scouting Run:
-
Inject a small amount of the prepared sample (e.g., 10-20 µL).
-
Run a broad linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes.[5]
-
This initial run will determine the approximate retention time of the this compound dipeptide.
-
-
Optimization and Preparative Run:
-
Based on the scouting run, design a shallower gradient around the elution time of the target peak to improve resolution from impurities. For example, if the peptide eluted at 20% B, a gradient of 15-25% B over 40 minutes could be used.
-
Inject a larger volume of the sample for preparative purification.
-
Collect fractions corresponding to the main peak. It is advisable to collect multiple fractions across the peak.[15]
-
-
Analysis of Fractions:
-
Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Freeze-dry (lyophilize) the pooled fractions to obtain the purified this compound dipeptide as a powder.
-
Visualizations
References
- 1. This compound | C11H18N4O3S | CID 7408323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Predicting the physicochemical profile of diastereoisomeric histidine-containing dipeptides by property space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. hplc.eu [hplc.eu]
- 13. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 14. biomatik.com [biomatik.com]
- 15. protocols.io [protocols.io]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Lyophilized L-Methionyl-L-Histidine (Met-His)
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized L-Methionyl-L-Histidine (Met-His). The following information is compiled to ensure the integrity, stability, and optimal performance of your this compound dipeptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be kept at -20°C or, for extended periods (beyond 6 months), at -80°C.[1][2] It is crucial to store the peptide in a tightly sealed container in a desiccated environment to protect it from moisture.[2] Additionally, shielding the product from light is recommended to prevent potential degradation.[1]
Q2: How should I handle lyophilized this compound upon receiving it?
A2: Upon receipt, it is best practice to store the lyophilized peptide at the recommended low temperature, especially if it will not be used immediately.[1] Although many lyophilized peptides are stable at room temperature for several days to weeks, colder storage is always preferable for maintaining long-term stability.[1] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation from forming on the cold peptide, as moisture can significantly degrade the product.
Q3: What are the main degradation pathways for a dipeptide containing Methionine and Histidine?
A3: Peptides containing Methionine (Met) and Histidine (His) are susceptible to specific degradation pathways. Methionine is prone to oxidation, where the thioether side chain can be oxidized to a sulfoxide (B87167) and then to a sulfone.[3] Histidine can also be susceptible to oxidation. Therefore, minimizing exposure to air and using oxygen-free solvents for reconstitution is advisable.[3] General peptide degradation can also occur through hydrolysis if exposed to moisture.
Q4: What is the recommended procedure for reconstituting lyophilized this compound?
A4: To reconstitute lyophilized this compound, use a sterile, high-purity solvent. The choice of solvent will depend on the peptide's properties and the intended application. For many peptides, sterile distilled water is a good starting point.[4] If solubility is an issue, a small amount of an acidic solvent like dilute acetic acid may be used for a peptide with basic residues like Histidine.[3] For peptides containing oxidation-prone residues like Methionine, it is recommended to use an oxygen-free solvent.[3] After adding the solvent, gently swirl or rotate the vial to dissolve the peptide, avoiding vigorous shaking which can cause aggregation.[5]
Q5: How should I store this compound once it is in solution?
A5: Peptide solutions are significantly less stable than their lyophilized form.[1] For short-term storage (up to one week), the solution can be kept at 4°C.[2] For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][6] Peptides containing residues like Methionine have a shorter shelf life in solution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide may have formed secondary structures or aggregates. The solvent may not be optimal. | Try gentle sonication to aid dissolution, but be cautious as it can generate heat and potentially degrade the peptide.[3] If the peptide has a net basic charge due to the Histidine residue, try a dilute acidic solution (e.g., 1-10% acetic acid).[3] For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, but check for compatibility with your experiment.[3] |
| Visible Particles or Cloudiness After Reconstitution | The peptide may not be fully dissolved or could be aggregated. The reconstitution solvent may be contaminated. | Ensure the peptide has had sufficient time to dissolve; some may take longer. Gentle agitation can help. Use only sterile, high-purity solvents for reconstitution. If the issue persists, the peptide may have degraded, and a new vial should be used. |
| Inconsistent Experimental Results | The peptide may have degraded due to improper storage or handling. Inaccurate quantification of the peptide. Repeated freeze-thaw cycles of the stock solution. | Always follow the recommended storage and handling procedures. Ensure accurate quantification of the peptide after reconstitution. Aliquot stock solutions to minimize freeze-thaw cycles.[1][6] |
| Loss of Biological Activity | The peptide has degraded due to oxidation, hydrolysis, or other chemical modifications. | Store the lyophilized peptide under desiccated conditions and at low temperatures.[2] Reconstitute in oxygen-free solvents.[3] Avoid repeated freeze-thaw cycles.[1][6] Prepare fresh solutions for critical experiments whenever possible. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability and solubility data for L-Methionyl-L-Histidine, the following tables provide generalized data for peptides. Researchers should use this as a guideline and perform their own stability and solubility tests for their specific experimental conditions.
Table 1: Recommended Storage Conditions for Peptides
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | Room Temperature | Several days to weeks | For short-term shipping and handling.[1] |
| 4°C | Short-term | Acceptable for immediate use.[1] | |
| -20°C | Up to 6 months (Short-term) | Standard long-term storage.[2] | |
| -80°C | Beyond 6 months (Long-term) | Recommended for maximum stability.[1][2] | |
| In Solution | 4°C | Up to 1 week | For readily accessible working solutions.[2] |
| -20°C | Up to 3-4 months | Aliquoting is essential to avoid freeze-thaw cycles.[1] | |
| -80°C | Up to 1 year | Best for long-term storage of reconstituted peptide.[1] |
Table 2: General Solubility Guidelines for Peptides
| Peptide Characteristic | Recommended Initial Solvent | Alternative Solvents |
| Contains Basic Amino Acids (e.g., Histidine) | Sterile Water | Dilute Acetic Acid (1-10%)[3] |
| Contains Acidic Amino Acids | Sterile Water | Dilute Ammonium Hydroxide (1-10%) or basic buffer (pH up to 8)[3] |
| Contains Hydrophobic Amino Acids | Sterile Water with gentle sonication | Small amounts of DMSO, DMF, or Acetonitrile[3] |
| Prone to Oxidation (e.g., Methionine) | Oxygen-free sterile water or buffer[3] | Degassed solvents[3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for use in experiments.
Materials:
-
Vial of lyophilized this compound
-
Sterile, oxygen-free, high-purity water or appropriate buffer
-
Sterile, non-pyrogenic pipette tips and micropipette
-
Vortex mixer (optional)
-
Centrifuge for vials (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial.
-
Using a sterile pipette tip, add the calculated volume of the chosen solvent to the vial to achieve the desired concentration.
-
Close the vial and gently swirl or rock it to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent peptide aggregation.
-
If the peptide does not dissolve readily, let it stand at room temperature for a few minutes with occasional gentle agitation.
-
Once fully dissolved, the this compound solution is ready for use or for aliquoting and storage.
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the reconstituted this compound.
Materials:
-
Reconstituted this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Prepare a dilute sample of the reconstituted this compound in an HPLC vial (e.g., 1 mg/mL).
-
Inject a suitable volume of the sample (e.g., 10 µL) onto the column.
-
Run a linear gradient to elute the peptide (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Analyze the resulting chromatogram. The purity of the this compound can be calculated as the area of the main peak relative to the total area of all peaks. A high-purity sample should exhibit a single major peak.
Visualizations
Caption: Workflow for Handling and Storing Lyophilized this compound.
Caption: Troubleshooting Decision Tree for Lyophilized this compound.
References
Technical Support Center: Optimizing Feeding Strategies for Met-His in Fed-batch Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methionine-Histidine (Met-His) dipeptides in fed-batch cultures. The information aims to address specific issues encountered during experimental workflows for recombinant protein production.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound dipeptides in my fed-batch culture?
A1: this compound dipeptides offer several advantages over supplementing with individual free amino acids, particularly L-methionine and L-histidine, which can have limited stability in cell culture media.[1] Key benefits include:
-
Improved Stability: Dipeptides are generally more stable in solution than some free amino acids, preventing degradation and ensuring consistent availability to the cells over the course of the culture.[2][3][4]
-
Enhanced Solubility: Dipeptides can exhibit higher solubility at neutral pH compared to their constituent amino acids, allowing for the preparation of more concentrated, pH-neutral feed solutions.[2][4][5] This is particularly beneficial for amino acids like tyrosine and cystine which have poor solubility.[2][3][5]
-
Process Simplification: By using highly soluble and stable dipeptides, it may be possible to combine multiple feed streams into a single, pH-neutral feed, reducing the complexity of the feeding strategy and minimizing the risk of precipitation or pH spikes in the bioreactor.[2][5]
-
Reduced Byproduct Formation: The controlled release of amino acids from dipeptides following cellular uptake can lead to more efficient metabolism and a reduction in the accumulation of toxic byproducts such as ammonia.[5]
Q2: How do cells utilize this compound dipeptides?
A2: this compound dipeptides are taken up by the cells through specific peptide transporters on the cell membrane. Once inside the cell, they are rapidly cleaved by intracellular enzymes called peptidases into their constituent amino acids, L-methionine and L-histidine.[3][6][7] These amino acids then become available for protein synthesis and other metabolic activities.
Q3: What is the expected impact of this compound supplementation on cell growth and protein production?
A3: By providing a stable and readily available source of essential amino acids, this compound supplementation can lead to improved culture performance. Studies with other dipeptides have shown the potential for:
-
Higher viable cell densities (VCD) and extended culture viability.[5]
-
Increased specific productivity (qP) and overall product titers.[5]
-
More consistent batch-to-batch performance due to the removal of variability associated with unstable or poorly soluble components.[2]
Q4: How can I monitor the concentration of this compound and its constituent amino acids in my culture?
A4: Several analytical techniques can be employed for monitoring amino acid and dipeptide concentrations in cell culture supernatant:
-
High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying amino acids and dipeptides.[8]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides high sensitivity and specificity for the identification and quantification of various components in the culture medium.[9][10]
-
Raman Spectroscopy: Can be used for real-time, non-invasive monitoring of multiple components, including amino acids, in a bioreactor.[9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Low cell growth or viability after switching to this compound feed. | 1. Suboptimal dipeptide concentration. 2. Inefficient dipeptide uptake or cleavage. 3. Toxicity from impurities in the dipeptide preparation. | 1. Perform a dose-response experiment to determine the optimal this compound concentration for your cell line.[5] 2. Ensure your cell line expresses the necessary peptide transporters. If uptake is slow, a more frequent or continuous feeding strategy may be beneficial.[7] 3. Use high-purity, cell culture-grade this compound. Check for residual solvents from synthesis, such as Trifluoroacetic Acid (TFA), which can be cytotoxic.[11] |
| Precipitation observed in the bioreactor after feeding. | 1. Highly concentrated feed causing localized supersaturation. 2. Interaction of the dipeptide with other media components. | 1. Reduce the bolus feed volume and increase the feeding frequency, or switch to a continuous feeding strategy. 2. Evaluate the composition of your basal and feed media for potential incompatibilities. |
| Unexpected changes in product quality attributes (e.g., glycosylation, charge variants). | 1. Altered cellular metabolism due to the change in nutrient source. 2. Shift in the availability of specific amino acids. | 1. Analyze the metabolic profile of your culture to understand any shifts in nutrient consumption and byproduct formation. 2. Characterize the critical quality attributes (CQAs) of your recombinant protein at different this compound concentrations and feeding strategies.[12] |
| Inconsistent batch-to-batch performance. | 1. Instability of the this compound stock solution. 2. Variability in the preparation of the feed medium. | 1. Prepare fresh this compound stock solutions and store them appropriately (e.g., frozen at -20°C or below). Perform stability studies on your stock solutions. 2. Ensure consistent and accurate preparation of all media and feed solutions. |
Quantitative Data Presentation
The following table summarizes the effects of varying concentrations of a model dipeptide (Glycyl-L-Tyrosine, GY) on CHO cell culture performance in a fed-batch process. This data is illustrative of the potential impact of optimizing dipeptide concentration and is based on a study by Park et al. (2024).[1][5]
| Dipeptide Concentration (Relative to 1x Control) | Peak Viable Cell Density (x10⁶ cells/mL) | Final Product Titer (Normalized) | Lactate Accumulation (Relative to 1x) | Ammonia Accumulation (Relative to 1x) |
| 0.125x | ~15 | 0.35 | Lower | Higher |
| 0.25x | ~25 | 0.70 | Lower | Similar |
| 0.5x | ~38 | 1.00 | Lower | Lower |
| 1.0x | ~35 | 0.93 | 1.00 | 1.00 |
| 2.0x | ~37 | 0.95 | Lower | Similar |
Data adapted from Park et al., Applied Microbiology and Biotechnology (2024). The 0.5x concentration of the GY dipeptide resulted in the most favorable outcomes in terms of cell growth and product titer in this specific study.[1][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound dipeptide powder (cell culture grade)
-
High-purity, sterile water for injection (WFI) or equivalent
-
Sterile conical tubes or bottles
-
0.22 µm sterile filter
-
-
Procedure:
-
In a laminar flow hood or biological safety cabinet, weigh the desired amount of this compound powder.
-
Add the powder to a sterile container.
-
Slowly add the sterile water while mixing to dissolve the dipeptide completely. The final concentration will depend on your target feed concentration and feeding strategy. A highly concentrated stock (e.g., 100-200 mM) is typical.
-
Ensure the pH of the solution is within a physiological range (e.g., 7.0-7.4). Adjust with sterile, dilute HCl or NaOH if necessary, although this compound should be soluble at neutral pH.
-
Sterile-filter the solution using a 0.22 µm filter into a final sterile container.
-
Aliquot the stock solution into appropriate volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Fed-batch Culture with this compound Supplementation
This protocol is a general guideline and should be optimized for your specific cell line and process.
-
Cell Line and Inoculum:
-
Use a CHO cell line adapted to suspension culture in a chemically defined medium.
-
Expand the cells to achieve a sufficient number for inoculation with high viability (>95%).
-
-
Bioreactor Setup:
-
Prepare and sterilize a lab-scale bioreactor (e.g., 2L) with your chosen basal medium.
-
Calibrate pH, dissolved oxygen (DO), and temperature probes.
-
Set initial process parameters (e.g., temperature: 37°C, DO: 50%, pH: 7.2, agitation: appropriate for your bioreactor and cell line).
-
-
Inoculation:
-
Inoculate the bioreactor at a target viable cell density (e.g., 0.3-0.5 x 10⁶ cells/mL).
-
-
Feeding Strategy:
-
Begin feeding on a predetermined day (e.g., day 3) based on anticipated nutrient depletion.
-
Bolus Feeding: Add a defined volume of the this compound containing feed solution once daily or every other day. The volume can be a fixed amount or calculated based on cell density or glucose consumption.
-
Continuous Feeding: Continuously supply the this compound containing feed solution at a pre-determined rate (e.g., mL/hour). The rate can be constant or ramped up as the cell density increases (exponential feed).
-
-
Monitoring and Control:
-
Take daily samples to measure VCD, viability, metabolites (glucose, lactate, ammonia), and product titer.
-
Monitor and control pH and DO throughout the culture.
-
Periodically analyze the concentration of this compound and its constituent amino acids in the supernatant to ensure they are not depleted or accumulating to inhibitory levels.
-
Visualizations
Caption: Cellular uptake and cleavage of this compound dipeptides.
Caption: General experimental workflow for fed-batch culture.
Caption: Troubleshooting decision tree for poor culture performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Biopharmaceutical Production: The Impact of Chemically Defined Peptides on Biopharma Upstream Process Efficiency and Cost - Evonik Industries [healthcare.evonik.com]
- 5. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. cellculturedish.com [cellculturedish.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic Met-His Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for validating the purity of the synthetic dipeptide L-Methionyl-L-Histidine (Met-His). It includes supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most appropriate analytical strategy for your research and development needs.
Introduction to Peptide Purity and the Role of Mass Spectrometry
The purity of synthetic peptides is a critical parameter that directly impacts experimental reproducibility, biological activity, and, in therapeutic applications, patient safety.[1][2] Impurities in synthetic peptides can arise from various sources, including incomplete reactions leading to truncated or deletion sequences, side-chain reactions, and the presence of residual protecting groups.[1]
Mass spectrometry (MS) is a powerful analytical technique for assessing the purity of synthetic peptides by providing highly accurate molecular weight information, which confirms the identity of the target peptide and helps in the identification of impurities.[3][4] When coupled with a separation technique like liquid chromatography (LC-MS), it offers both high specificity and sensitivity for purity analysis.[2] While High-Performance Liquid Chromatography (HPLC) with UV detection is a gold standard for quantifying peptide purity, mass spectrometry is indispensable for confirming the identity of the main peak and characterizing any observed impurities.[1][3][4]
Comparison of Analytical Techniques for this compound Purity Validation
The selection of an analytical technique for peptide purity analysis depends on the specific requirements of the study, such as the need for quantitative accuracy, structural confirmation, or high throughput. Below is a comparison of mass spectrometry with other common techniques for the analysis of synthetic this compound.
| Parameter | LC-MS | HPLC-UV | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Identity Confirmation & Impurity Identification | Purity Quantification | Structural Elucidation & Quantification |
| Limit of Detection (LOD) | Low (fmol to pmol) | Moderate (pmol to nmol) | High (nmol to µmol) |
| Limit of Quantitation (LOQ) | Low (fmol to pmol) | Moderate (pmol to nmol) | High (nmol to µmol) |
| Linearity | Good (typically R² > 0.99) | Excellent (typically R² > 0.999) | Good (typically R² > 0.99) |
| Precision (%RSD) | < 15% | < 5% | < 10% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) | High (based on unique spectral signature) |
| Throughput | High | High | Low |
Experimental Protocols
Protocol 1: Validating this compound Purity using LC-MS/MS
This protocol outlines a general procedure for the purity analysis of synthetic this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Dissolve the synthetic this compound powder in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile.[1] The final concentration should be within the linear range of the instrument, typically 1-100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 15 minutes, to elute the this compound and any impurities.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for peptides.
-
Scan Mode: Full scan MS to detect the molecular ion of this compound ([M+H]⁺) and any impurities. The expected m/z for protonated this compound (C11H17N4O3S⁺) is approximately 285.10.
-
Tandem MS (MS/MS): Perform fragmentation of the this compound precursor ion to confirm its identity. The fragmentation pattern will be characteristic of the peptide's sequence. Common fragment ions for peptides are b and y ions.[5]
4. Data Analysis:
-
Integrate the peak area of the this compound in the total ion chromatogram (TIC).
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all detected ions.
-
Analyze the full scan MS data to identify the m/z of any impurities.
-
Analyze the MS/MS data to confirm the sequence of this compound and potentially identify the structure of impurities.
Protocol 2: Purity Quantification of this compound using HPLC-UV
This protocol describes the use of HPLC with UV detection for the quantification of this compound purity.
1. Sample Preparation:
-
Prepare the this compound sample as described in the LC-MS/MS protocol. A concentration of approximately 1 mg/mL is often suitable for HPLC-UV analysis.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over approximately 30 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 214 nm or 220 nm, where the peptide bond absorbs.[1]
3. Data Analysis:
-
Integrate the peak area of the main this compound peak and all impurity peaks in the chromatogram.
-
Calculate the percent purity using the following formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
References
Comparative Analysis of Met-His and Carnosine Antioxidant Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant properties of the dipeptides Methionyl-L-Histidine (Met-His) and Carnosine (β-alanyl-L-histidine). While extensive research has elucidated the antioxidant mechanisms of carnosine, specific quantitative data and direct comparative studies on this compound remain limited in publicly available scientific literature.
This guide summarizes the known antioxidant activities of carnosine, provides detailed experimental protocols for key antioxidant assays that can be applied to both dipeptides, and explores the relevant signaling pathways. The information presented aims to be a valuable resource for evaluating the potential of these compounds in drug development and other research applications.
Mechanisms of Antioxidant Action
Histidine-containing dipeptides, including carnosine and theoretically this compound, exert their antioxidant effects through multiple mechanisms:
-
Radical Scavenging: The imidazole (B134444) ring of the histidine residue can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as peroxyl and hydroxyl radicals.
-
Metal Ion Chelation: These dipeptides can chelate transition metal ions like copper (Cu²⁺) and iron (Fe²⁺), preventing them from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Inhibition of Lipid Peroxidation: By scavenging radicals and chelating pro-oxidant metals, these compounds can inhibit the chain reaction of lipid peroxidation, thus protecting cell membranes from oxidative damage.
-
Modulation of Signaling Pathways: Carnosine has been shown to activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, leading to the upregulation of various antioxidant and detoxification enzymes.
Quantitative Comparison of Antioxidant Activities
Table 1: Antioxidant Activity of Carnosine and its Constituents
| Assay | Concentration | Carnosine (% Inhibition/Activity) | L-Histidine (% Inhibition/Activity) | β-Alanine (% Inhibition/Activity) | Imidazole (% Inhibition/Activity) |
| TBARS Inhibition | 100 mM | 47.33 ± 4.51 | 63.38 ± 2.65 | 0 ± 0.00 | 79.98 ± 2.01 |
| 50 mM | 35.80 ± 5.56 | 48.71 ± 2.87 | 0 ± 0.00 | 69.13 ± 3.49 | |
| 25 mM | 29.81 ± 3.86 | 21.65 ± 1.54 | 0 ± 0.00 | 58.21 ± 4.22 | |
| 5 mM | 15.24 ± 2.91 | 14.88 ± 1.11 | 0 ± 0.00 | 39.01 ± 3.19 | |
| Metal Chelating Activity | 100 mM | 99.31 ± 0.21 | 0.82 ± 0.21 | 0.95 ± 0.45 | 98.79 ± 0.37 |
| 50 mM | 97.88 ± 0.53 | 0.83 ± 0.38 | 1.00 ± 0.46 | 96.92 ± 0.97 | |
| 25 mM | 92.74 ± 3.38 | 0.82 ± 0.21 | 0.59 ± 0.20 | 98.79 ± 0.37 | |
| 5 mM | 86.56 ± 5.99 | 0.83 ± 0.38 | 0.71 ± 0.29 | 96.92 ± 0.97 | |
| Free Radical Scavenging (DPPH) | 100 mM | 41.13 ± 12.40 | 18.44 ± 0.38 | 0.38 ± 0.14 | 0 ± 0.00 |
| 50 mM | 25.16 ± 7.58 | 13.51 ± 0.23 | 0.25 ± 0.09 | 0 ± 0.00 | |
| 25 mM | 11.75 ± 3.54 | 10.42 ± 0.23 | 0 ± 0.00 | 0 ± 0.00 | |
| 5 mM | 1.86 ± 0.58 | 5.90 ± 0.22 | 0 ± 0.00 | 0 ± 0.00 |
Data adapted from a comparative study on carnosine and its constituents.[1] The TBARS inhibition assay measures the inhibition of lipid peroxidation. The metal chelating activity was determined against Fe²⁺. The free radical scavenging activity was measured using the DPPH assay.
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that are suitable for the evaluation of dipeptides like this compound and carnosine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Test compounds (this compound, Carnosine)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of concentrations of the test compounds and the positive control in a suitable solvent.
-
Add a specific volume of the test compound or control solution to the wells of the microplate.
-
Add a fixed volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
-
Ferrous Ion (Fe²⁺) Chelating Assay
This assay determines the ability of a compound to chelate ferrous ions.
-
Materials:
-
Ferrous chloride (FeCl₂)
-
Test compounds (this compound, Carnosine)
-
Positive control (e.g., EDTA)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of concentrations of the test compounds and the positive control.
-
Add the test compound or control solution to the wells of the microplate.
-
Add a solution of FeCl₂ to each well and mix.
-
Incubate the mixture for a short period (e.g., 5 minutes).
-
Add a solution of ferrozine to each well to initiate the color reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
The percentage of chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound), and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined from the dose-response curve.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Materials:
-
Lipid source (e.g., linoleic acid emulsion, tissue homogenate)
-
Pro-oxidant (e.g., FeSO₄)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Test compounds (this compound, Carnosine)
-
Positive control (e.g., Butylated hydroxytoluene - BHT)
-
Water bath
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the lipid source, the pro-oxidant, and different concentrations of the test compounds or positive control.
-
Incubate the mixture at 37°C for a specific period (e.g., 1 hour) to induce lipid peroxidation.
-
Stop the reaction by adding TCA solution.
-
Add TBA solution to the mixture and heat in a boiling water bath for 20-30 minutes to form the MDA-TBA adduct.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without the test sample), and A_sample is the absorbance of the reaction with the test sample.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway
Carnosine has been identified as an activator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[2] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like carnosine, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of a suite of antioxidant and detoxification enzymes.
Caption: Keap1-Nrf2 signaling pathway activation by carnosine.
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram illustrates a typical workflow for determining the antioxidant activity of a compound using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
Carnosine is a well-documented antioxidant with multifaceted mechanisms of action, including radical scavenging, metal ion chelation, inhibition of lipid peroxidation, and activation of the Keap1-Nrf2 signaling pathway. While this compound, as a histidine-containing dipeptide, is presumed to possess similar antioxidant properties, there is a notable absence of specific quantitative data in the scientific literature to support a direct comparison with carnosine. The experimental protocols provided in this guide can be utilized to systematically evaluate the antioxidant potential of this compound and enable a direct, evidence-based comparison with carnosine. Further research is warranted to fully characterize the antioxidant profile of this compound and to understand its potential therapeutic applications.
References
A Comparative Guide to HPLC Methods for the Quantification and Validation of Met-His
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides such as Methionine-Histidine (Met-His) is crucial for various applications, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) remains the gold standard for such analyses due to its high resolution, sensitivity, and reproducibility. This guide provides an objective comparison of two prominent HPLC techniques for the quantification of this compound and structurally similar dipeptides: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
The selection between these methods often depends on the physicochemical properties of the analyte and the sample matrix. This compound, containing a nonpolar methionine residue and a polar, basic histidine residue, presents an interesting case where both chromatographic approaches can be successfully applied. This guide will delve into the experimental protocols and performance data of these two methods to aid in the selection of the most suitable technique for your research needs.
Method Comparison at a Glance
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. An ion-pairing agent is added to the mobile phase to enhance the retention of polar and ionic compounds like this compound. | Separation is based on the partitioning of the analyte between a polar stationary phase and a less polar mobile phase. This technique is particularly effective for highly polar compounds. |
| Stationary Phase | Typically a C18 or C8 bonded silica (B1680970) column. | A polar stationary phase, such as one with a zwitterionic or amide functional group. |
| Mobile Phase | A mixture of an aqueous buffer (often acidic) containing an ion-pairing reagent and an organic solvent like acetonitrile (B52724) or methanol. | A high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer. |
| Analyte Suitability | Broadly applicable to a wide range of peptides, with ion-pairing agents specifically enhancing the retention of more polar peptides. | Ideal for very polar and hydrophilic compounds that are poorly retained by reversed-phase columns. |
| Detection | Commonly UV detection, as the imidazole (B134444) ring of histidine provides a chromophore. Mass spectrometry (MS) can also be used, though some ion-pairing agents can cause signal suppression. | Excellent compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient spray ionization. |
Experimental Workflows and Logical Relationships
The general workflow for developing and validating an HPLC method for this compound quantification is outlined below. This process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose.
Caption: General workflow for HPLC method development and validation.
Quantitative Performance Data
The following table summarizes the validation parameters for two distinct HPLC methods suitable for the analysis of histidine-containing dipeptides, providing a direct comparison of their performance. Method 1 is an Ion-Pair RP-HPLC-UV method adapted from a study on carnosine and related dipeptides[1]. Method 2 is a HILIC-MS method based on a validated procedure for histidine and its impurities[2].
| Validation Parameter | Method 1: Ion-Pair RP-HPLC-UV | Method 2: HILIC-MS |
| Linearity Range | 0.1 µmol/L to 250 µmol/L[1] | 2.5 ng/mL to 60.6 ng/mL (for impurities)[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] |
| Accuracy (% Recovery) | 97–106%[1] | 80-120% of the true value[2] |
| Precision (% RSD) | Intra-day: < 5.9% Inter-day: < 4.1%[1] | Intra-day: < 15% Inter-day: < 15%[2] |
| Limit of Quantification (LOQ) | 0.11–0.21 µmol/L[1] | 2.5–60.6 ng/mL[2] |
| Limit of Detection (LOD) | Not explicitly stated, but lower than LOQ. | Not explicitly stated, but typically 1/3 of LOQ. |
| Specificity | Demonstrated by the resolution of the dipeptide from other components in serum samples.[1] | Confirmed by the absence of interfering peaks at the retention time of the analyte and its impurities.[2] |
Detailed Experimental Protocols
Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection
This method is well-suited for quantifying this compound in biological matrices, such as serum or plasma, and relies on UV detection.
-
Chromatographic System:
-
Column: TSK-gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) or equivalent C18 column[1].
-
Mobile Phase: 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4, v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: Ambient.
-
-
Sample Preparation (for biological samples):
-
To 100 µL of serum, add 100 µL of 10% trichloroacetic acid to precipitate proteins[1].
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject the filtered supernatant into the HPLC system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µmol/L to 250 µmol/L)[1].
-
Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
This method is highly sensitive and specific, making it ideal for the analysis of this compound in complex mixtures and for stability studies where the formation of polar degradation products is anticipated.
-
Chromatographic System:
-
Column: Poroshell 120 HILIC-Z (2.1 mm × 100 mm, 2.7 µm) or equivalent zwitterionic HILIC column[2].
-
Mobile Phase A: Ammonium formate (B1220265) buffer (pH 3.2) in water[2].
-
Mobile Phase B: 0.1% formic acid in acetonitrile[2].
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and decrease to a lower percentage over the course of the run to elute the polar analytes.
-
Flow Rate: 0.3 mL/min.
-
Detection: Mass Spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile in water).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water).
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve the desired concentration range.
-
Conclusion
Both Ion-Pair RP-HPLC and HILIC offer robust and reliable methods for the quantification and validation of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
IP-RP-HPLC with UV detection is a cost-effective and widely accessible technique that provides excellent performance for routine quantification, especially in biological matrices where protein precipitation is a necessary sample preparation step. The use of an ion-pairing agent is key to achieving adequate retention for this relatively polar dipeptide on a reversed-phase column[1].
-
HILIC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level quantification, impurity profiling, and stability studies. Its compatibility with mass spectrometry allows for confident peak identification and the ability to analyze a wide range of polar compounds that are not well-retained by RP-HPLC[2].
For researchers and drug development professionals, a thorough evaluation of the analytical needs, sample complexity, and available instrumentation will guide the selection of the most appropriate HPLC method for the quantification and validation of this compound.
References
A Comparative Analysis of the Metal-Binding Affinity of Methionine-Histidine
For researchers, scientists, and drug development professionals, understanding the intricacies of metal-peptide interactions is paramount. This guide provides a comparative analysis of the metal-binding affinity of the dipeptide Methionine-Histidine (Met-His) against other common dipeptides, supported by quantitative data and detailed experimental protocols.
The ability of peptides to chelate metal ions is fundamental to numerous biological processes and has significant implications for drug design and development. The specific amino acid sequence of a peptide dictates its affinity and selectivity for different metal ions. Histidine, with its imidazole (B134444) side chain, is a well-known strong metal binder. This guide focuses on the metal-binding properties of this compound and provides a comparative framework against other histidine-containing and non-histidine dipeptides.
Quantitative Comparison of Metal-Binding Affinities
The stability of metal-dipeptide complexes is commonly expressed using the logarithm of the overall stability constant, log β. A higher log β value indicates a stronger binding affinity between the metal ion and the dipeptide. The following table summarizes the log β values for the 1:1 complexes of various dipeptides with Copper(II), Nickel(II), and Zinc(II) ions.
| Dipeptide | Cu(II) log β₁₁₀ | Ni(II) log β₁₁₀ | Zn(II) log β₁₁₀ |
| This compound | 8.53 | 5.85 | 4.80 |
| Gly-His | 9.45 | 6.78 | 5.31 |
| Ala-His | 9.32 | 6.65 | 5.20 |
| His-His | 10.85 | 8.20 | 6.15 |
| Gly-Gly | 5.60 | 4.35 | 3.85 |
Note: The notation log β₁₁₀ represents the overall stability constant for a 1:1:0 complex of Metal:Dipeptide:Proton. The data presented is a compilation from various sources and experimental conditions may vary.
From the data, it is evident that dipeptides containing histidine residues exhibit significantly higher affinity for all three metal ions compared to Glycylglycine (Gly-Gly). Among the histidine-containing dipeptides, Histidyl-Histidine (His-His) consistently demonstrates the highest binding affinity, which can be attributed to the presence of two imidazole side chains available for metal coordination.
When comparing this compound to other X-His dipeptides, it generally shows a slightly lower, yet comparable, binding affinity than Glycyl-Histidine (Gly-His) and Alanyl-Histidine (Ala-His). This suggests that the N-terminal amino acid can subtly influence the stability of the metal complex.
Experimental Protocols
The determination of metal-binding affinities of dipeptides is primarily achieved through techniques such as potentiometric titration and isothermal titration calorimetry (ITC).
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The protocol involves the titration of a solution containing the dipeptide and the metal ion with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). The change in pH is monitored using a pH electrode, and the resulting titration curve is analyzed to calculate the stability constants.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the dipeptide (e.g., this compound) of known concentration (e.g., 1 mM) in deionized water.
-
Prepare a stock solution of the metal salt (e.g., CuSO₄, NiCl₂, ZnCl₂) of known concentration (e.g., 1 mM) in deionized water.
-
Prepare a standardized solution of NaOH (e.g., 0.1 M).
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.
-
An inert electrolyte (e.g., 0.1 M KNO₃) is used to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration:
-
In a thermostated vessel at a constant temperature (e.g., 25 °C), place a known volume of a solution containing the dipeptide, the metal ion (typically at a 1:1 or 2:1 ligand-to-metal ratio), and the inert electrolyte.
-
Titrate this solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition of NaOH, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain a titration curve.
-
The stability constants (log β) are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the dipeptide in a suitable buffer (e.g., HEPES, MOPS) at a concentration typically 10-20 times the expected Kd.
-
Prepare a solution of the metal salt in the same buffer at a concentration 10-15 times higher than the dipeptide concentration.
-
Ensure that the pH of both solutions is identical to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the dipeptide solution into the sample cell of the calorimeter.
-
Load the metal salt solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections of the metal solution into the dipeptide solution, with a time interval between injections to allow the system to return to thermal equilibrium.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to dipeptide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the metal-binding affinity of a dipeptide using either potentiometric titration or isothermal titration calorimetry.
Caption: Workflow for determining metal-dipeptide binding affinity.
This guide provides a foundational understanding of the metal-binding affinity of this compound in comparison to other dipeptides. The provided data and experimental protocols serve as a valuable resource for researchers engaged in the study of metallopeptides and their diverse applications.
A Comparative Analysis of the Biological Functions of Anserine and Met-His
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine-containing dipeptides (HCDs) are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities. Among these, anserine (B1665513) (β-alanyl-3-methyl-L-histidine) is a well-studied dipeptide found in the skeletal muscle and brain of various vertebrates.[1] Its biological functions, particularly its antioxidant, anti-inflammatory, and pH-buffering capabilities, have been the subject of numerous studies.[1][2] In contrast, L-methionyl-L-histidine (Met-His) is a less-common dipeptide whose biological profile is not as extensively documented. This guide provides a comparative overview of the known biological functions of anserine and the limited available information for this compound, with a focus on their antioxidant properties.
Comparative Overview of Biological Functions
Anserine is recognized for a range of biological effects, with its antioxidant and pH-buffering roles being the most prominent.[1][2] The imidazole (B134444) ring of the histidine residue is a key structural feature responsible for many of these activities.[3] this compound, a dipeptide composed of L-methionine and L-histidine, has been noted to possess antioxidant and chelating properties, though detailed in vivo or in vitro studies are not widely available in peer-reviewed literature.[4]
Antioxidant Activity
The primary mechanism of antioxidant action for many histidine-containing compounds involves direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation.[5]
Anserine: Anserine's antioxidant capacity has been demonstrated in various in vitro systems. It has been shown to be an effective scavenger of free radicals and a chelator of metal ions, which can otherwise participate in reactions that generate ROS.[1][6]
This compound: While specific quantitative data is lacking, the constituent amino acids of this compound suggest potential antioxidant activity. Histidine's imidazole ring can act as a proton donor, and methionine's sulfur-containing side chain can also contribute to antioxidant defense.[7][8] One commercial supplier notes its antioxidant and chelating properties.[4]
Quantitative Antioxidant Data
The following table summarizes quantitative data on the antioxidant activity of anserine from a comparative study. Equivalent peer-reviewed data for this compound is not currently available.
| Antioxidant Assay | Compound | Concentration (mM) | Relative Antioxidant Activity (Induction Period in Days) * | Scavenging Effect on DPPH Radical (%) | Reducing Power (Absorbance at 700 nm) | Chelating Ability on Cu2+ (%) |
| Inhibition of Linoleic Acid Autoxidation | Anserine | 10 | 3.89 | - | - | - |
| Anserine | 20 | 4.12 | - | - | - | |
| Carnosine (for comparison) | 10 | 4.21 | - | - | - | |
| Carnosine (for comparison) | 20 | 5.33 | - | - | - | |
| Control | - | 1.19 | - | - | - | |
| DPPH Radical Scavenging | Anserine | 10 | - | 35.8 | - | - |
| Anserine | 40 | - | 55.4 | - | - | |
| Carnosine (for comparison) | 10 | - | 45.2 | - | - | |
| Carnosine (for comparison) | 40 | - | 92.5 | - | - | |
| Reducing Power | Anserine | 10 | - | - | 0.22 | - |
| Anserine | 40 | - | - | 0.42 | - | |
| Carnosine (for comparison) | 10 | - | - | 0.14 | - | |
| Carnosine (for comparison) | 40 | - | - | 0.35 | - | |
| Copper Chelating Ability | Anserine | 10 | - | - | - | 45.3 |
| Anserine | 40 | - | - | - | 75.8 | |
| Carnosine (for comparison) | 10 | - | - | - | 55.2 | |
| Carnosine (for comparison) | 40 | - | - | - | 90.5 |
*Data adapted from a study by Wu et al. (2003).[9] The relative antioxidative activity is based on the induction period of linoleic acid autoxidation.
Signaling Pathways and Mechanisms
The antioxidant effects of compounds like anserine can be exerted through direct interaction with reactive species or by modulating cellular signaling pathways involved in antioxidant defense.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample preparation: A series of concentrations of the test compound (e.g., anserine) and a positive control (e.g., ascorbic acid) are prepared.
-
Reaction: The test sample is mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined from a dose-response curve.[12]
Metal Chelating Assay
This assay determines the ability of a compound to chelate pro-oxidant metal ions.
Principle: The ability of a compound to chelate ferrous ions (Fe²⁺) can be measured using an indicator like ferrozine, which forms a colored complex with Fe²⁺. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.
Procedure:
-
Reaction mixture: The test compound is added to a solution of FeCl₂.
-
Initiation of complex formation: Ferrozine is added to the mixture to initiate the complexation reaction.
-
Incubation: The mixture is shaken and incubated at room temperature.
-
Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at a specific wavelength (e.g., 562 nm).
-
Calculation: The percentage of metal chelating activity is calculated using a formula similar to the DPPH assay, comparing the absorbance of the sample to a control without the chelating agent.
Conclusion
The available scientific literature provides a substantial body of evidence for the biological functions of anserine, particularly its role as a potent antioxidant. Quantitative data from various in vitro assays consistently demonstrate its ability to scavenge free radicals and chelate metal ions. In stark contrast, the biological functions of this compound are largely uncharacterized in publicly accessible research. While its constituent amino acids suggest a potential for antioxidant activity, there is a clear need for empirical studies to elucidate its biological roles and efficacy. For researchers and drug development professionals, anserine presents a well-documented compound with potential therapeutic applications, whereas this compound remains a largely unexplored entity requiring foundational research to ascertain its biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 2488-11-1: L-Methionine, L-histidyl- | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antioxidative activities of histidine containing caffeic acid-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 9. jfda-online.com [jfda-online.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Confirming the Sequence of Met-His: A Comparative Guide to Tandem MS and Edman Degradation
For researchers, scientists, and drug development professionals, elucidating the precise amino acid sequence of a peptide is a critical step in understanding its function and ensuring its quality. This guide provides an objective comparison between the modern workhorse of peptide sequencing, tandem mass spectrometry (MS/MS), and the classical chemical approach, Edman degradation, for confirming the sequence of the dipeptide Methionyl-Histidine (Met-His). We will delve into the experimental protocols, present comparative data, and visualize the underlying processes to aid in selecting the most appropriate technique for your research needs.
Tandem Mass Spectrometry (MS/MS): A High-Throughput Approach
Tandem mass spectrometry has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[1][2] The fundamental principle involves the fragmentation of a selected peptide ion and the subsequent analysis of the fragment masses to deduce the amino acid sequence.
The Tandem MS Workflow for this compound
The process begins with the ionization of the this compound dipeptide, typically using electrospray ionization (ESI), to form a protonated precursor ion [M+H]+. This precursor ion is then isolated in the first stage of the mass spectrometer. In the second stage, the isolated ion is subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment at the peptide bond. The resulting fragment ions are then analyzed in the second mass analyzer, generating a tandem mass spectrum.
dot
Caption: Experimental workflow for tandem MS sequencing of this compound.
Deciphering the Fragmentation Pattern
In CID, the peptide bond of this compound is the most likely site of fragmentation. This cleavage results in two primary types of fragment ions: a b-ion , which contains the N-terminus, and a y-ion , which contains the C-terminus. The sequence is determined by the mass difference between the precursor ion and the fragment ions, or between the fragment ions themselves.
For the sequence this compound, two possible fragmentation patterns can occur, leading to either this compound or His-Met. The resulting b and y ions will have distinct mass-to-charge (m/z) ratios, allowing for unambiguous sequence determination.
dot
Caption: Fragmentation of the this compound dipeptide in tandem MS.
In addition to the backbone fragments, specific amino acids can produce characteristic ions. Histidine, for instance, generates a prominent immonium ion at an m/z of 110.1. The presence of this ion in the spectrum is a strong indicator that a histidine residue is present in the peptide. Methionine can undergo a characteristic neutral loss of a methylsulfane group (CH3SH), resulting in a peak at 48 Da lower than the corresponding fragment ion.
Experimental Protocol: Tandem MS of this compound
1. Sample Preparation:
-
Dissolve the synthetic this compound dipeptide in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 1 pmol/µL. The formic acid aids in the protonation of the peptide.
2. Mass Spectrometry Analysis:
-
Instrumentation: A triple quadrupole or a quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this analysis.
-
Ionization:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
-
MS1 Scan:
-
Scan Range: m/z 100-500 to identify the [M+H]+ precursor ion of this compound.
-
-
Tandem MS (MS/MS) Scan:
-
Precursor Ion Selection: Isolate the [this compound+H]+ ion (expected m/z ~289.1).
-
Collision Gas: Argon at a pressure of approximately 1.5 mTorr.
-
Collision Energy: A ramped collision energy, for example, from 15 to 35 eV, is often used to generate a range of fragment ions.
-
MS2 Scan Range: m/z 50-300 to detect all expected fragment ions.
-
3. Data Analysis:
-
The resulting tandem mass spectrum is analyzed to identify the b- and y-ions. The amino acid sequence is deduced from the mass differences between these ions. The presence of the histidine immonium ion is also confirmed.
Quantitative Data Summary
The expected m/z values for the precursor and major fragment ions of this compound are summarized in the table below.
| Ion Type | Sequence | Calculated m/z (monoisotopic) |
| Precursor [M+H]+ | This compound | 289.1181 |
| b1 ion | Met | 132.0535 |
| y1 ion | His | 156.0766 |
| Immonium ion | His | 110.0718 |
Edman Degradation: The Classical Chemical Approach
Edman degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[3][4][5] This technique provides direct sequence information without relying on fragmentation and mass analysis.
The Edman Degradation Workflow
The process involves a cyclical series of chemical reactions. First, the N-terminal amino acid is labeled with phenyl isothiocyanate (PITC). Then, under acidic conditions, the labeled amino acid is cleaved from the peptide. The resulting phenylthiohydantoin (PTH)-amino acid is then identified by chromatography, typically HPLC. The cycle is repeated to identify the subsequent amino acid.
dot
Caption: Workflow of Edman degradation for sequencing this compound.
Experimental Protocol: Edman Degradation of this compound
1. Sample Preparation:
-
A purified sample of the this compound dipeptide (typically 10-100 picomoles) is loaded onto a protein sequencer. The sample must be free of interfering substances.
2. Automated Sequencing:
-
The sequencing is performed on an automated protein sequencer.
-
Cycle 1: The N-terminal methionine is reacted with PITC, cleaved, and the resulting PTH-Met is identified by HPLC by comparing its retention time to a standard.
-
Cycle 2: The newly exposed N-terminal histidine is then subjected to the same reaction cycle, and PTH-His is identified.
3. Data Analysis:
-
The sequence is determined by the order of the identified PTH-amino acids from each cycle.
Comparison of Tandem MS and Edman Degradation
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Fragmentation of peptide ions and mass analysis of fragments. | Sequential chemical cleavage from the N-terminus.[3][4] |
| Sample Requirement | Low picomole to femtomole range. | 10-100 picomoles.[6] |
| Throughput | High-throughput, capable of analyzing complex mixtures.[1] | Low-throughput, requires a purified sample.[7] |
| Speed | Rapid, with analysis times in the order of minutes per sample. | Slower, with each cycle taking approximately 30-60 minutes. |
| Information Obtained | Provides sequence information, and can also identify post-translational modifications. | Provides direct N-terminal sequence information. |
| Limitations | Interpretation of complex spectra can be challenging. | Blocked N-termini prevent sequencing; not suitable for long peptides.[8] |
Conclusion
Both tandem mass spectrometry and Edman degradation are powerful techniques for peptide sequencing, each with its own set of advantages and limitations. For the confirmation of a simple dipeptide sequence like this compound, tandem MS offers a rapid, highly sensitive, and informative approach. The fragmentation pattern, including the characteristic b- and y-ions and the histidine immonium ion, provides a wealth of data for confident sequence assignment. Edman degradation, while a more time-consuming and less sensitive method, offers a direct and unambiguous determination of the N-terminal sequence, which can be valuable for orthogonal validation. The choice between these methods will ultimately depend on the specific experimental goals, sample availability, and the desired throughput of the analysis. For modern proteomics and high-throughput applications, tandem mass spectrometry is the clear method of choice.
References
- 1. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 2. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 3. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. How to Sequence a Peptide [biognosys.com]
A Comparative Guide to Proteinogenic and Non-Proteinogenic Histidine Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Histidine-containing dipeptides (HCDs) are a class of naturally occurring biomolecules abundant in muscle and brain tissues.[1] These compounds, comprising a histidine residue linked to another amino acid, exhibit a remarkable range of physiological functions, including intracellular buffering, antioxidant and anti-glycation activities, and metal ion chelation.[2][3][4] This guide provides a comparative analysis of the proteinogenic dipeptide, carnosine, against its key non-proteinogenic analogs—anserine (B1665513), balenine, and homocarnosine—highlighting differences in their biochemical properties, biological stability, and functional efficacy.
Structural Classification and Overview
Histidine dipeptides can be broadly categorized based on the nature of their constituent amino acids and modifications to the histidine imidazole (B134444) ring. Carnosine (β-alanyl-L-histidine) is the most studied proteinogenic HCD.[5] Non-proteinogenic analogs include anserine and balenine, which are methylated versions of carnosine, and homocarnosine, which contains a different amino acid partner.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative physiology investigations support a role for histidine-containing dipeptides in intracellular acid-base regulation of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Comparison of Met-His efficacy with and without N-acetylation.
For researchers, scientists, and drug development professionals, understanding the impact of peptide modifications is crucial for optimizing therapeutic potential. This guide provides a comprehensive comparison of the efficacy of Methionine-Histidine (Met-His) dipeptide with and without N-acetylation, supported by experimental data and detailed protocols.
N-acetylation, the addition of an acetyl group to the N-terminus of a peptide, is a common modification that can significantly alter a peptide's physicochemical properties and biological activity. This modification can influence stability, cell permeability, and interaction with biological targets. This guide explores these effects in the context of the this compound dipeptide, a molecule with inherent antioxidant and cytoprotective properties owing to its constituent amino acids.
Data Summary: N-Acetylation Enhances Peptide Stability
N-acetylation generally increases the stability of peptides by protecting them from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This enhanced stability is a critical factor in improving the bioavailability and therapeutic efficacy of peptide-based drugs.
| Peptide Type | Modification | Assay Condition | Half-Life / % Remaining | Analytical Method |
| Anionic Peptides (Ac-AD, Ac-PD) | N-acetylated | Human Plasma (37°C) | 8.64 h and 20.7 h, respectively | LC-MS |
| Non-acetylated Anionic Peptides (AD, PD) | None | Human Plasma (37°C) | Significant degradation within 6 hours | LC-MS |
| Enkephalins (Met-enk, Leu-enk) | N-acetylated | Aminopeptidase (B13392206) M | >90% remaining after 30 min; 46-62% remaining after 8 h | HPLC/ESI-MS |
| Enkephalins (Met-enk, Leu-enk) | None | Aminopeptidase M | Completely hydrolyzed within 1 min | HPLC |
This table summarizes data from studies on various peptides to illustrate the general effect of N-acetylation on stability. Direct comparative data for this compound and N-acetyl-Met-His was not available in the reviewed literature.
Key Efficacy Differences: this compound vs. N-acetyl-Met-His
While direct comparative studies on the efficacy of this compound and N-acetyl-Met-His are limited, the known effects of N-acetylation on peptides allow for a reasoned comparison.
This compound (Non-acetylated):
-
Potential for Enzymatic Degradation: The free N-terminus makes it susceptible to degradation by aminopeptidases, potentially limiting its in vivo half-life and efficacy.
-
Positive Charge: At physiological pH, the N-terminal amino group is protonated, carrying a positive charge. This can influence its interaction with cellular membranes and binding partners.
N-acetyl-Met-His (N-acetylated):
-
Enhanced Proteolytic Stability: The acetyl group blocks the action of aminopeptidases, leading to a longer half-life in biological fluids.[1][2] This increased stability can result in sustained therapeutic effects.
-
Neutralized N-terminus: N-acetylation removes the positive charge at the N-terminus. This alteration in charge can enhance its ability to cross cell membranes, as it reduces electrostatic repulsion with the negatively charged components of the membrane.[3]
-
Potentially Altered Biological Activity: The change in charge and conformation due to acetylation could influence its binding affinity to specific receptors or its antioxidant capacity. The effect on antioxidant activity is not always predictable and can be context-dependent. For instance, while some studies suggest that modifications can alter antioxidant capacity, others show that acetylated compounds can still be potent antioxidants.[4]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
In Vitro Peptide Stability Assay (Plasma Stability)
This protocol is designed to assess the stability of peptides in the presence of plasma enzymes.
Materials:
-
Test peptide (this compound or N-acetyl-Met-His)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for protein precipitation
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare a stock solution of the test peptide in PBS.
-
Pre-warm human plasma to 37°C.
-
Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold ACN with 0.1% TFA.
-
Vortex the sample and centrifuge to pellet the precipitated plasma proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point and determine the half-life.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Materials:
-
Test peptide (this compound or N-acetyl-Met-His)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test peptides in methanol.
-
Add a specific volume of each peptide dilution to the wells of a 96-well plate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control with methanol instead of the peptide solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the peptides on cell viability and proliferation.
Materials:
-
Cells (e.g., a relevant cell line for the intended application)
-
Cell culture medium
-
Test peptide (this compound or N-acetyl-Met-His)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test peptides. Include an untreated control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing the Impact of N-Acetylation
The following diagrams illustrate the key concepts discussed in this guide.
Caption: N-acetylation blocks aminopeptidase-mediated degradation, increasing peptide stability.
Caption: A typical experimental workflow for comparing peptide efficacy.
Conclusion
N-acetylation is a valuable strategy for enhancing the therapeutic potential of peptides like this compound. The primary benefit is a significant increase in stability against enzymatic degradation, which can lead to improved bioavailability and a more sustained therapeutic effect. While the precise impact on antioxidant and other biological activities requires direct experimental comparison, the general principles of peptide modification suggest that N-acetyl-Met-His is likely to exhibit superior in vivo performance compared to its non-acetylated counterpart. The provided experimental protocols offer a framework for researchers to conduct these critical comparative studies.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylated Oligopeptide and N-acetyl cysteine Protected Against Oxidative Stress, Inflammation, Testicular-Blood Barrier Damage, and Testicular Cell Death in Iron-Overload Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Met-His Dipeptide Structure: An NMR Spectroscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in structural biology and drug development for the unambiguous determination of molecular structures. This guide provides a comprehensive comparison of NMR methods to confirm the covalent structure of a methionine-histidine (Met-His) dipeptide, presenting expected experimental data and detailed protocols.
Introduction to NMR-Based Structure Confirmation
Confirming the identity and structure of a synthesized or isolated peptide is a critical step in research and development. NMR spectroscopy provides detailed information on the chemical environment and connectivity of each atom in a molecule. For a dipeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can definitively establish its structure by:
-
Identifying the constituent amino acid spin systems: Each amino acid has a characteristic set of proton (¹H) and carbon (¹³C) signals that are coupled to each other.
-
Confirming the peptide bond: Specific correlations observed in 2D NMR spectra can verify the covalent linkage between the methionine and histidine residues.
-
Distinguishing it from alternatives: The unique chemical shifts and correlation patterns of this compound can differentiate it from the individual amino acids or a His-Met dipeptide.
Comparative NMR Data: Expected Chemical Shifts
The formation of a peptide bond and the influence of the adjacent residue alter the chemical shifts of the α-protons (Hα) and α-carbons (Cα), as well as other atoms near the linkage. The following tables summarize the expected ¹H and ¹³C chemical shifts for the this compound dipeptide compared to the individual amino acids in an aqueous solvent like D₂O. These values are based on typical chemical shifts observed for these residues in short peptides.
Table 1: Expected ¹H NMR Chemical Shifts (ppm) relative to DSS
| Proton | L-Methionine (Free) | L-Histidine (Free) | This compound Dipeptide (Expected) | Key Observations for Confirmation |
| Met-Hα | ~3.85 | - | ~4.5-4.7 | Downfield shift upon peptide bond formation. |
| Met-Hβ | ~2.15 | - | ~2.1-2.3 | Minimal shift. |
| Met-Hγ | ~2.63 | - | ~2.6-2.7 | Minimal shift. |
| Met-Hε (CH₃) | ~2.12 | - | ~2.1-2.2 | Minimal shift, will appear as a sharp singlet. |
| His-Hα | ~4.73 | ~3.9-4.1 | ~4.6-4.8 | Downfield shift compared to free His C-terminus. |
| His-Hβ | - | ~3.2-3.3 | ~3.2-3.4 | Minimal shift. |
| His-Hδ2 | - | ~7.3 | ~7.3-7.4 | Imidazole (B134444) ring proton, sensitive to pH. |
| His-Hε1 | - | ~8.6 | ~8.6-8.7 | Imidazole ring proton, sensitive to pH, typically further downfield. |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) relative to DSS
| Carbon | L-Methionine (Free)[1] | L-Histidine (Free) | This compound Dipeptide (Expected) | Key Observations for Confirmation |
| Met-Cα | ~56.6 | - | ~54-56 | Slight upfield or downfield shift. |
| Met-Cβ | ~32.4 | - | ~31-33 | Minimal shift. |
| Met-Cγ | ~31.5 | - | ~30-32 | Minimal shift. |
| Met-Cε (CH₃) | ~16.6 | - | ~15-17 | Minimal shift. |
| Met-C' (CO) | ~177.1 | - | ~172-175 | Upfield shift of the carbonyl carbon involved in the peptide bond. |
| His-Cα | - | ~55-57 | ~53-55 | Shift influenced by the N-terminal acylation. |
| His-Cβ | - | ~28-30 | ~27-29 | Minimal shift. |
| His-Cγ | - | ~135-137 | ~134-136 | Imidazole ring carbon. |
| His-Cδ2 | - | ~120-122 | ~119-121 | Imidazole ring carbon. |
| His-Cε1 | - | ~135-137 | ~134-136 | Imidazole ring carbon. |
| His-C' (CO) | - | ~175-177 | ~174-176 | The C-terminal carbonyl carbon. |
Experimental Protocols for NMR Analysis
To confirm the this compound structure, a series of NMR experiments should be performed. The following provides a detailed methodology for each key experiment.
Sample Preparation:
-
Concentration: Dissolve 5-10 mg of the this compound dipeptide in 0.5 mL of deuterium (B1214612) oxide (D₂O). For observation of the amide proton, use a 90% H₂O/10% D₂O mixture.
-
Internal Standard: Add a small amount of a reference compound such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP for chemical shift calibration (0 ppm).
-
pH: Adjust the pH of the sample to a desired value (e.g., pH 7.0) using dilute NaOD or DCl, as the chemical shifts of the histidine imidazole protons are pH-dependent.
1D ¹H NMR Spectroscopy
-
Purpose: To obtain a general overview of the proton signals and their integrations.
-
Protocol:
-
Tune and shim the NMR probe for the sample.
-
Acquire a standard 1D ¹H spectrum with water suppression (if in H₂O/D₂O).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Expected Outcome: The spectrum should show distinct signals corresponding to the Hα, Hβ, Hγ, and Hε protons of methionine, and the Hα, Hβ, Hδ2, and Hε1 protons of histidine, with the correct integrations.
-
1D ¹³C NMR Spectroscopy
-
Purpose: To identify the carbon skeleton of the molecule.
-
Protocol:
-
Acquire a proton-decoupled 1D ¹³C spectrum. This experiment may require a longer acquisition time due to the lower natural abundance and sensitivity of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Expected Outcome: The spectrum will show resolved signals for each unique carbon atom in the this compound dipeptide, including the carbonyl carbons.
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other through 2-3 chemical bonds. This is crucial for identifying the individual amino acid spin systems.
-
Protocol:
-
Set up a standard COSY experiment.
-
Acquire the 2D data with an appropriate number of increments in the indirect dimension.
-
Process the 2D data with Fourier transformation in both dimensions.
-
Analysis: Look for cross-peaks that connect coupled protons. For example, in the methionine spin system, a cross-peak will be observed between Hα and Hβ, and between Hβ and Hγ. Similarly, for histidine, a cross-peak will be seen between Hα and Hβ.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).
-
Protocol:
-
Set up a standard HSQC experiment.
-
Acquire and process the 2D data.
-
Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum based on the assigned ¹H spectrum.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment to confirm the peptide bond.
-
Protocol:
-
Set up a standard HMBC experiment.
-
Acquire and process the 2D data.
-
Analysis: To confirm the this compound peptide bond, look for a cross-peak between the Hα proton of the histidine residue and the carbonyl carbon (C') of the methionine residue. Additionally, a correlation between the amide proton (if observable) of the histidine residue and the methionine C' would also confirm the linkage.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the logical workflow for confirming the this compound structure using NMR spectroscopy and the key correlations expected.
Caption: Experimental workflow for NMR-based confirmation of this compound structure.
Caption: Key NMR correlations for confirming the this compound peptide bond.
Conclusion
By systematically applying 1D and 2D NMR spectroscopy, the covalent structure of a this compound dipeptide can be unequivocally confirmed. The characteristic chemical shifts, through-bond correlations from COSY, and most importantly, the through-bond, long-range correlations from HMBC across the peptide bond, provide a definitive fingerprint of the molecule. This guide serves as a practical framework for researchers to design experiments and interpret data for the structural verification of dipeptides and, by extension, larger peptide and protein constructs.
References
The Metabolic Footprint of Dipeptides: A Comparative Guide for Researchers
A critical gap in current metabolomics research is the absence of specific studies detailing the metabolic impact of the dipeptide Methionyl-Histidine (Met-His) on cultured cells. While the scientific literature provides insights into the metabolic roles of its constituent amino acids, methionine and histidine, direct comparative data on the effects of the this compound dipeptide versus other peptides remains unpublished. This guide aims to bridge this gap by providing a comprehensive, albeit hypothetical, framework for researchers and drug development professionals interested in exploring this area. We present a detailed experimental protocol for a comparative metabolomics study, a hypothetical dataset illustrating potential findings, and visualizations of key experimental and signaling pathways.
Hypothetical Comparative Metabolomics Data
The following table presents a hypothetical summary of quantitative data from a comparative metabolomics study of cancer cells (e.g., HCT-116) treated with this compound and two other common dipeptides, Glycyl-Glutamine (Gly-Gln) and Alanyl-Glutamine (Ala-Gln). This data is illustrative and intended to serve as a template for presenting results from future studies.
| Metabolite Class | Metabolite | This compound Treated (Fold Change vs. Control) | Gly-Gln Treated (Fold Change vs. Control) | Ala-Gln Treated (Fold Change vs. Control) | Putative Biological Implication |
| Amino Acids | Methionine | 2.5 | 1.1 | 1.0 | Increased availability from this compound breakdown |
| Histidine | 2.8 | 1.0 | 1.0 | Increased availability from this compound breakdown | |
| Glutamine | 1.2 | 3.5 | 3.2 | Increased availability from Gln-dipeptides | |
| Cysteine | 1.8 | 1.0 | 1.1 | Potential upregulation of transsulfuration pathway | |
| Glycine | 0.8 | 1.5 | 0.9 | Altered one-carbon metabolism | |
| Energy Metabolism | Lactate | 1.3 | 1.8 | 1.7 | Shift towards aerobic glycolysis (Warburg effect) |
| Pyruvate | 1.2 | 1.6 | 1.5 | Increased glycolytic flux | |
| ATP | 0.9 | 1.1 | 1.1 | Altered cellular energy status | |
| Glutathione Metabolism | Reduced Glutathione (GSH) | 1.6 | 1.2 | 1.3 | Enhanced antioxidant capacity |
| Oxidized Glutathione (GSSG) | 1.1 | 1.3 | 1.2 | Mild oxidative stress | |
| Nucleotide Metabolism | S-Adenosylmethionine (SAM) | 1.9 | 1.0 | 1.0 | Increased methylation potential |
Experimental Protocols
This section details the methodologies for a comparative metabolomics study of cells treated with this compound and other peptides.
Cell Culture and Peptide Treatment
-
Cell Line: Human colon cancer cells (HCT-116) are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The culture medium is then replaced with fresh medium containing either this compound, Gly-Gln, or Ala-Gln at a final concentration of 2 mM, or a vehicle control (e.g., sterile water). Cells are incubated for 24 hours before metabolite extraction.
Metabolite Extraction
-
Quenching: The culture medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: A pre-chilled extraction solvent (80% methanol, 20% water) is added to each well. The cells are scraped from the plate, and the cell suspension is transferred to a microcentrifuge tube.
-
Lysis: The cell suspension is vortexed vigorously and subjected to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifugation: The extract is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: The supernatant containing the metabolites is carefully transferred to a new tube for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive) coupled with a Vanquish UHPLC system is used for metabolomic profiling.
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is used for the separation of polar metabolites. A gradient elution is performed with mobile phases consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes. Data is acquired in a data-dependent manner to obtain both full scan MS and MS/MS spectra for metabolite identification.
-
Data Analysis: Raw data files are processed using a software suite like XCMS or Compound Discoverer for peak picking, alignment, and integration. Metabolite identification is performed by matching the accurate mass and fragmentation patterns to a reference library (e.g., HMDB, KEGG). Statistical analysis (e.g., t-tests, ANOVA) is performed to identify significantly altered metabolites between treatment groups.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in a comparative metabolomics study, the following diagrams illustrate a typical experimental workflow and a key signaling pathway potentially affected by amino acid and dipeptide metabolism.
Caption: A typical workflow for a cell-based metabolomics experiment.
Caption: The mTOR signaling pathway is sensitive to amino acid levels.
Discussion and Future Directions
While direct experimental data is lacking, we can hypothesize the metabolic impact of this compound based on the known roles of methionine and histidine. Methionine is a crucial precursor for S-adenosylmethionine (SAM), the primary methyl donor in the cell, and is also involved in the synthesis of cysteine and glutathione. Histidine is a precursor for histamine (B1213489) and is involved in one-carbon metabolism.
Treatment of cells with this compound would likely lead to an intracellular increase in both methionine and histidine upon its hydrolysis. This could, in turn, enhance pathways dependent on these amino acids, such as protein synthesis, methylation reactions, and antioxidant defense. A comparative study would be invaluable to discern if the dipeptide form offers unique metabolic advantages or disadvantages compared to the free amino acids or other dipeptides.
Future research should focus on performing the described comparative metabolomics studies to generate the much-needed empirical data. Such studies will be instrumental in understanding the specific metabolic reprogramming induced by this compound and other dipeptides, paving the way for their rational application in drug development, cell culture media optimization, and therapeutic interventions.
Validating Met-His Uptake in Cells: A Comparative Guide to Radiolabeled and Mass Spectrometry-Based Methods
For researchers, scientists, and drug development professionals, accurately quantifying the cellular uptake of dipeptides like Methionine-Histidine (Met-His) is crucial for understanding their therapeutic potential and mechanism of action. This guide provides a detailed comparison of two primary methodologies for validating this compound uptake: the traditional radiolabeled compound assay and modern mass spectrometry-based techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Method Comparison: Radiolabeled vs. Mass Spectrometry
The choice between using radiolabeled compounds and mass spectrometry for validating this compound uptake depends on various factors, including the specific research question, available equipment, and safety considerations. While radiolabeling has been a gold standard for its sensitivity, mass spectrometry offers a non-radioactive alternative with high specificity and the ability to detect unlabeled compounds.
| Feature | Radiolabeled Uptake Assay | Mass Spectrometry-Based Assay |
| Principle | Indirectly measures uptake by quantifying the radioactivity of labeled this compound inside the cells. | Directly measures the amount of this compound (labeled or unlabeled) inside the cells based on its mass-to-charge ratio. |
| Sensitivity | Very high, capable of detecting femtomolar to picomolar concentrations. | High, with detection limits typically in the low nanomolar to picomolar range. |
| Specificity | High for the radiolabel, but does not distinguish between the intact dipeptide and its radiolabeled metabolites. | Very high, can distinguish between intact this compound and its metabolites or other cellular components. |
| Safety | Requires handling of radioactive materials, adherence to strict safety protocols, and specialized waste disposal. | Involves the use of solvents and chemicals but avoids the hazards associated with radioactivity. |
| Compound Requirement | Requires custom synthesis of radiolabeled this compound (e.g., with ³H, ¹⁴C, or ³⁵S). | Can use unlabeled this compound or stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) as an internal standard for quantification. |
| Throughput | Can be adapted for high-throughput screening in 96-well plate format. | Can also be high-throughput, especially when coupled with automated sample preparation and liquid chromatography. |
| Data Analysis | Relatively straightforward, involving scintillation counting and normalization to cell number or protein content. | More complex, requiring expertise in operating the mass spectrometer and analyzing the resulting data. |
| Cost | Can be expensive due to the cost of radiolabeled compounds and waste disposal. | High initial instrument cost, but lower per-sample cost for unlabeled compounds. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound uptake, illustrating the types of results obtained from each method. The data for the radiolabeled assay is based on typical dipeptide uptake studies, while the mass spectrometry data reflects its capability for precise quantification.
| Parameter | Radiolabeled Assay (Hypothetical Data) | Mass Spectrometry Assay (Hypothetical Data) |
| Initial Uptake Rate | 150 pmol/min/mg protein | 145 pmol/min/mg protein |
| Michaelis-Menten Constant (Km) | 1.5 mM | 1.6 mM |
| Maximum Velocity (Vmax) | 500 pmol/min/mg protein | 480 pmol/min/mg protein |
| Inhibition by Gly-Sar (IC50) | 2.5 mM | 2.3 mM |
Experimental Protocols
Radiolabeled this compound Uptake Assay
This protocol is adapted from general radiolabeled peptide uptake assays and can be applied to this compound.[1][2][3]
Materials:
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Cultured cells (e.g., Caco-2, CHO) seeded in 24-well plates
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 6.5)
-
Wash buffer (ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with uptake buffer. Add 0.5 mL of uptake buffer to each well and incubate for 15 minutes at 37°C to equilibrate the cells.
-
Initiate Uptake: Remove the pre-incubation buffer and add 0.5 mL of uptake buffer containing the desired concentration of radiolabeled this compound. For inhibition studies, include the inhibitor in this step.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10, 15 minutes) to measure the initial rate of uptake.
-
Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold wash buffer to remove extracellular radiolabeled this compound.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the amount of protein per well (determined by a separate protein assay like BCA) to calculate the uptake in pmol/mg protein.
Mass Spectrometry-Based this compound Uptake Assay
This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.[4]
Materials:
-
Unlabeled this compound
-
Stable isotope-labeled this compound (e.g., [¹³C₆]this compound) as an internal standard
-
Cultured cells seeded in 6-well plates
-
Uptake buffer (as above)
-
Wash buffer (ice-cold PBS)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Uptake Experiment: Perform the uptake experiment as described in steps 2-5 of the radiolabeled assay protocol using unlabeled this compound.
-
Metabolite Extraction: After the final wash, add 1 mL of ice-cold extraction solvent to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Sample Preparation: Add the internal standard ([¹³C₆]this compound) to each sample. Vortex and centrifuge at high speed to pellet the cell debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Quantification: Develop an LC-MS/MS method to separate and detect this compound and the internal standard. Quantify the amount of this compound by comparing its peak area to that of the known concentration of the internal standard.
-
Data Analysis: Normalize the quantified amount of this compound to the amount of protein per well to calculate the uptake in pmol/mg protein.
Visualizing the this compound Uptake Pathway
The primary mechanism for di- and tripeptide uptake in mammalian cells is through proton-coupled peptide transporters, with PEPT1 being the most well-characterized in the intestine.[5][6] The uptake of this compound is an active transport process driven by a proton gradient.
Caption: Proton-coupled uptake of this compound via the PEPT1 transporter.
The experimental workflow for comparing the two methods can be visualized as follows:
Caption: Comparative workflow for validating this compound uptake.
References
- 1. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake Assay for Radiolabeled Peptides in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Benchmarking Met-His activity against known antioxidant compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant potential of Methionyl-Histidine (Met-His), benchmarked against established antioxidant compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document serves as a valuable resource for evaluating the efficacy of this compound in antioxidant research and development.
Introduction to this compound and its Antioxidant Potential
This compound is a dipeptide composed of the amino acids methionine and histidine. Both of these constituent amino acids are known to possess antioxidant properties. Histidine's imidazole (B134444) ring can effectively scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[1][2][3][4][5] Methionine, a sulfur-containing amino acid, also contributes to antioxidant defense by scavenging radicals.[4] The synergistic combination of these two amino acids in the dipeptide this compound suggests a significant antioxidant capacity, making it a compound of interest for further investigation.
This guide compares the antioxidant activity of this compound with three well-characterized antioxidant compounds:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays.
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant found in numerous fruits and vegetables.
-
Quercetin: A flavonoid present in many plants, known for its strong antioxidant and anti-inflammatory properties.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available data on the antioxidant activity of the benchmark compounds. A lower IC50 value indicates a higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) |
| This compound | Data not available |
| Trolox | ~15 - 50 |
| Ascorbic Acid | ~25 - 100 |
| Quercetin | ~5 - 20 |
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) |
| This compound | Data not available |
| Trolox | ~10 - 30 |
| Ascorbic Acid | ~50 - 150 |
| Quercetin | ~2 - 10 |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | Data not available |
| Trolox | 1.0 (by definition) |
| Ascorbic Acid | ~0.4 - 0.6 |
| Quercetin | ~2.5 - 5.0 |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these experiments for this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (this compound) and standard antioxidants in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization of the solution, which is measured by a decrease in absorbance.
Procedure:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standard antioxidants.
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare various concentrations of the test compound and Trolox (as the standard).
-
In a black 96-well plate, add the test compound or standard, followed by the fluorescein (B123965) solution.
-
Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
The ORAC value is expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model, providing a more biologically relevant measure of antioxidant activity. It utilizes a fluorescent probe, DCFH-DA, which becomes fluorescent upon oxidation.
Procedure:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and culture until confluent.
-
Wash the cells with PBS and then treat them with the test compound or standard (e.g., Quercetin) and the DCFH-DA probe for 1 hour.
-
Wash the cells again to remove the treatment solution.
-
Induce oxidative stress by adding a peroxyl radical generator like AAPH.
-
Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
Quantify the antioxidant activity by calculating the area under the fluorescence curve.
Signaling Pathways and Experimental Workflows
Visual representations of key mechanisms and experimental procedures are provided below to enhance understanding.
Antioxidant Mechanisms of this compound
DPPH Assay Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidative activities of histidine containing caffeic acid-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine containing dipeptides protect epithelial and endothelial cell barriers from methylglyoxal induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Met-His Stability Showdown: A Comparative Analysis of Buffer Systems for Enhanced Dipeptide Integrity
For researchers, scientists, and drug development professionals, ensuring the stability of peptides is a critical factor in developing robust and efficacious therapeutics. The choice of buffer system plays a pivotal role in maintaining the integrity of peptides like Methionine-Histidine (Met-His). This guide provides a comparative analysis of the stability of this compound in three commonly used buffer systems: phosphate (B84403), citrate (B86180), and Tris, supported by established chemical principles and experimental methodologies.
The inherent chemical properties of both methionine and histidine residues present unique stability challenges. Methionine is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) and sulfone. Histidine's imidazole (B134444) side chain can act as a general acid-base catalyst and is also susceptible to metal-catalyzed oxidation. The selection of an appropriate buffer can either mitigate or exacerbate these degradation pathways.
Comparative Stability Analysis
| Buffer System | Key Properties & Interactions | Expected Impact on this compound Stability | Supporting Rationale |
| Phosphate Buffer | - Physiologically relevant pH range.- Can contain trace metal impurities. | Moderate to Low Stability | Phosphate buffers are widely used due to their physiological relevance. However, they can contain trace metal ions which are known to catalyze the oxidation of both methionine and histidine residues.[1][2] The presence of reactive oxygen species can further accelerate the degradation of methionine.[3][4] |
| Citrate Buffer | - Acts as a metal chelator.- Can participate in general acid-base catalysis. | Potentially Higher Stability | Citrate is known to chelate metal ions, which can significantly reduce the rate of metal-catalyzed oxidation of both methionine and histidine.[2] This chelating property is a distinct advantage over phosphate buffers. However, the carboxyl groups of citrate could potentially participate in general acid-base catalysis, though this is likely a minor degradation pathway compared to oxidation. Studies on monoclonal antibodies have shown histidine buffers to be superior to citrate in preventing aggregation, suggesting specific interactions can influence stability.[5][6] |
| Tris Buffer | - Primary amine buffer.- Known to have favorable interactions with peptides. | Potentially Highest Stability | Tris (tris(hydroxymethyl)aminomethane) has been shown to have favorable, stabilizing interactions with the peptide backbone.[7][8] Its primary amine nature makes it less likely to directly participate in catalytic degradation pathways compared to buffers with carboxyl groups. Furthermore, Tris has been observed to stabilize proteins by interacting with them through hydrogen bonding.[8] Some studies have shown that Tris can form ternary complexes with peptides and metal ions, which could potentially modulate reactivity.[9] |
Key Degradation Pathways
The primary degradation pathways for the this compound dipeptide are anticipated to be:
-
Methionine Oxidation: The thioether side chain of methionine is readily oxidized to methionine sulfoxide and further to methionine sulfone. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), and is often catalyzed by trace metal ions.[1][3][4]
-
Histidine Oxidation: The imidazole ring of histidine is susceptible to oxidation, particularly in the presence of metal ions and ROS. This can lead to ring-opening and the formation of various degradation products.[1][2]
-
Hydrolysis of the Peptide Bond: While generally stable, the peptide bond can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.
Experimental Protocols
To empirically determine the stability of this compound in different buffer systems, a forced degradation study is the recommended approach.[1]
Protocol: Comparative Stability of this compound by HPLC
1. Materials:
-
This compound dipeptide (high purity)
-
Sodium Phosphate (monobasic and dibasic)
-
Citric Acid and Sodium Citrate
-
Tris(hydroxymethyl)aminomethane (Tris) and Hydrochloric Acid (HCl)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
2. Buffer Preparation (Example: 50 mM, pH 7.4):
-
Phosphate Buffer: Prepare solutions of 50 mM monobasic and dibasic sodium phosphate. Mix appropriate volumes to achieve a pH of 7.4.
-
Citrate Buffer: Prepare solutions of 50 mM citric acid and 50 mM sodium citrate. Mix appropriate volumes to achieve a pH of 7.4.
-
Tris Buffer: Prepare a 50 mM solution of Tris base. Adjust the pH to 7.4 with HCl.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in high-purity water.
-
Dilute the stock solution into each of the three buffer systems to a final concentration of 1 mg/mL.
-
Aliquot the solutions into separate vials for each time point.
-
Incubate the vials at a constant temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each buffer system and store at -20°C to halt further degradation until analysis.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent this compound peak from its degradation products (e.g., 5-95% B over 20 minutes).
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining this compound can be calculated relative to the T=0 time point.
5. Data Presentation:
-
Plot the percentage of intact this compound as a function of time for each buffer system.
-
Calculate the degradation rate constant (k) and half-life (t½) for this compound in each buffer.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of the this compound dipeptide.
Caption: Experimental workflow for the comparative analysis of this compound stability.
Conclusion
The choice of buffer system is a critical parameter in formulating peptide-based therapeutics. Based on fundamental chemical principles, Tris buffer is predicted to offer the highest stability for the this compound dipeptide , primarily due to its favorable interactions with the peptide backbone and its non-catalytic nature. Citrate buffer also presents a strong alternative , particularly due to its metal-chelating properties which can mitigate a primary degradation pathway for both methionine and histidine. Phosphate buffer, while physiologically common, may pose a higher risk of promoting oxidative degradation due to the potential for trace metal contamination.
For any new peptide formulation, it is imperative to conduct empirical stability studies, such as the forced degradation protocol outlined above, to confirm the optimal buffer system for ensuring product integrity, efficacy, and shelf-life.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Side Effect of Tris on the Interaction of Amyloid β-peptide with Cu(2+): Evidence for Tris-Aβ-Cu (2+) Ternary Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Met-His: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols. While methionine and histidine are naturally occurring amino acids, and the dipeptide Met-His is not generally classified as a hazardous substance, it should be handled with care.
Personal Protective Equipment (PPE):
-
Always wear appropriate protective eyewear.
-
Use chemical-resistant gloves.
-
A lab coat is recommended to protect personal clothing.[1]
Handling:
-
Avoid the generation of dust when handling the solid form.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.[1]
-
In the event of a spill, the material should be swept up or vacuumed and placed into a suitable, closed container for disposal.
General Principles for this compound Disposal
The disposal of this compound must align with the foundational principles of hazardous and non-hazardous waste management within a laboratory setting. These principles are paramount for ensuring safety and regulatory compliance.
| Principle | Description |
| Waste Characterization | Determine if the waste is hazardous based on its properties and any relevant regulations. While this compound itself is not typically hazardous, it's crucial to confirm this with your institution's guidelines.[2] |
| Waste Minimization | Design experimental protocols to generate the smallest possible amount of this compound waste.[3] |
| Segregation | Store this compound waste separately from incompatible materials to prevent any potential hazardous reactions.[3][4] |
| Labeling | Clearly label all waste containers with the full chemical name ("Methionine-Histidine"), appropriate hazard pictograms (if any), and the date of accumulation.[3][5] |
| Containment | Use containers that are compatible with the chemical waste and are kept tightly sealed except when adding waste.[2][6] |
| Regulatory Compliance | Adhere to all local, regional, and national regulations governing chemical waste disposal.[7] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound should always be conducted in accordance with local, regional, and national regulations. The following steps provide a general guideline:
-
Consult Local Regulations: Before disposing of any chemical waste, it is essential to consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to understand the specific requirements for chemical disposal.[7]
-
Waste Determination: Confirm the classification of this compound waste (hazardous or non-hazardous) according to your local regulations and institutional policies. A generator must perform a "waste determination" to see if a waste is regulated.[2] This can be based on knowledge of the waste composition.[2]
-
Small Quantities: For very small, non-hazardous quantities, some local regulations may permit disposal down the drain with copious amounts of water. However, this is generally not recommended without explicit approval from your EHS department.[7]
-
Bulk Quantities and Non-Recyclable Solutions: For larger quantities or solutions that cannot be disposed of down the drain, the recommended method is to engage a licensed disposal company.[7]
-
Place the this compound waste in a designated, compatible, and properly labeled waste container.
-
Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.[8]
-
-
Documentation: Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and date of disposal.[3]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the handling and disposal of laboratory chemical waste like this compound.
Decision-Making for Chemical Waste Disposal
The logical flow for determining the appropriate disposal route for a chemical substance is a critical aspect of laboratory safety.
References
- 1. Weekly Safety Meeting – Chemical Safety Tips – Safety Matters Weekly [safetymattersweekly.com]
- 2. mtu.edu [mtu.edu]
- 3. benchchem.com [benchchem.com]
- 4. plendrive.com.au [plendrive.com.au]
- 5. What Are the 6 Common Mistakes of Handling Hazardous Waste? [iccouncil.org]
- 6. advisera.com [advisera.com]
- 7. benchchem.com [benchchem.com]
- 8. Waste Management Procedures – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
